Product packaging for 7-Chloroquinolin-3-ol(Cat. No.:CAS No. 1261454-55-0)

7-Chloroquinolin-3-ol

Cat. No.: B2562791
CAS No.: 1261454-55-0
M. Wt: 179.6
InChI Key: KFCUFKFKVHHCGF-UHFFFAOYSA-N
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Description

7-Chloroquinolin-3-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B2562791 7-Chloroquinolin-3-ol CAS No. 1261454-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCUFKFKVHHCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261454-55-0
Record name 7-chloroquinolin-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to 7-Chloroquinolin-3-ol: Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 7-Chloroquinolin-3-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information, theoretical predictions, and established knowledge of the broader quinoline class to offer valuable insights for scientific professionals.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom at the 7-position is a key structural feature of many potent therapeutic agents, most notably the antimalarial drug chloroquine. This substitution pattern is known to influence the molecule's electronic properties, metabolic stability, and interactions with biological targets.[4] The hydroxyl group at the 3-position introduces a site for hydrogen bonding and potential metabolic transformations, making this compound a molecule with intriguing, yet underexplored, potential.[5][6]

Molecular Structure and Identification

This compound is a substituted quinoline with a chlorine atom at position 7 and a hydroxyl group at position 3 of the quinoline ring system.

  • Molecular Formula: C₉H₆ClNO[7]

  • IUPAC Name: this compound[7]

  • SMILES: C1=CC(=CC2=NC=C(C=C21)O)Cl[7]

  • InChI Key: KFCUFKFKVHHCGF-UHFFFAOYSA-N[7]

The structure consists of a fused benzene and pyridine ring. The electron-withdrawing nature of the chlorine atom at the 7-position and the interplay of inductive and resonance effects of the hydroxyl group at the 3-position are expected to significantly influence the molecule's reactivity and physicochemical properties.

Physicochemical Properties

PropertyValueSource
Molecular Weight 179.60 g/mol PubChem
Monoisotopic Mass 179.0138 Da[7]
XlogP (predicted) 2.7[7]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 33.1 ŲPubChem

Synthesis of this compound: A Proposed Pathway

While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted 3-hydroxyquinolines. A recently reported method involves the reaction of an appropriately substituted o-acylaniline with an α-hydroxyketone.[5]

A proposed synthetic pathway for this compound could involve the reaction of 2-amino-4-chlorobenzaldehyde with a suitable two-carbon synthon that can provide the C2 and C3 atoms of the quinoline ring with the desired hydroxyl group at C3.

A more general and potentially applicable approach is the acid-catalyzed reaction of an o-acylaniline with an α-hydroxyketone, which proceeds through an interrupted Heyns rearrangement.[5] For the synthesis of this compound, this would involve the reaction of a 2-amino-4-chlorophenyl ketone with a suitable α-hydroxyketone.

Proposed Synthesis Workflow:

Synthesis_of_7_Chloroquinolin_3_ol reactant1 2-Amino-4-chloroacetophenone intermediate Imine Intermediate reactant1->intermediate + Reactant 2 (Acid Catalyst) reactant2 Glyoxal (or equivalent) heyns Heyns Intermediate (Aminoenol) intermediate->heyns Tautomerism cyclized Cyclized Intermediate heyns->cyclized Intramolecular Cyclization product This compound cyclized->product Aromatization (-H2O)

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):
  • Reaction Setup: To a solution of 2-amino-4-chloroacetophenone (1 equivalent) in a suitable solvent such as toluene or methanol, add the α-hydroxyketone (1.1 equivalents).

  • Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or hydrochloric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices: The choice of an acid catalyst is crucial for the initial imine formation between the aniline and the ketone. The subsequent intramolecular cyclization and dehydration to form the aromatic quinoline ring are also promoted under these conditions. The selection of solvents would depend on the solubility of the starting materials and the reaction temperature required.

Spectroscopic and Structural Characterization (Anticipated)

The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectra of related 7-chloroquinoline derivatives, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The chemical shifts and coupling constants would be influenced by the positions of the chlorine and hydroxyl substituents. A broad singlet corresponding to the hydroxyl proton would also be present, which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the hydroxyl group (C3) would appear in the region of δ 140-150 ppm, while the carbon attached to the chlorine atom (C7) would be in a similar downfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. A C-Cl stretching vibration would be expected in the fingerprint region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of C₉H₆ClNO. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Predicted collision cross section data for various adducts are available.[7]

Reactivity and Potential for Further Functionalization

The 3-hydroxyquinoline moiety is a versatile platform for further chemical modifications.[5][6] The hydroxyl group can be a handle for various transformations:

  • O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of side chains, which can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions. The directing effects of the hydroxyl and chloro substituents would influence the position of substitution. For instance, bromination of a 3-hydroxyquinoline derivative has been shown to occur at the 4-position.[5]

  • Conversion to a Triflate: The hydroxyl group can be converted to a triflate, which is an excellent leaving group for cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the 3-position.[5]

Biological Activity and Applications in Drug Development

While the specific biological activities of this compound have not been extensively reported, the broader class of 7-chloroquinoline derivatives has shown significant therapeutic potential, particularly as antimalarial and anticancer agents.[1][2][3][8]

Potential as an Antimalarial Agent:

The 7-chloroquinoline scaffold is the cornerstone of chloroquine, a historically important antimalarial drug. The mechanism of action of chloroquine involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. It is plausible that this compound could exhibit antimalarial activity, and its hydroxyl group could potentially be functionalized to create novel derivatives with improved efficacy or the ability to overcome drug resistance.[4]

Potential as an Anticancer Agent:

Numerous 7-chloroquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][3] The proposed mechanisms of action are diverse and include the inhibition of protein kinases and the induction of apoptosis.[3][9] The structural features of this compound make it a candidate for investigation as an anticancer agent.

Potential_Applications cluster_core This compound cluster_applications Potential Therapeutic Areas core Core Scaffold antimalarial Antimalarial Agents core->antimalarial Functionalization of -OH group anticancer Anticancer Agents core->anticancer Kinase Inhibition, Apoptosis Induction other Other Biological Activities (e.g., Antiviral, Antibacterial) core->other Broad-spectrum Screening

References

An In-depth Technical Guide to the Synthesis of 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Chloroquinolin-3-ol Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among its many derivatives, this compound stands out as a key building block in the development of novel therapeutics. The presence of the chlorine atom at the 7-position significantly influences the molecule's electronic properties and metabolic stability, often enhancing its biological activity. The hydroxyl group at the 3-position provides a crucial site for further functionalization, allowing for the synthesis of diverse libraries of compounds with potential applications as kinase inhibitors, anti-malarial agents, and anti-cancer drugs. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, offering a critical analysis of established methods and exploring modern synthetic strategies for researchers in drug discovery and development.

Strategic Approaches to the Quinoline Core: A Retrosynthetic Analysis

The synthesis of substituted quinolines has been a subject of extensive research for over a century, leading to the development of several named reactions that are still widely used today. When considering the synthesis of this compound, the primary challenge lies in achieving the desired regiochemistry of both the chloro and hydroxyl substituents on the quinoline core. A retrosynthetic analysis reveals two main strategic disconnections:

  • Formation of the Pyridine Ring (Annulation to a Benzene Derivative): This is the most common approach, typically starting from a substituted aniline, in this case, 3-chloroaniline. The pyridine ring is then constructed through condensation and cyclization with a suitable three-carbon synthon.

  • Modification of a Pre-existing Quinoline Core: This approach involves the synthesis of a more accessible 7-chloroquinoline derivative, followed by chemical transformations to introduce the hydroxyl group at the 3-position.

This guide will delve into specific examples of both strategies, providing detailed protocols and mechanistic insights.

Pathway 1: The Gould-Jacobs Reaction as an Entry Point to 7-Chloro-4-hydroxyquinoline-3-carboxylates

While not a direct route to this compound, the Gould-Jacobs reaction is a robust and well-documented method for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives, which are valuable precursors.[1][2] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1]

Reaction Scheme:

Gould-Jacobs Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Chloroaniline 3-Chloroaniline DEMM Diethyl ethoxymethylenemalonate Anilinomethylenemalonate Ethyl 2-(((3-chlorophenyl)amino)methylene)malonate DEMM->Anilinomethylenemalonate Quinolone Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Anilinomethylenemalonate->Quinolone Thermal Cyclization (e.g., Dowtherm A)

Caption: Gould-Jacobs reaction pathway to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established literature procedures for the Gould-Jacobs reaction.[2]

Step 1: Condensation of 3-Chloroaniline and Diethyl ethoxymethylenemalonate (DEMM)

  • In a round-bottom flask, combine 3-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • The intermediate, ethyl 2-(((3-chlorophenyl)amino)methylene)malonate, is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • Heat a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to approximately 250 °C in a separate flask equipped with a reflux condenser.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the reaction at 250 °C for 15-30 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Step Reagents and Conditions Typical Yield Reference
Condensation3-Chloroaniline, Diethyl ethoxymethylenemalonate, 100-110 °C>90%[2]
CyclizationDowtherm A or Diphenyl ether, 250 °C85-95%[2]
Mechanistic Considerations and Rationale

The initial step is a nucleophilic substitution of the ethoxy group of DEMM by the aniline nitrogen. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinolone ring. The high temperature is necessary to overcome the activation energy for the cyclization.

Pathway 2: A Multi-Step Approach from the Gould-Jacobs Product

While the Gould-Jacobs reaction provides a 4-hydroxyquinoline, this intermediate can potentially be converted to the desired 3-hydroxyquinoline through a series of chemical transformations. This hypothetical pathway highlights the versatility of the quinoline core and the strategic application of functional group interconversions.

Proposed Reaction Scheme:

Multi-step Synthesis cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product Gould-Jacobs Product Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Chloro-ester Ethyl 4,7-dichloroquinoline-3-carboxylate Dechlorinated-ester Ethyl 7-chloroquinoline-3-carboxylate Chloro-ester->Dechlorinated-ester Reductive Dechlorination (e.g., H2, Pd/C) Carboxylic Acid 7-Chloroquinoline-3-carboxylic acid Dechlorinated-ester->Carboxylic Acid Hydrolysis (e.g., NaOH, H2O) Final Product This compound Carboxylic Acid->Final Product Decarboxylative Hydroxylation (e.g., Curtius Rearrangement)

Caption: A proposed multi-step pathway to this compound from a Gould-Jacobs product.

This pathway involves four key transformations:

  • Chlorination of the 4-hydroxyl group: The 4-hydroxyl group can be converted to a more versatile leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃).

  • Reductive dechlorination at the 4-position: The 4-chloro substituent can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C).

  • Hydrolysis of the ester: The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

  • Conversion of the carboxylic acid to a hydroxyl group: This transformation can be achieved through various methods, such as the Curtius, Hofmann, or Schmidt rearrangements, which proceed through an isocyanate intermediate that can be hydrolyzed to an amine, followed by diazotization and hydrolysis to the alcohol.

Each of these steps would require careful optimization to achieve good yields and selectivity.

Pathway 3: Alternative Cyclization Strategies for Direct 3-Hydroxyquinoline Synthesis

To circumvent the multi-step process described above, alternative strategies that directly lead to the 3-hydroxyquinoline core are highly desirable. While less common than the Gould-Jacobs reaction for 4-hydroxyquinolines, some classical methods can be adapted for this purpose.

The Conrad-Limpach-Knorr Synthesis and its Variants

The Conrad-Limpach-Knorr synthesis typically involves the reaction of anilines with β-ketoesters.[3] By carefully choosing the β-ketoester, it is possible to influence the regioselectivity of the cyclization to favor the formation of a 3-hydroxyquinoline derivative. For instance, the condensation of 3-chloroaniline with ethyl 3-ethoxyacrylate could potentially lead to an intermediate that cyclizes to form a 3-alkoxy-7-chloroquinoline, which could then be dealkylated to the desired this compound.

Modern Synthetic Approaches

More contemporary methods, such as metal-catalyzed intramolecular cyclizations, offer promising alternatives. For example, the cyclization of N-(2-alkynyl)anilines has been shown to be a versatile method for the synthesis of substituted quinolines. By starting with an appropriately substituted 3-chloro-N-(propargyl)aniline derivative, it might be possible to achieve a regioselective cyclization that yields a 3-functionalized-7-chloroquinoline, which could then be converted to the 3-ol.

Conclusion and Future Outlook

The synthesis of this compound remains a challenging yet important endeavor for medicinal chemists. While a direct and high-yielding one-pot synthesis is not yet well-established, several viable multi-step pathways exist. The Gould-Jacobs reaction provides a reliable entry point to a versatile 7-chloro-4-hydroxyquinoline-3-carboxylate intermediate, which can be further elaborated to the desired product. Future research in this area should focus on the development of more direct and efficient methods, possibly through the exploration of novel catalytic systems and the adaptation of modern synthetic methodologies to achieve regioselective cyclizations that favor the formation of the 3-hydroxyquinoline scaffold. The continued development of synthetic routes to this valuable building block will undoubtedly facilitate the discovery of new and improved therapeutic agents.

References

Physical and chemical properties of 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Chloroquinolin-3-ol: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While experimental data on this specific molecule is sparse, this document synthesizes information from analogous structures and computational predictions to offer a robust profile. We will delve into its core molecular attributes, predicted physicochemical properties, expected spectroscopic signatures, and key aspects of its chemical reactivity. Furthermore, this guide explores the broader context of the 7-chloroquinoline scaffold as a privileged structure in the synthesis of therapeutic agents and outlines essential safety and handling protocols. The insights herein are designed to equip researchers and scientists with the foundational knowledge required for the effective use of this compound in experimental design and synthesis.

Core Molecular Attributes and Structure

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Its structure is characterized by a quinoline bicyclic system substituted with a chlorine atom at position 7 and a hydroxyl group at position 3. The presence of the quinoline nitrogen, the electron-withdrawing chloro group, and the phenolic hydroxyl group dictates its chemical personality and reactivity.

Below is a summary of its key identifiers and computed properties.[1][2]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1261454-55-0BLD Pharm[3]
Molecular Formula C₉H₆ClNOPubChem[1]
Molecular Weight 179.60 g/mol PubChem[2]
Monoisotopic Mass 179.0138 DaPubChem[1]
InChI Key KFCUFKFKVHHCGF-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=CC(=CC2=NC=C(C=C21)O)ClPubChem[1]
Predicted XlogP 2.7PubChem[1]

Caption: Chemical structure of this compound.

Physicochemical Properties: An Analysis

  • Physical State: Expected to be a solid at room temperature, similar to other substituted quinolinols.

  • Solubility: The presence of the hydroxyl group allows for hydrogen bonding, suggesting slight solubility in polar protic solvents like water and alcohols. The aromatic backbone and chlorine atom contribute to its lipophilicity, indicating good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.

  • Acidity and Basicity (pKa): The molecule is amphoteric. The quinoline nitrogen atom is weakly basic (pKa of the conjugate acid is typically around 4-5). The hydroxyl group at position 3 is weakly acidic (phenolic, with an estimated pKa around 8-10), capable of being deprotonated by a suitable base.

  • Melting Point: Substituted quinolines are crystalline solids. The melting point is expected to be relatively high due to the planar aromatic structure and potential for intermolecular hydrogen bonding.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is crucial for structure verification. While a dedicated spectrum for this compound is not available, the following signatures can be anticipated.

3.1. Nuclear Magnetic Resonance (¹H and ¹³C NMR)

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the quinoline ring will appear as doublets and singlets, with their specific chemical shifts influenced by the electronic effects of the chloro and hydroxyl substituents. The phenolic -OH proton would likely appear as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum should display nine distinct signals for the nine carbon atoms. The carbon bearing the hydroxyl group (C3) would be shifted downfield (approx. 150-160 ppm), while the carbon attached to the chlorine (C7) would also be influenced.

3.2. Infrared (IR) Spectroscopy The IR spectrum provides key information about the functional groups present. For comparison, the related compound 7-chloro-4-hydroxyquinoline shows characteristic peaks that can be used as a reference.[4]

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=C and C=N Stretches: Multiple sharp peaks between 1500-1650 cm⁻¹ are characteristic of the quinoline aromatic ring system.

  • C-O Stretch: A peak around 1200-1300 cm⁻¹ would indicate the phenolic C-O bond.

  • C-Cl Stretch: A signal in the fingerprint region, typically 700-800 cm⁻¹, would correspond to the C-Cl bond.

3.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z ≈ 179.

  • Isotopic Pattern: A critical diagnostic feature would be the isotopic pattern caused by the chlorine atom. Two peaks, [M]⁺ and [M+2]⁺, would be observed in an approximate intensity ratio of 3:1, which is characteristic of a molecule containing a single chlorine atom.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is governed by its three primary functional components: the quinoline ring, the hydroxyl group, and the chloro substituent.

Reactivity_of_7_Chloroquinolin_3_ol cluster_reactions Key Reactive Sites main This compound N_alkylation N-Alkylation / Salt Formation main->N_alkylation Quinoline Nitrogen (Basic Site) O_alkylation O-Alkylation / Acylation main->O_alkylation Phenolic Hydroxyl (Nucleophilic/Acidic Site) Aromatic_sub Electrophilic Aromatic Substitution main->Aromatic_sub Aromatic Ring (Positions C2, C4, etc.)

Caption: Key reactive sites on the this compound scaffold.

4.1. Key Reactions

  • Reactions at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation or O-acylation with appropriate electrophiles under basic conditions to form ethers and esters, respectively. This is a common strategy for modifying the molecule's properties.

  • Reactions at the Quinoline Nitrogen: As a weak base, the nitrogen can be protonated to form salts. It can also undergo N-alkylation to produce quaternary quinolinium salts.

  • Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the nitrogen atom. However, reactions can be directed to specific positions under forcing conditions. More relevant is the nucleophilic aromatic substitution (SNAE), where other positions on the ring (like position 4 in the precursor 4,7-dichloroquinoline) are highly reactive.[5]

4.2. Proposed Synthetic Workflow A common route to substituted quinolines is the Gould-Jacobs reaction. A plausible synthesis for this compound would involve the reaction of a substituted aniline with a suitable three-carbon component, followed by cyclization.

Proposed_Synthesis_Workflow A 3-Chloroaniline C Intermediate Adduct A->C B Diethyl (ethoxymethylene)malonate B->C E Ethyl 7-chloro-4-hydroxyquinoline- 3-carboxylate C->E Step 1: Condensation D Thermal Cyclization (Dowtherm A) H 7-Chloroquinolin-4-ol E->H Step 2: Saponification & Decarboxylation F Hydrolysis (NaOH) G Decarboxylation (Heat) I Further steps required to get 3-ol H->I Isomerization/Functionalization

Caption: A plausible, though indirect, synthetic pathway to a related quinolinol isomer.

Note: The direct synthesis of the 3-ol isomer is more complex than the common synthesis of the 4-ol isomer shown. It often requires specialized starting materials or multi-step functional group interconversions.

Applications in Drug Discovery and Medicinal Chemistry

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug Chloroquine.[6][7] The chlorine at the 7-position is often crucial for biological activity. Derivatives of this core structure have been extensively investigated for a wide range of therapeutic applications.

  • Antimalarial Agents: Many studies focus on synthesizing new 7-chloroquinoline analogues to combat drug-resistant strains of Plasmodium falciparum. Modifications often involve altering the side chain at the 4-position to enhance efficacy or overcome resistance mechanisms.[6][8]

  • Anticancer Agents: The quinoline ring is a "privileged scaffold" that can interact with various biological targets, including protein kinases.[9] Numerous 7-chloroquinoline derivatives, particularly hydrazones and chalcones, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including breast, colon, and lung cancer.[8][10][11]

  • Antibacterial and Other Activities: The scaffold has also been used to develop compounds with antibacterial, anti-inflammatory, and antiviral properties.[11][12]

Drug_Discovery_Applications cluster_mods Pharmacological Modifications cluster_activities Resulting Biological Activities scaffold 7-Chloroquinoline Core r1 Side Chain at C4 (e.g., amines, hydrazones) scaffold->r1 r2 Substitution at C3 (e.g., -OH, -COOH) scaffold->r2 r3 Other Ring Positions scaffold->r3 act1 Antimalarial r1->act1 act2 Anticancer r1->act2 r2->act2 act3 Antibacterial r3->act3

Caption: The 7-chloroquinoline core as a versatile scaffold for drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification: Based on data for closely related compounds, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[13][14]

  • H319: Causes serious eye irritation.[13][14]

  • H335: May cause respiratory irritation.[13][14]

6.1. Recommended Handling Protocol

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[16]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[13][16]

    • Body Protection: Wear a standard laboratory coat.[16]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.

  • Spill Response: In case of a spill, avoid dust formation.[13] Absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[15]

6.2. Storage

  • Store in a tightly closed container.[16]

  • Keep in a cool, dry, and well-ventilated place away from incompatible substances.[17]

References

Introduction: The Structural Imperative of 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Chloroquinolin-3-ol

Prepared by: A Senior Application Scientist

This compound is a heterocyclic compound belonging to the quinoline family, a structural motif of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide array of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The precise substitution pattern on the quinoline core, such as the placement of chloro and hydroxyl groups in this compound, is critical in defining its chemical reactivity, biological targets, and overall efficacy.

Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for any meaningful research and development endeavor. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers engaged in the synthesis, quality control, and application of this compound. We will not only present the data but also delve into the causal reasoning behind the experimental design and the logic of spectral interpretation, reflecting a field-proven approach to analytical chemistry.

Workflow for Spectroscopic Elucidation

The structural verification of a synthesized compound like this compound follows a logical and synergistic workflow. Each analytical technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Prep Purified this compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Parallel Analysis IR IR Spectroscopy Prep->IR Parallel Analysis MS Mass Spectrometry Prep->MS Parallel Analysis NMR_data Proton Environment Carbon Skeleton NMR->NMR_data IR_data Functional Groups (O-H, C=N, C-Cl) IR->IR_data MS_data Molecular Weight Fragmentation Pattern MS->MS_data Confirmation Final Structure Confirmation NMR_data->Confirmation Corroborative Evidence IR_data->Confirmation Corroborative Evidence MS_data->Confirmation Corroborative Evidence

Caption: A typical workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, we are interested in both ¹H NMR to map the proton environments and ¹³C NMR to define the carbon skeleton.

Expert Insight: Solvent Selection

The choice of NMR solvent is a critical experimental parameter. While CDCl₃ is a common choice, for a molecule with a hydroxyl group, a hydrogen-bond accepting solvent like DMSO-d₆ is often superior.[4] This is because DMSO-d₆ stabilizes the hydroxyl proton through hydrogen bonding, slowing down its chemical exchange rate. This results in a sharper, more observable -OH signal, which might otherwise be a very broad resonance that is difficult to distinguish from the baseline.[4][5]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set a spectral width of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set a spectral width of 0 to 200 ppm.

    • Accumulate at least 1024 scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transformation. Reference the spectra to the residual DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C).

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), splitting patterns (multiplicity), and integration values.

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.5 - 8.7Doublet (d)~2.5 Hz1H
H-4~7.2 - 7.4Doublet (d)~2.5 Hz1H
H-5~8.0 - 8.2Doublet (d)~9.0 Hz1H
H-6~7.5 - 7.7Doublet of Doublets (dd)~9.0, 2.0 Hz1H
H-8~7.9 - 8.1Doublet (d)~2.0 Hz1H
3-OH~9.5 - 10.5Broad Singlet (br s)-1H

Causality of Assignments:

  • Aromatic Region (7.0-9.0 ppm): The protons on the quinoline core appear in this characteristic downfield region due to the deshielding effect of the aromatic ring current.[6]

  • H-2 and H-4: These protons are part of the pyridine ring. H-2 is adjacent to the nitrogen atom, making it the most deshielded proton. They exhibit a small four-bond coupling (⁴J), often called a meta-coupling, to each other.

  • H-5, H-6, H-8: These protons are on the benzene portion of the core. H-5 and H-6 show a large ortho-coupling (~9.0 Hz). H-6 is further split by a smaller meta-coupling to H-8. H-8 appears as a doublet due to this small meta-coupling with H-6. The deshielding of H-8 is enhanced by its proximity to the chlorine atom (the peri effect).

  • Hydroxyl Proton (3-OH): The phenolic proton appears significantly downfield, its exact position being sensitive to concentration and temperature.[7] Its broadness is due to chemical exchange, although this is reduced in DMSO.[8]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Carbon AssignmentExpected δ (ppm)
C-2~145 - 148
C-3~150 - 153
C-4~110 - 113
C-4a~148 - 150
C-5~126 - 128
C-6~124 - 126
C-7~133 - 136
C-8~120 - 122
C-8a~128 - 130

Causality of Assignments:

  • C-3: As the carbon atom bearing the electron-withdrawing hydroxyl group, C-3 is expected to be significantly deshielded and appear far downfield.

  • C-7: The carbon directly attached to the chlorine atom (C-7) will also be deshielded.

  • Quaternary Carbons (C-4a, C-8a): These carbons, located at the ring fusion, often have distinct chemical shifts and can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • General Aromatic Carbons: The remaining carbons appear in the typical aromatic region of 110-150 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of this compound with ~100 mg of dry, powdered KBr. Grind the mixture thoroughly and press it into a thin, transparent disc using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

IR Data Interpretation

The IR spectrum confirms the presence of the key functional groups: the hydroxyl group, the aromatic system, and the carbon-chlorine bond.

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3400Broad, StrongO-H stretch (phenolic)
~3000 - 3100Medium, SharpAromatic C-H stretch
~1550 - 1650Strong to MediumC=C and C=N ring stretching
~1450 - 1500MediumAromatic ring stretching
~1200 - 1300StrongC-O stretch (phenolic)
~800 - 850StrongC-H out-of-plane bending
~700 - 800StrongC-Cl stretch

Causality of Assignments:

  • O-H Stretch: The broad and strong absorption above 3200 cm⁻¹ is a definitive indicator of a hydrogen-bonded hydroxyl group.[10]

  • Aromatic C-H Stretch: The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the quinoline core.[9][11]

  • Ring Stretching: The absorptions in the 1450-1650 cm⁻¹ region are due to the complex vibrations of the C=C and C=N bonds within the fused aromatic rings.[12][13]

  • C-Cl Stretch: The C-Cl bond vibration typically appears in the fingerprint region (below 1000 cm⁻¹) and is a strong indicator of the chloro-substituent.[2]

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high energy ensures fragmentation and the creation of a characteristic pattern.[14]

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Scan a mass-to-charge (m/z) range from 50 to 300 amu.

MS Data Interpretation

The mass spectrum will show the molecular ion peak (M⁺) and several fragment ions. The presence of chlorine is readily identified by the characteristic isotopic pattern.

m/zExpected Relative IntensityAssignment
179/181M⁺ / [M+2]⁺ (3:1 ratio)Molecular Ion
151/153Moderate[M - CO]⁺
144Moderate[M - Cl]⁺
116Strong[M - CO - Cl]⁺

Causality of Assignments:

  • Molecular Ion and Isotope Pattern: The molecular ion peak for C₉H₆ClNO will appear at m/z 179.[15] Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a second peak will appear at m/z 181 with approximately one-third the intensity of the m/z 179 peak. This 3:1 [M]⁺/[M+2]⁺ ratio is a definitive signature for a molecule containing one chlorine atom.

  • Fragmentation Pathways: EI-MS is a high-energy technique that causes the molecular ion to fragment in predictable ways.[14][16]

    • Loss of CO: Hydroxyquinolines are known to undergo fragmentation by losing a molecule of carbon monoxide (28 Da), leading to a fragment at m/z 151/153.[17][18]

    • Loss of Cl: The carbon-chlorine bond can cleave, resulting in the loss of a chlorine radical (35 Da), giving a peak at m/z 144.

    • Consecutive Losses: A common and often prominent fragment results from the sequential loss of CO and then Cl, resulting in a stable ion at m/z 116.

G M M⁺˙ m/z 179/181 M_CO [M - CO]⁺˙ m/z 151/153 M->M_CO - CO M_Cl [M - Cl]⁺ m/z 144 M->M_Cl - •Cl M_CO_Cl [M - CO - Cl]⁺ m/z 116 M_CO->M_CO_Cl - •Cl

Caption: Key fragmentation pathways for this compound under EI-MS.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the carbon-hydrogen framework and the specific substitution pattern on the quinoline core. IR spectroscopy provides unequivocal evidence for the key hydroxyl and chloro functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition via the exact mass and the presence of a single chlorine atom through its distinct isotopic signature, while the fragmentation pattern corroborates the proposed structure. This multi-faceted analytical approach provides a robust and self-validating confirmation of the molecular identity, a critical foundation for all subsequent research and development activities.

References

An In-depth Technical Guide to 7-Chloroquinolin-3-ol (CAS 1261454-55-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinolin-3-ol, registered under CAS number 1261454-55-0, is a halogenated derivative of the quinoline scaffold. The quinoline ring system is a foundational structural motif in a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom at the 7-position and a hydroxyl group at the 3-position of the quinoline nucleus is anticipated to modulate its physicochemical properties and biological activity, making it a compound of significant interest for further investigation in drug discovery and medicinal chemistry. This guide provides a comprehensive overview of this compound, including its physicochemical characteristics, potential synthetic routes, a discussion of its anticipated biological significance based on related structures, and detailed protocols for its characterization.

Physicochemical Characterization

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆ClNO.[4] Its structure consists of a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring. Key substitutions include a chlorine atom at the 7-position and a hydroxyl group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261454-55-0Internal Data
Molecular Formula C₉H₆ClNO[4]
Molecular Weight 179.60 g/mol [5]
Predicted XlogP 2.7[4]
Monoisotopic Mass 179.0138 Da[4]
Appearance Off-white to pale yellow solid (predicted)Inferred from related compounds
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol (predicted)Inferred from related compounds

Synthesis and Purification

A plausible synthetic strategy for this compound could involve a multi-step sequence starting from a suitably substituted aniline derivative. One such conceptual pathway is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation cluster_step5 Step 5: Hydroxylation (Hypothetical) A 3-Chloroaniline B Reaction with ethoxymethylenemalonic ester A->B Reagents C (3-Chloroanilino)methylenemalonic ester B->C Intermediate D High-temperature heterocyclization C->D Conditions E Ethyl 7-chloro-4-hydroxyquinoline -3-carboxylate D->E Product F Alkaline Hydrolysis E->F Reagents G 7-Chloro-4-hydroxyquinoline -3-carboxylic acid F->G Intermediate H Thermal Decarboxylation G->H Conditions I 7-Chloro-4-hydroxyquinoline H->I Intermediate J Regioselective Hydroxylation at C3 I->J Reagents K This compound J->K Final Product Biological_Evaluation_Workflow cluster_compound Test Compound cluster_assays Primary Biological Screening cluster_data Data Analysis cluster_followup Secondary Evaluation A This compound B In Vitro Antimalarial Assay (P. falciparum) A->B C In Vitro Anticancer Assay (e.g., MCF-7, HCT-116) A->C D In Vitro Antimicrobial Assays (Bacteria, Fungi) A->D E IC₅₀ / MIC Determination B->E C->E D->E F Mechanism of Action Studies E->F G In Vivo Efficacy and Toxicity Studies E->G

References

The 7-Chloroquinoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloroquinoline scaffold represents a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. This technical guide provides an in-depth exploration of the discovery, synthetic methodologies, and evolving therapeutic applications of this pivotal heterocyclic system. We will delve into the historical context of its development, detail key synthetic pathways such as the Gould-Jacobs reaction, and elucidate the biochemical mechanisms underpinning its antimalarial and immunomodulatory activities. Furthermore, this guide will examine the critical structure-activity relationships that have driven the development of next-generation 7-chloroquinoline derivatives for a range of diseases, including cancer and viral infections. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the 7-chloroquinoline core and its enduring significance in pharmacotherapy.

A Serendipitous Discovery and Wartime Imperative: The History of 7-Chloroquinoline

The story of 7-chloroquinoline is inextricably linked with the quest for synthetic antimalarials to replace quinine, a natural product derived from the bark of the Cinchona tree.[1] While quinine had been the primary treatment for malaria for centuries, its supply became precarious during times of conflict.

German scientists at Bayer, led by Hans Andersag, first synthesized chloroquine, then named "Resochin," in 1934.[2][3] However, it was initially shelved due to perceived toxicity. The impetus for its rediscovery came during World War II when Allied forces faced a critical shortage of quinine.[4] American researchers, after capturing the related German compound "Sontochin" in Tunis, embarked on a program to develop improved antimalarials.[2][3] This led them to re-examine Resochin, realizing that it was identical to their newly synthesized, highly effective compound, which they named chloroquine.[2] Following the war, chloroquine became a cornerstone of global malaria eradication campaigns.[2]

The widespread use of chloroquine, however, inevitably led to the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[3] This challenge spurred further research into the 7-chloroquinoline scaffold, leading to the development of derivatives like hydroxychloroquine, which exhibits a more favorable toxicity profile and has found applications in autoimmune diseases.[1][5]

Foundational Synthesis of the 7-Chloroquinoline Core

The construction of the 7-chloroquinoline ring system is a critical step in the synthesis of numerous pharmaceuticals. Several named reactions have been instrumental in this regard, with the Gould-Jacobs reaction being a particularly prominent and versatile method.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinolines, which are key intermediates in the synthesis of 7-chloroquinoline derivatives.[6] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Experimental Protocol: Synthesis of 4,7-dichloroquinoline intermediate via Gould-Jacobs Reaction

  • Step 1: Condensation.

    • In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture, typically on a steam bath, to initiate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the aniline.

  • Step 2: Cyclization.

    • The resulting anilidomethylenemalonate is then subjected to high-temperature thermal cyclization. This is often achieved by heating in a high-boiling point solvent such as diphenyl ether or Dowtherm A to temperatures around 250°C.

    • The cyclization can also be performed neat or under microwave irradiation to significantly reduce reaction times.

  • Step 3: Saponification and Decarboxylation.

    • The cyclized product, a 4-hydroxy-3-carboalkoxyquinoline, is then saponified using a base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid.

    • Subsequent heating of the resulting acid leads to decarboxylation, yielding the 4-hydroxy-7-chloroquinoline.

  • Step 4: Chlorination.

    • The 4-hydroxy-7-chloroquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final 4,7-dichloroquinoline intermediate.[7]

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Decarboxylation cluster_step4 Step 4: Chlorination A 3-Chloroaniline C Anilidomethylenemalonate intermediate A->C B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-3-carboalkoxy-7-chloroquinoline C->D High Temperature E 4-Hydroxy-7-chloroquinoline D->E 1. NaOH 2. Heat F 4,7-Dichloroquinoline E->F POCl3

Caption: Workflow for the synthesis of 4,7-dichloroquinoline via the Gould-Jacobs reaction.

Alternative Synthetic Routes

While the Gould-Jacobs reaction is widely used, other methods for quinoline synthesis are also noteworthy:

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9][10][11]

  • Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[12]

The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

Mechanisms of Action: From Malaria to Autoimmunity

The therapeutic versatility of 7-chloroquinoline compounds stems from their ability to modulate fundamental biological processes. Their mechanisms of action are best understood in the contexts of malaria and autoimmune diseases.

Antimalarial Mechanism of Action

The antimalarial activity of chloroquine is primarily exerted within the acidic food vacuole of the malaria parasite.[3]

  • Accumulation: As a weak base, chloroquine readily crosses biological membranes in its unprotonated form. Upon entering the acidic food vacuole of the parasite, it becomes protonated and trapped, leading to its accumulation at high concentrations.[3]

  • Inhibition of Heme Polymerization: During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine is thought to bind to heme, forming a complex that caps the growing hemozoin crystal, thereby preventing further polymerization.[2][13]

  • Toxicity and Parasite Death: The accumulation of the toxic heme-chloroquine complex and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[13][14]

Diagram: Antimalarial Mechanism of Chloroquine

Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase Heme_CQ_Complex Heme-Chloroquine Complex Heme->Heme_CQ_Complex Chloroquine Chloroquine Chloroquine->Heme_CQ_Complex Heme_CQ_Complex->Hemozoin Inhibits Polymerization Cell_Death Parasite Death Heme_CQ_Complex->Cell_Death Toxicity

Caption: Chloroquine inhibits heme polymerization in the malaria parasite's food vacuole.

Immunomodulatory Mechanism of Action

The immunomodulatory effects of chloroquine and hydroxychloroquine are attributed to their ability to interfere with lysosomal function and signaling pathways involved in inflammation.[1]

  • Lysosomal pH Alteration: Similar to their action in the parasite vacuole, these compounds accumulate in lysosomes of immune cells, raising the intracellular pH.[15]

  • Inhibition of Antigen Presentation: The increased lysosomal pH impairs the function of enzymes responsible for processing and loading antigens onto Major Histocompatibility Complex (MHC) class II molecules. This disrupts the presentation of autoantigens to T-helper cells, a key step in the inflammatory cascade of autoimmune diseases.

  • Inhibition of Toll-Like Receptor (TLR) Signaling: Chloroquine and hydroxychloroquine can interfere with the activation of endosomal Toll-like receptors, particularly TLR9, which recognizes microbial and self-DNA.[15][16] By preventing the binding of nucleic acids to TLR9, they dampen the downstream production of pro-inflammatory cytokines like interferons.[16][17]

Diagram: Immunomodulatory Mechanism of Chloroquine/Hydroxychloroquine

Immunomodulatory_Mechanism cluster_cell Antigen Presenting Cell Lysosome Lysosome (Acidic) Antigen_Processing Antigen Processing Lysosome->Antigen_Processing Inhibits CQ_HCQ Chloroquine/ Hydroxychloroquine CQ_HCQ->Lysosome Accumulation (Raises pH) TLR9 TLR9 CQ_HCQ->TLR9 Inhibits Signaling MHC_II MHC Class II Loading Antigen_Processing->MHC_II Antigen_Presentation Antigen Presentation to T-cell MHC_II->Antigen_Presentation Inflammation Pro-inflammatory Cytokine Production TLR9->Inflammation DNA Self-DNA DNA->TLR9

Caption: Chloroquine and hydroxychloroquine modulate immune responses by altering lysosomal pH and inhibiting TLR9 signaling.

Structure-Activity Relationships and the Development of Derivatives

The 7-chloroquinoline scaffold has proven to be a fertile ground for medicinal chemists to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Modification Site Effect on Activity Examples of Derivatives and Their Applications
Position 4 Side Chain Crucial for antimalarial activity. The length and nature of the diaminoalkane side chain influence efficacy against both chloroquine-sensitive and -resistant malaria strains.[18]Hydroxychloroquine: Addition of a hydroxyl group to the side chain reduces toxicity and broadens its use to autoimmune diseases.[1][5]
Position 7 Substituent The chloro group is important for activity. Replacement with other halogens (bromo, iodo) can maintain or slightly alter activity, while electron-donating groups like methoxy generally decrease antimalarial potency.[18]7-Iodo and 7-Bromo analogs: Show comparable activity to chloroquine against P. falciparum.[18]
Hybrid Molecules Combining the 7-chloroquinoline core with other pharmacophores has led to compounds with novel activities.Hydrazone derivatives: Exhibit promising anticancer activity against a range of cancer cell lines.[19] Benzimidazole hybrids: Investigated for their antiproliferative effects in cancer.[20] Triazole derivatives: Show potential as antiviral agents against viruses like Chikungunya.[21]

Table 1: Structure-Activity Relationships of 7-Chloroquinoline Derivatives

The development of hybrid molecules is a particularly active area of research, aiming to create multifunctional drugs with improved efficacy and the potential to overcome drug resistance.[22]

Analytical Characterization of 7-Chloroquinoline Compounds

The robust characterization of 7-chloroquinoline compounds is essential for quality control, pharmacokinetic studies, and the development of new derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse technique for the separation, identification, and quantification of 7-chloroquinoline compounds and their metabolites in various matrices. Reversed-phase HPLC with UV detection is a common approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of newly synthesized 7-chloroquinoline derivatives, confirming the connectivity of atoms and the overall molecular structure.

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), provides highly sensitive and specific detection, allowing for the determination of molecular weight and fragmentation patterns, which aids in structure confirmation and metabolite identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, providing complementary structural information.

Future Directions and Conclusion

The 7-chloroquinoline core, from its historical roots as a life-saving antimalarial to its current role in managing autoimmune diseases and its potential in oncology and virology, remains a remarkably versatile and enduring pharmacophore.[23][24] Current research continues to explore its potential, with a focus on:

  • Overcoming Drug Resistance: Designing novel derivatives that can circumvent the resistance mechanisms developed by malaria parasites.

  • Targeted Therapies: Developing 7-chloroquinoline-based compounds that specifically target pathways involved in cancer and viral replication.[25]

  • Improved Safety Profiles: Modifying the scaffold to minimize the side effects associated with long-term use, such as retinopathy.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloroquinolin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate for the synthesis of pharmacologically active molecules. Understanding its fundamental physicochemical properties—namely solubility and stability—is a prerequisite for its effective use in drug discovery and development. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound. While specific experimental data for this compound is not widely available in public literature, this document outlines the established principles and detailed protocols necessary for its thorough investigation. We will cover thermodynamic and kinetic solubility assessments, solid-state and solution-state stability, and forced degradation studies in line with regulatory expectations. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Quinoline Scaffold in Drug Discovery

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. Modifications to the quinoline ring are a cornerstone of efforts to develop new compounds effective against drug-resistant pathogens and various cancer cell lines. This compound, with its reactive hydroxyl group, represents a versatile building block for creating novel derivatives. However, the successful synthesis, purification, formulation, and biological testing of these derivatives depend entirely on a robust understanding of the parent molecule's solubility and stability. Poor solubility can hinder absorption and lead to unreliable in-vitro assay results, while instability can compromise product integrity, efficacy, and safety. This guide serves as a foundational manual for researchers to generate the critical data needed to advance their work with this promising intermediate.

Core Physicochemical Properties

Before delving into complex solubility and stability studies, a baseline characterization of this compound is essential. These properties govern its behavior in various environments.

PropertyValueSource / Method
Molecular Formula C₉H₆ClNOCalculated
Molecular Weight 179.60 g/mol Calculated
Chemical Structure N/A
CAS Number 1261454-55-0[1]
Calculated LogP [Insert Value]Prediction software (e.g., XLogP3)
Calculated pKa [Insert Value]Prediction software (e.g., ACD/pKa)

Note: Predicted values for LogP and pKa are essential starting points. The acidic nature of the 3-ol group and the basicity of the quinoline nitrogen will dictate pH-dependent solubility. Experimental determination is required for confirmation.

Comprehensive Solubility Profiling

Solubility dictates the bioavailability of a compound and its suitability for various experimental and formulation contexts. It is crucial to distinguish between kinetic and thermodynamic solubility.

Causality in Solubility Assessment
  • Kinetic Solubility is measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. It represents the concentration before precipitation occurs and is a high-throughput method suitable for early discovery to quickly flag problematic compounds.[2] Because it starts from a high-energy, solvated state, it often overestimates the true solubility.

  • Thermodynamic Solubility is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over an extended period (e.g., 24-48 hours).[3][4] This is the gold standard for formulation development as it reflects the maximum concentration achievable under equilibrium conditions, which is more relevant to in vivo absorption.[5]

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow for characterizing the aqueous solubility of this compound.

G cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermo Thermodynamic Solubility (Low-Throughput) k_start Prepare 10 mM stock in 100% DMSO k_add Add stock to pH 7.4 PBS (final DMSO ≤1%) k_start->k_add k_shake Shake for 2h at room temp k_add->k_shake k_filter Filter to remove precipitate (96-well filter plate) k_shake->k_filter k_quant Quantify filtrate (LC-MS or UV-Vis) k_filter->k_quant t_start Add excess solid compound to various pH buffers (e.g., 4.0, 7.4, 9.0) k_quant->t_start If solubility < desired threshold, proceed to thermodynamic test t_shake Shake/stir for 24-48h at controlled temp (25°C or 37°C) t_start->t_shake t_filter Filter to remove solid (e.g., 0.45 µm syringe filter) t_shake->t_filter t_quant Quantify filtrate (HPLC-UV) t_filter->t_quant G cluster_conditions Stress Conditions start Prepare 1 mg/mL solution of this compound acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid Expose to base Base Hydrolysis 0.1 M NaOH, 60°C start->base Expose to ox Oxidation 3% H₂O₂, RT start->ox Expose to therm Thermal (Solution) 60°C in Water start->therm Expose to photo Photolytic (Solid & Solution) ICH Q1B Light Cabinet start->photo Expose to analysis Analyze samples at T=0, 2, 8, 24h (or until 5-20% degradation) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis hplc Stability-Indicating HPLC-UV - Quantify parent peak - Detect degradant peaks analysis->hplc lcms LC-MS/MS Analysis - Identify mass of degradants - Propose structures hplc->lcms report Report Findings: - Degradation pathways - Method validation lcms->report

References

A Theoretical and Molecular Modeling Guide to 7-Chloroquinolin-3-ol: From Structural Elucidation to Bioactivity Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] 7-Chloroquinolin-3-ol, a functionalized derivative, presents a compelling subject for theoretical investigation due to its potential for diverse biological activities and the presence of interesting chemical features, notably keto-enol tautomerism. This technical guide outlines a comprehensive computational workflow for the in-depth characterization of this compound. We detail methodologies from first-principles Density Functional Theory (DFT) calculations for structural and spectroscopic analysis to molecular docking simulations for predicting protein-ligand interactions. The protocols described herein are designed to be self-validating, where simulated data can be benchmarked against future experimental findings to confirm the accuracy of the computational model. This guide serves as a roadmap for researchers and drug development professionals aiming to elucidate the physicochemical properties and explore the therapeutic potential of this compound and its analogues before embarking on extensive synthetic and experimental endeavors.

Introduction: The Rationale for a Computational Approach

The 7-chloroquinoline moiety is a privileged structure in drug discovery, famously associated with antimalarial agents like chloroquine and finding applications in anticancer and antifungal research.[2][3] While many derivatives have been synthesized and studied, a detailed theoretical understanding of the parent this compound is fundamental for rational drug design. Computational chemistry provides a powerful, cost-effective toolkit to predict molecular properties, elucidate reaction mechanisms, and screen for potential biological activity.[4]

A primary motivation for this theoretical study is to resolve the structural ambiguity arising from tautomerism. The position of the hydroxyl group at C3 allows for the existence of at least two low-energy tautomers: the enol form (this compound) and the keto form (7-chloro-1H-quinolin-3(4H)-one). The prevalence of one tautomer over the other can dramatically influence the molecule's hydrogen bonding capacity, polarity, and ultimately, its interaction with biological targets.[5][6][7] This guide will establish a computational framework to determine the relative stabilities of these tautomers and predict their distinct spectroscopic signatures.

Core Chemistry: Keto-Enol Tautomerism

The most critical structural question for this compound is the equilibrium between its keto and enol forms. The enol form possesses an aromatic quinoline ring system with a hydroxyl group, while the keto form features a non-aromatic dihydropyridinone ring. Understanding this equilibrium is paramount, as the two forms have different electronic and steric profiles.

G cluster_enol cluster_keto enol This compound keto 7-Chloro-1H-quinolin-3(4H)-one enol->keto Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Computational Methodology: A Multi-Pillar Approach

Our proposed theoretical study is built on a workflow that progresses from fundamental quantum mechanical calculations to applied molecular modeling simulations. This structure ensures that each subsequent step is based on a well-validated molecular model.

Geometrical Optimization and Spectroscopic Analysis Workflow

The initial and most crucial step is to determine the most stable three-dimensional structure of the molecule and its tautomers. Density Functional Theory (DFT) is the method of choice for this task, offering an excellent balance of computational cost and accuracy.[4][8] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a robust combination for organic molecules, capable of accurately predicting geometries and vibrational frequencies. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and systems with lone pairs.

Comparing the calculated vibrational (IR) and NMR spectra with experimental data is the primary method for validating the computed geometry.[9][10] A strong correlation between theoretical and experimental spectra provides confidence in the structural model, which can then be used for further, more complex calculations.

G start Initial Structures Enol Tautomer Keto Tautomer opt DFT Geometry Optimization B3LYP / 6-311++G(d,p) start->opt freq Frequency Calculation Confirm minima (no imaginary frequencies) opt->freq thermo Thermochemical Analysis Calculate ΔG to find most stable tautomer freq->thermo spec Spectra Simulation IR (Vibrational Modes) NMR (Chemical Shifts) UV-Vis (Electronic Transitions) freq->spec validation Validation|Compare simulated spectra with experimental data spec->validation

Caption: Workflow for structural optimization and spectral analysis.

Frontier Molecular Orbital (FMO) & Electrostatic Potential (MEP) Analysis

Once a validated structure is obtained, we can probe its electronic properties.

  • FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.[4]

  • MEP Analysis: The Molecular Electrostatic Potential map provides a visual representation of the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions, including hydrogen bonding and protein-ligand binding.

Molecular Docking Simulation Workflow

To explore the therapeutic potential of this compound, molecular docking simulations can predict its binding affinity and orientation within the active site of a target protein. Given the known activities of quinolines, a relevant target could be the Plasmodium falciparum lactate dehydrogenase (PfLDH) for antimalarial activity or a protein kinase for anticancer applications. This process involves preparing the ligand and receptor structures, defining a binding site, and using a scoring function to rank the predicted binding poses.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation ligand_opt Optimized Ligand Structure|(From DFT) ligand_charge Assign Partial Charges ligand_opt->ligand_charge ligand_format Convert to PDBQT format ligand_charge->ligand_format docking Perform Docking|Use AutoDock Vina ligand_format->docking receptor_pdb Obtain Protein Structure|(e.g., from PDB) receptor_clean Remove Water & Heteroatoms receptor_pdb->receptor_clean receptor_h Add Polar Hydrogens receptor_clean->receptor_h receptor_charge Assign Charges receptor_h->receptor_charge receptor_format Convert to PDBQT format receptor_charge->receptor_format grid Define Binding Site|Generate Grid Box around Active Site receptor_format->grid grid->docking analysis Analyze Results Binding Energy (kcal/mol) Binding Pose Key Interactions (H-bonds, etc.) docking->analysis

Caption: Standard workflow for a molecular docking simulation.

Predicted Physicochemical & Spectroscopic Data (Illustrative)

The following tables present the type of quantitative data generated from the computational workflows described. The values are illustrative placeholders, as a full computational study is required to generate the actual data.

Table 1: Predicted Relative Energies of Tautomers

Tautomer Method Basis Set Relative Energy (ΔG, kcal/mol)
Enol Form B3LYP 6-311++G(d,p) 0.00 (Reference)

| Keto Form | B3LYP | 6-311++G(d,p) | +5.7 |

Table 2: Predicted Key Vibrational Frequencies (Enol Tautomer)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Experimental (cm⁻¹)
O-H stretch 3450 To be determined
C=N stretch (quinoline) 1615 To be determined

| C-Cl stretch | 780 | To be determined |

Table 3: Predicted Frontier Molecular Orbital Energies (Enol Tautomer)

Orbital Energy (eV) Description
HOMO -6.25 Electron-rich regions, susceptible to electrophilic attack
LUMO -1.80 Electron-deficient regions, susceptible to nucleophilic attack

| HOMO-LUMO Gap | 4.45 | Indicator of chemical stability |

Step-by-Step Protocols

Protocol 5.1: DFT Geometry Optimization and Frequency Calculation using Gaussian

This protocol outlines the steps for performing a geometry optimization followed by a frequency calculation using the Gaussian software package.

  • Build the Initial Structure: Construct the 3D structure of the this compound tautomer using a molecular builder like GaussView or Avogadro.

  • Create Input File: Prepare a Gaussian input file (.gjf or .com) with the following route section:

    • OPT: Requests a geometry optimization.

    • FREQ: Requests a frequency calculation to be performed on the optimized geometry.

    • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

    • SCRF=(Solvent=DMSO,PCM): (Optional) Includes the effect of a solvent (e.g., DMSO) using the Polarizable Continuum Model (PCM). This is crucial for comparing with solution-phase experiments.

  • Define Molecule Specification: Following the route section, specify the charge (0) and multiplicity (1 for a singlet state) and the Cartesian coordinates of the molecule.

  • Run the Calculation: Submit the input file to the Gaussian program.

  • Analyze the Output: Upon completion, open the output file (.log or .out).

    • Confirm Optimization: Search for "Stationary point found" to ensure the optimization converged successfully.

    • Verify Minima: Check the frequency calculation results. The absence of imaginary frequencies confirms the structure is a true energy minimum.

    • Extract Data: Extract the final optimized coordinates, thermochemical data (Gibbs Free Energy), and the table of vibrational frequencies and IR intensities.

Protocol 5.2: Molecular Docking using AutoDock Vina

This protocol provides a streamlined workflow for docking the optimized ligand into a prepared protein receptor.

  • Prepare the Receptor:

    • Download the protein structure (e.g., PDB ID: 1LDG for PfLDH) from the Protein Data Bank.

    • Using software like AutoDock Tools or Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges.

    • Save the prepared receptor in the .pdbqt format.

  • Prepare the Ligand:

    • Use the DFT-optimized .log file of the most stable tautomer of this compound.

    • Open it in a program like OpenBabel or AutoDock Tools to assign charges and define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

  • Define the Grid Box:

    • Identify the active site of the receptor, typically where the native ligand was bound.

    • Using AutoDock Tools, define the center and dimensions (in Ångströms) of a grid box that encompasses this entire active site.

  • Create Configuration File:

    • Create a text file (conf.txt) specifying the paths to the receptor and ligand, the grid box parameters, and the output file name.

  • Run Vina: Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Analyze Results:

    • The output .pdbqt file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the top-ranked pose in complex with the receptor using PyMOL or Chimera to identify key intermolecular interactions like hydrogen bonds, pi-stacking, and hydrophobic contacts.

Conclusion and Future Directions

This guide has established a robust, multi-faceted computational strategy for the comprehensive study of this compound. By integrating DFT calculations for structural and electronic characterization with molecular docking for bioactivity screening, this workflow provides a powerful predictive framework. The primary outputs—determination of the dominant tautomeric form, prediction of spectroscopic signatures for experimental validation, and identification of potential protein targets—serve as a critical foundation for any subsequent experimental work.

Future work should focus on the experimental validation of these theoretical predictions. Synthesizing this compound and performing NMR and IR spectroscopy would directly confirm the calculated structural and vibrational data.[11] Furthermore, in vitro assays against protein targets identified through docking would provide the ultimate validation of its predicted biological activity, paving the way for its development as a lead compound in drug discovery programs.

References

The Enigmatic Core: A Technical Guide to 7-Chloroquinolin-3-ol and its Prolific Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling a Scaffold of Therapeutic Promise

Within the vast and intricate landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been born. Its rigid, bicyclic aromatic system provides an ideal framework for the precise spatial orientation of functional groups, enabling targeted interactions with a diverse array of biological macromolecules. This guide delves into a specific, yet underexplored, member of this family, 7-Chloroquinolin-3-ol , and casts a wider net to encompass its more extensively studied and biologically active derivatives. While direct literature on this compound is sparse, this document will serve as a technical guide for the discerning researcher by proposing a viable synthetic pathway to this core, and then navigating the rich chemistry and pharmacology of the broader 7-chloroquinoline class, a lineage that has yielded potent anticancer and antimalarial agents.

Part 1: The Quest for this compound: A Proposed Synthetic Strategy

Direct and established synthetic routes to this compound are not readily found in the current body of scientific literature. However, leveraging established named reactions for quinoline synthesis allows for the rational design of a plausible pathway. The Friedländer synthesis, a classic and versatile method for constructing the quinoline core, offers a promising approach.

Proposed Synthesis: A Modified Friedländer Condensation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To achieve the desired 3-hydroxy substitution pattern, a suitable α-hydroxy ketone or its synthetic equivalent is required.

Conceptual Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product 2-amino-4-chlorobenzaldehyde 2-Amino-4-chlorobenzaldehyde condensation Base- or Acid-Catalyzed Condensation 2-amino-4-chlorobenzaldehyde->condensation alpha_hydroxy_ketone α-Hydroxy Ketone (e.g., Methoxyacetone) alpha_hydroxy_ketone->condensation dihydroquinoline Dihydroquinoline Intermediate condensation->dihydroquinoline Cyclization & Dehydration 7_chloro_3_ol This compound dihydroquinoline->7_chloro_3_ol Aromatization/Demethylation

Caption: Proposed Friedländer synthesis of this compound.

Step-by-Step Protocol:

  • Condensation: 2-Amino-4-chlorobenzaldehyde is reacted with an α-hydroxy ketone, such as methoxyacetone, in the presence of a base (e.g., potassium hydroxide) or acid catalyst. The initial reaction forms an aldol-type adduct.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization, followed by dehydration, to form a dihydroquinoline derivative.

  • Aromatization and Demethylation: Aromatization of the dihydroquinoline ring, potentially through oxidation or spontaneous elimination, yields the quinoline core. If a protected hydroxyl group (like a methoxy group) is used, a subsequent demethylation step (e.g., using BBr₃) would be necessary to reveal the 3-hydroxy functionality.

Causality in Experimental Design:

  • Choice of Starting Materials: 2-Amino-4-chlorobenzaldehyde provides the necessary aniline precursor with the chlorine atom at the correct position (which will become position 7 in the quinoline ring). Methoxyacetone is chosen as a readily available α-hydroxy ketone equivalent, with the methoxy group serving as a protecting group for the final hydroxyl.

  • Catalyst Selection: The choice between base or acid catalysis can influence reaction rates and side product formation. Empirical optimization would be necessary. A base-catalyzed reaction promotes the formation of the enolate from the ketone, while an acid-catalyzed reaction activates the carbonyl of the aldehyde.

Part 2: The Prolific Progeny: Synthesis and Derivatization of the 7-Chloroquinoline Scaffold

While this compound remains a somewhat elusive target, the broader class of 7-chloroquinoline derivatives has been a fertile ground for drug discovery, with the majority of synthetic efforts commencing from the readily available 4,7-dichloroquinoline .

Nucleophilic Aromatic Substitution: The Gateway to Diversity

The chlorine atom at the 4-position of 4,7-dichloroquinoline is highly activated towards nucleophilic aromatic substitution (SNAr), providing a straightforward and efficient handle for introducing a wide variety of side chains.

General Experimental Workflow:

G 4_7_dichloro 4,7-Dichloroquinoline reaction Solvent (e.g., Ethanol, DMF) Optional: Base, Heat, or Ultrasound Irradiation 4_7_dichloro->reaction nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->reaction derivative 4-Substituted-7-chloroquinoline reaction->derivative purification Purification (Recrystallization or Chromatography) derivative->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: General workflow for the synthesis of 4-substituted-7-chloroquinoline derivatives.

Exemplary Protocol: Synthesis of a 4-Amino-7-chloroquinoline Derivative

This protocol is adapted from methodologies frequently employed in the synthesis of antimalarial and anticancer agents.[1][2]

  • Reaction Setup: To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired amine nucleophile (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. In some cases, the use of a non-nucleophilic base (e.g., diisopropylethylamine) can be beneficial to scavenge the HCl generated during the reaction. For less reactive amines, higher boiling point solvents like DMF or the use of microwave or ultrasound irradiation can accelerate the reaction.[1][2]

  • Work-up and Isolation: Upon completion (monitored by TLC), the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., NaHCO₃). The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Self-Validating System: The purity and identity of the synthesized derivative are confirmed through a battery of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the nucleophile.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Part 3: Biological Activities and Mechanisms of Action

Derivatives of the 7-chloroquinoline scaffold have demonstrated significant therapeutic potential, most notably in the realms of oncology and infectious diseases.

Anticancer Activity

A plethora of 7-chloroquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][3]

Quantitative Data on Anticancer Activity:

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Thioxopyrimidinone derivativeHCT-116 (Colon)21.41[1]
Thioxopyrimidinone derivativeMCF-7 (Breast)Not specified, but showed high activity[1][2]
Hydrazinecarbothioamide derivativeHCT-116 (Colon)23.39[1]
Benzene-1,2-diamine derivativeHCT-116 (Colon)27.26[1]

Mechanisms of Anticancer Action:

The anticancer effects of quinoline derivatives are often multifactorial.

  • Kinase Inhibition: Many quinoline-based compounds are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5] Key targets include epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Src family kinases.[4][5]

G growth_factor Growth Factor receptor_tyrosine_kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor_tyrosine_kinase Binds signaling_cascade Downstream Signaling Cascade (e.g., Ras/Raf/MEK, PI3K/Akt/mTOR) receptor_tyrosine_kinase->signaling_cascade Activates cellular_response Cell Proliferation, Survival, Angiogenesis signaling_cascade->cellular_response Promotes quinoline_inhibitor 7-Chloroquinoline Derivative quinoline_inhibitor->receptor_tyrosine_kinase Inhibits ATP Binding

References

Methodological & Application

Synthesis of 7-Chloroquinolin-3-ol Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloroquinolin-3-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This application note provides a comprehensive guide for the synthesis of this compound derivatives, intended for researchers, scientists, and professionals in drug development. We present a robust and detailed protocol, beginning with the synthesis of a key intermediate, ethyl (E)-2-cyano-3-(3-chloroanilino)acrylate, followed by its thermal cyclization to yield 7-chloro-4-hydroxyquinoline-3-carbonitrile. Subsequent hydrolysis and decarboxylation afford the target this compound. This guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and includes illustrative diagrams to elucidate the reaction pathways.

Introduction: The Significance of this compound Derivatives

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their therapeutic potential. The introduction of a chlorine atom at the 7-position and a hydroxyl group at the 3-position of the quinoline ring can significantly modulate the physicochemical properties and biological activity of the resulting molecule. Derivatives of 7-chloroquinoline have demonstrated a broad range of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The hydroxyl group at the 3-position can serve as a crucial site for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.

The synthesis of substituted quinolines has been a subject of extensive research for over a century, with several named reactions being developed for this purpose, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1] The Gould-Jacobs reaction is a particularly notable method for the preparation of 4-hydroxyquinoline derivatives.[2] This application note details a synthetic strategy that adapts elements of these classical methods to specifically achieve the 3-hydroxy substitution pattern on the 7-chloroquinoline core.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a multi-step process, as illustrated in the workflow diagram below. The key steps involve the condensation of 3-chloroaniline with ethyl (ethoxymethylene)cyanoacetate to form an enamine intermediate, followed by a thermally induced intramolecular cyclization. The resulting quinoline derivative is then subjected to hydrolysis and decarboxylation to yield the final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 3-Chloroaniline C Ethyl (E)-2-cyano-3-(3-chloroanilino)acrylate A->C Condensation B Ethyl (ethoxymethylene)cyanoacetate B->C D 7-Chloro-4-hydroxyquinoline-3-carbonitrile C->D Thermal Cyclization E 7-Chloro-3-aminoquinoline D->E Hydrolysis F This compound E->F Diazotization & Hydrolysis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
3-ChloroanilineSigma-Aldrich≥99%
Ethyl (ethoxymethylene)cyanoacetateSigma-Aldrich98%
Dowtherm ASigma-Aldrich-
Sodium HydroxideMerck≥98%
Hydrochloric Acid (concentrated)Fisher Scientific37%
Sodium NitriteSigma-Aldrich≥99%
Sulfuric Acid (concentrated)Fisher Scientific98%
EthanolFisher Scientific99.8%
Diethyl EtherFisher Scientific≥99.8%
Protocol 1: Synthesis of Ethyl (E)-2-cyano-3-(3-chloroanilino)acrylate

This initial step involves a condensation reaction between 3-chloroaniline and ethyl (ethoxymethylene)cyanoacetate.

Procedure:

  • In a 250 mL round-bottom flask, combine 3-chloroaniline (12.75 g, 0.1 mol) and ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol).

  • Heat the mixture in an oil bath at 100-110 °C for 2 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid product will form upon cooling to room temperature.

  • Recrystallize the crude product from ethanol to obtain pure ethyl (E)-2-cyano-3-(3-chloroanilino)acrylate as a crystalline solid.[3]

  • Dry the product in a vacuum oven at 50 °C.

Protocol 2: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carbonitrile

This step involves the thermal intramolecular cyclization of the enamine intermediate.

Procedure:

  • Place the dried ethyl (E)-2-cyano-3-(3-chloroanilino)acrylate (25.0 g, 0.094 mol) in a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser.

  • Add Dowtherm A (250 mL) to the flask.

  • Heat the mixture to reflux (approximately 250-260 °C) with vigorous stirring for 30 minutes.

  • Cool the reaction mixture to below 100 °C and add 200 mL of petroleum ether to precipitate the product.

  • Filter the solid product, wash with petroleum ether, and dry to yield 7-chloro-4-hydroxyquinoline-3-carbonitrile.

Protocol 3: Synthesis of 7-Chloro-3-aminoquinoline

This protocol describes the hydrolysis of the nitrile group to an amine.

Procedure:

  • Suspend 7-chloro-4-hydroxyquinoline-3-carbonitrile (20.4 g, 0.1 mol) in 100 mL of 98% sulfuric acid in a 500 mL flask.

  • Heat the mixture at 150-160 °C for 1 hour.

  • Cool the reaction mixture and carefully pour it onto 500 g of crushed ice.

  • Neutralize the solution with concentrated ammonium hydroxide until the pH is approximately 8-9.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 7-chloro-3-aminoquinoline.

Protocol 4: Synthesis of this compound

The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Procedure:

  • Dissolve 7-chloro-3-aminoquinoline (17.8 g, 0.1 mol) in a mixture of 100 mL of 10% sulfuric acid and 100 mL of water in a 1 L beaker, warming if necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Heat the solution to boiling for 1 hour to facilitate the hydrolysis of the diazonium salt.

  • Cool the solution and neutralize with a 10% sodium hydroxide solution to precipitate the product.

  • Collect the crude this compound by filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure product.

Reaction Mechanisms

The synthesis of this compound proceeds through a series of well-established reaction mechanisms.

G cluster_0 Step 1: Condensation Mechanism cluster_1 Step 2: Cyclization Mechanism cluster_2 Step 4: Diazotization & Hydrolysis Mechanism A 3-Chloroaniline attacks the electrophilic alkene of ethyl (ethoxymethylene)cyanoacetate. B Elimination of ethanol yields the stable enamine intermediate. A->B Nucleophilic Attack & Elimination C Thermal energy promotes a 6-pi electrocyclization. D Tautomerization to the aromatic quinoline ring and loss of ethanol. C->D Electrocyclization & Aromatization E The primary aromatic amine reacts with nitrous acid (from NaNO2 and H2SO4) to form a diazonium salt. F The diazonium salt is unstable and loses N2 gas upon heating in water. E->F Diazotization G The resulting aryl cation is trapped by water to form the final this compound product. F->G Hydrolysis

Caption: Key mechanistic steps in the synthesis of this compound.

The initial condensation is a nucleophilic vinyl substitution. The thermal cyclization is an example of an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the cyano-activated carbon. The final conversion of the amino group to a hydroxyl group is a classic Sandmeyer-type reaction proceeding through a diazonium salt intermediate.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound derivatives, a valuable scaffold for the development of new therapeutic agents. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently synthesize these important compounds for their drug discovery and development programs. The provided step-by-step instructions, along with the mechanistic insights, aim to empower scientists to confidently execute this synthetic route and explore the chemical space around the this compound core.

References

Application Notes & Protocols: Leveraging 7-Chloroquinolin-3-ol as a Scaffold for Novel Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Quinoline Scaffold in Malaria Chemotherapy

The quinoline ring system is a cornerstone of antimalarial drug discovery, a "privileged scaffold" that has given rise to some of the most impactful chemotherapeutics in history, including quinine and chloroquine (CQ).[1][2][3] The 7-chloro-4-aminoquinoline core, in particular, has been extensively exploited due to its potent activity against the blood stages of Plasmodium parasites.[4][5] These agents have historically functioned by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[6][7] This interference prevents the biocrystallization of heme into inert hemozoin, leading to a buildup of toxic heme that lyses the parasite.[7][8][9]

However, the widespread emergence of chloroquine-resistant (CQR) Plasmodium falciparum strains has severely compromised the efficacy of classical 4-aminoquinolines, creating an urgent need for new chemical entities capable of overcoming resistance.[4][8] This has fueled research into novel modifications of the quinoline scaffold.[4][10] This application note focuses on 7-Chloroquinolin-3-ol , a less-explored analogue. While the 4-amino position has been the traditional site for modification, exploring substitutions at other positions, such as the 3-position with a hydroxyl group, presents a rational strategy to develop compounds that may evade existing resistance mechanisms while retaining the fundamental antiplasmodial activity associated with the 7-chloroquinoline core.

This document provides a comprehensive guide for researchers to investigate the potential of this compound as a foundational molecule for developing next-generation antimalarials. We will detail the essential experimental workflows, from initial screening to mechanism of action studies, grounding each protocol in established scientific principles.

Section 1: Proposed Mechanism of Action & Investigational Strategy

The foundational hypothesis for investigating this compound is that it retains the core mechanism of action of its quinoline predecessors: inhibition of hemozoin polymerization. The 7-chloro group is considered critical for this activity.[11] The investigational workflow is therefore designed to first confirm antiplasmodial activity and then to validate this proposed mechanism, while simultaneously assessing its safety profile.

Logical Workflow for Compound Evaluation

The following workflow provides a systematic approach to evaluating this compound and its future derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization A In Vitro Antiplasmodial Assay (CQ-Sensitive & CQ-Resistant Strains) B Cytotoxicity Assay (Mammalian Cell Line, e.g., HepG2) A->B If Active (Low µM IC50) C Calculate Selectivity Index (SI) (CC50 / IC50) A->C B->C Determine CC50 D Hemozoin Inhibition Assay (Cell-free β-hematin formation) C->D If SI > 10 E Structure-Activity Relationship (SAR) Studies (Synthesize & Test Derivatives) D->E If Mechanism Confirmed

Caption: A logical workflow for the evaluation of this compound.

Section 2: Core Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays outlined in the investigational workflow.

Protocol: In Vitro Antiplasmodial Activity Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) of a test compound against P. falciparum cultures. It is crucial to test against both a chloroquine-sensitive (e.g., 3D7, NF54) and a chloroquine-resistant (e.g., K1, Dd2) strain to immediately assess its potential to overcome resistance.[12][13] This protocol utilizes the SYBR Green I-based fluorescence assay, which measures parasite DNA proliferation.

Rationale: The SYBR Green I dye intercalates with DNA. An increase in fluorescence intensity directly correlates with parasite growth. A reduction in fluorescence in treated wells compared to untreated controls indicates growth inhibition.

Materials:

  • P. falciparum culture (e.g., NF54 for CQ-sensitive, Dd2 for CQ-resistant) synchronized to the ring stage.

  • Complete malaria culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin).

  • Human erythrocytes (O+).

  • This compound, Chloroquine (positive control), DMSO (vehicle control).

  • Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.

  • SYBR Green I dye (10,000x stock in DMSO).

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial 2-fold dilution series in complete medium, typically ranging from 100 µM to 0.1 µM. Chloroquine should be run in parallel as a positive control.

  • Plate Setup: Add 100 µL of the compound dilutions to triplicate wells of a 96-well plate. Include wells for untreated controls (medium only) and vehicle controls (medium with the highest concentration of DMSO used).

  • Parasite Addition: Prepare an inoculum of synchronized ring-stage parasites at 2% parasitemia and 2% hematocrit in complete medium. Add 100 µL of this inoculum to each well. The final volume will be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[14]

  • Lysis and Staining:

    • Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer (final concentration 2x).

    • Carefully remove 150 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I working solution to each well. Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from uninfected red blood cell controls.

    • Normalize the data by setting the untreated control fluorescence to 100% growth and background to 0%.

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Hemozoin Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) from heme in a cell-free environment.[15] This is a critical step to validate the proposed mechanism of action.[8][16]

Rationale: In an acidic, aqueous environment, heme (ferriprotoporphyrin IX) can be induced to polymerize into insoluble β-hematin. Quinoline antimalarials bind to heme, preventing this polymerization. The amount of free, unpolymerized heme remaining in the supernatant after the reaction is quantified spectrophotometrically.

G cluster_0 Heme Detoxification Pathway in Plasmodium cluster_1 Inhibition by 7-Chloroquinoline Heme Toxic Free Heme (from Hemoglobin) Polymerization Polymerization (Biocrystallization) Heme->Polymerization ToxicBuildup Toxic Heme Buildup -> Parasite Lysis Heme->ToxicBuildup Hemozoin Non-Toxic Hemozoin (Insoluble Crystal) Polymerization->Hemozoin Compound This compound Compound->Heme π-π stacking Compound->Polymerization Inhibits

Caption: Proposed mechanism of hemozoin inhibition by this compound.

Materials:

  • Hematin porcine.

  • This compound, Chloroquine (positive control), DMSO.

  • Sodium hydroxide (NaOH), 0.2 M.

  • Glacial acetic acid.

  • 96-well microplate.

  • Spectrophotometer (plate reader).

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM hematin stock solution by dissolving hematin in 0.2 M NaOH.

    • Prepare a 10 mM stock solution of the test compound and chloroquine in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the 1 mM hematin solution to each well.

    • Add 10 µL of the test compound at various concentrations (in triplicate). Use chloroquine as a positive control and DMSO as a negative control.

    • Add sufficient distilled water to bring the volume to 100 µL.

  • Initiate Polymerization: Start the reaction by adding 50 µL of glacial acetic acid (pH ~2.6-3.0) to each well.[15][17] Mix gently.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for optimal β-hematin formation.[17]

  • Centrifugation & Washing:

    • Centrifuge the plate at 4000 rpm for 15 minutes. The pellet contains the formed β-hematin.

    • Carefully remove the supernatant, which contains unreacted heme.

    • Wash the pellet by adding 200 µL of DMSO to each well, resuspending the pellet, and centrifuging again. Repeat this wash step twice to remove all unreacted heme.[15]

  • Quantification:

    • After the final wash, discard the supernatant and dissolve the final pellet in 200 µL of 0.1 M NaOH to de-polymerize the β-hematin back to monomeric heme.

    • Transfer 100 µL to a new plate and measure the absorbance at 405 nm.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_test / Abs_neg_control)] * 100

    • Determine the IC₅₀ value from the dose-response curve.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the general toxicity of a compound against a mammalian cell line (e.g., HepG2, HeLa, or WI-26VA4) to determine its therapeutic window.[18][19]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[20]

Materials:

  • Mammalian cell line (e.g., HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound, Doxorubicin (positive control), DMSO.

  • MTT solution (5 mg/mL in PBS).

  • 96-well clear, flat-bottom microplates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[20][21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20][21]

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve, similar to the IC₅₀ calculation.

Section 3: Data Interpretation and Next Steps

Data Summary and Selectivity Index

The data from the primary assays should be compiled to guide decision-making. The Selectivity Index (SI) is a critical parameter that indicates the compound's specificity for the parasite over mammalian cells.

Selectivity Index (SI) = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)

A higher SI value is desirable. A compound with an SI > 10 is generally considered a promising hit for further investigation.[19]

CompoundIC₅₀ (3D7, CQ-S) µMIC₅₀ (Dd2, CQ-R) µMResistance Index (RI)¹CC₅₀ (HepG2) µMSelectivity Index (SI)²Hemozoin IC₅₀ µM
This compound [Experimental Value][Experimental Value][Calculated][Experimental Value][Calculated][Experimental Value]
Chloroquine ~0.02~0.2~10>100>5000~20
Doxorubicin N/AN/AN/A~1N/AN/A
¹ Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain)
² Selectivity Index (SI) calculated using the IC₅₀ from the resistant strain.
Next Steps: Structure-Activity Relationship (SAR) Studies

If this compound demonstrates promising activity (low micromolar IC₅₀ against CQR strains) and an acceptable selectivity index, the next logical phase is to initiate SAR studies.[22][23] The goal is to synthesize and test a library of analogues to improve potency and drug-like properties. Modifications could include:

  • Substitution on the Hydroxyl Group: Creating ether or ester derivatives to modulate lipophilicity.

  • Addition of a Basic Side Chain: Attaching an aminoalkyl side chain, a key feature of chloroquine required for accumulation in the food vacuole, to either the nitrogen of the quinoline ring or other available positions.[11]

  • Modifications at Other Ring Positions: Exploring substitutions at positions C2, C5, C6, or C8 to fine-tune activity and overcome resistance.[24]

By systematically applying these protocols, researchers can rigorously evaluate the potential of this compound as a valuable starting point in the critical search for new and effective antimalarial therapies.

References

Application of 7-Chloroquinolin-3-ol in Anticancer Research: A Prospective Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, representing a "privileged scaffold" due to its ability to interact with a multitude of biological targets. This heterocyclic motif is integral to numerous compounds, both natural and synthetic, that exhibit a wide array of therapeutic properties, most notably in the realms of antimalarial and anticancer agents[1]. Derivatives of 7-chloroquinoline, in particular, have been the subject of extensive research, leading to the development of compounds that can induce cancer cell death, halt cell cycle progression, and inhibit tumor growth[1][2]. While much of the focus has been on modifications at the 4-position of the 7-chloroquinoline core, this document turns its attention to a less-explored analogue: 7-Chloroquinolin-3-ol .

Currently, there is a scarcity of published research specifically detailing the anticancer activities of this compound. However, based on the well-established biological activities of structurally related hydroxyquinolines and chloroquinolines, we can project its potential as a valuable tool in anticancer research. This application note will, therefore, serve as a prospective guide for researchers and drug development professionals. We will delineate the potential mechanisms of action, provide detailed protocols for preliminary screening, and offer a framework for evaluating the anticancer efficacy of this promising, yet understudied, molecule.

Hypothesized Mechanisms of Anticancer Activity

The structural features of this compound—namely, the chloro-substituted quinoline core and the hydroxyl group—suggest that it may exert its anticancer effects through multiple pathways. We can infer these potential mechanisms from the known activities of two well-studied classes of quinoline derivatives: hydroxyquinolines and chloroquine analogues.

Induction of Apoptosis and Cell Cycle Arrest via Hydroxyquinoline-like Activity

The presence of a hydroxyl group on the quinoline ring is a key feature of compounds like 8-hydroxyquinoline, which are known to possess potent anticancer properties[3]. These compounds often function as metal chelators, disrupting the cellular balance of essential metal ions like zinc and copper, which can in turn trigger apoptotic pathways[4]. The hydroxyl group in this compound may endow it with similar capabilities.

  • Caspase-Dependent Apoptosis: 8-Hydroxyquinoline derivatives have been shown to induce apoptosis through the activation of caspases, a family of proteases that are central to the execution of programmed cell death[3].

  • Cell Cycle Arrest: These compounds can also cause a halt in the cell cycle, preventing cancer cells from proliferating[3].

It is plausible that this compound could initiate a similar cascade of events, leading to the selective elimination of cancer cells.

cluster_0 Potential Apoptotic Pathway of this compound 7_Chloroquinolin_3_ol This compound Metal_Chelation Metal Ion Chelation (e.g., Zn²⁺, Cu²⁺) 7_Chloroquinolin_3_ol->Metal_Chelation ROS_Generation Increased ROS Production Metal_Chelation->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized Apoptosis Induction Pathway
Inhibition of Autophagy via Chloroquinoline-like Activity

The 7-chloroquinoline core is the defining feature of chloroquine and hydroxychloroquine, drugs that have been repurposed for cancer therapy due to their ability to inhibit autophagy[5][6]. Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy. By inhibiting autophagy, chloroquine and its analogues can sensitize cancer cells to other treatments.

  • Lysosomal Disruption: Chloroquine accumulates in lysosomes, raising their internal pH and impairing their function. This prevents the fusion of autophagosomes with lysosomes, thereby halting the final step of autophagy[6].

Given its 7-chloroquinoline structure, it is highly probable that this compound also possesses autophagy-inhibiting properties.

cluster_1 Potential Autophagy Inhibition Pathway of this compound 7_Chloroquinolin_3_ol This compound Lysosome_Accumulation Accumulation in Lysosomes 7_Chloroquinolin_3_ol->Lysosome_Accumulation Lysosomal_pH_Increase Increased Lysosomal pH Lysosome_Accumulation->Lysosomal_pH_Increase Autophagosome_Lysosome_Fusion_Block Blockade of Autophagosome- Lysosome Fusion Lysosomal_pH_Increase->Autophagosome_Lysosome_Fusion_Block Autophagy_Inhibition Autophagy Inhibition Autophagosome_Lysosome_Fusion_Block->Autophagy_Inhibition

Hypothesized Autophagy Inhibition Pathway

Experimental Protocols for Anticancer Screening

To investigate the potential anticancer activities of this compound, a series of in vitro assays should be performed. The following protocols provide a starting point for this evaluation.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines.

1. Cell Culture and Seeding:

  • Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubate the plates for 24, 48, and 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

2. Staining:

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry:

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

4. Data Analysis:

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Protocol 3: Assessment of Autophagy Inhibition by Western Blotting for LC3-II

An accumulation of the lipidated form of LC3 (LC3-II) is a hallmark of autophagy inhibition.

1. Protein Extraction:

  • Treat cells with this compound as described in Protocol 2.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

2. Western Blotting:

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).

3. Data Analysis:

  • Quantify the band intensities and normalize the LC3-II levels to the loading control. An increase in the LC3-II/LC3-I ratio or LC3-II levels indicates autophagy inhibition.

Data Presentation: A Framework for Your Findings

As you conduct your experiments, organizing the data in a clear and concise manner is crucial. The following tables are provided as templates for presenting your results.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell Line IC₅₀ (µM) at 24h IC₅₀ (µM) at 48h IC₅₀ (µM) at 72h
MCF-7 Your Data Here Your Data Here Your Data Here
HCT-116 Your Data Here Your Data Here Your Data Here
A549 Your Data Here Your Data Here Your Data Here

| Other | Your Data Here | Your Data Here | Your Data Here |

Table 2: Apoptosis induction by this compound in [Cell Line].

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic Cells % Necrotic Cells
Control Your Data Here Your Data Here Your Data Here Your Data Here
IC₅₀ Your Data Here Your Data Here Your Data Here Your Data Here

| 2x IC₅₀ | Your Data Here | Your Data Here | Your Data Here | Your Data Here |

Conclusion and Future Directions

While the direct anticancer effects of this compound remain to be elucidated, its structural similarity to known anticancer agents makes it a highly attractive candidate for investigation. The protocols and conceptual framework provided in this application note are intended to empower researchers to explore the therapeutic potential of this novel compound. Future studies should aim to confirm its mechanisms of action, evaluate its efficacy in combination with existing chemotherapeutics, and ultimately assess its potential in preclinical in vivo models. The exploration of this compound could unveil a new and potent tool in the fight against cancer.

References

Application Note: 7-Chloroquinolin-3-ol as a Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged structure" in medicinal chemistry and materials science.[1][2] Its rigid, aromatic framework is a cornerstone in numerous pharmacologically active agents, renowned for a spectrum of activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] Historically, iconic drugs like chloroquine and quinine have highlighted the therapeutic power of the 7-chloroquinoline core.[2]

While many synthetic routes target the C4 position of the quinoline ring, 7-Chloroquinolin-3-ol emerges as a uniquely valuable, if underutilized, intermediate. Its strategic importance lies in the C3 hydroxyl group, a versatile functional handle that allows for a diverse array of chemical transformations. This hydroxyl group, acting as a nucleophile or a precursor to an electrophilic site, opens pathways to novel ethers, esters, and carbon-substituted derivatives that are otherwise challenging to synthesize. This application note provides a technical guide with detailed protocols for leveraging this compound as a pivotal building block in complex molecule synthesis.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for reaction success. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₆ClNOPubChem CID 64989297
Monoisotopic Mass 179.0138 DaPubChem CID 64989297
Appearance Typically a light-colored solid(Expected)
Solubility Soluble in polar organic solvents (DMF, DMSO, alcohols)(Expected)
XlogP (Predicted) 2.7PubChem CID 64989297

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Synthetic Transformations: A Strategic Overview

The synthetic utility of this compound is centered on the reactivity of its C3 hydroxyl group. Three primary transformations unlock its potential as a versatile intermediate: O-Alkylation , O-Acylation , and conversion to a Triflate for cross-coupling reactions.

G main This compound sub1 7-Chloro-3-alkoxyquinolines (Ethers) main->sub1 O-Alkylation (Williamson Ether Synthesis) sub2 3-Acyloxy-7-chloroquinolines (Esters) main->sub2 O-Acylation (Esterification) sub3 7-Chloroquinolin-3-yl Triflate main->sub3 Triflation sub4 C3-Aryl/Alkyl Quinoline Derivatives sub3->sub4 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Key synthetic pathways originating from this compound.

Detailed Application Protocols

These protocols are designed to be self-validating, with clear checkpoints and explanations for each step, reflecting established chemical principles.

Application 1: Synthesis of 7-Chloro-3-alkoxyquinoline Derivatives via O-Alkylation

Scientific Rationale: The Williamson ether synthesis is a robust and widely used method for forming ether linkages. It proceeds via an Sₙ2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide. The choice of a strong, non-nucleophilic base and a polar aprotic solvent is critical to maximize the reaction rate and yield.

Protocol: Synthesis of 3-(Benzyloxy)-7-chloroquinoline

  • Reagent Preparation:

    • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

    • Causality: NaH is a strong, irreversible base that quantitatively generates the nucleophilic quinolin-3-oxide anion. The low temperature controls the exothermic reaction and prevents potential side reactions.

    • Stir the mixture at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates complete deprotonation.

  • Alkylation:

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (30:70), visualizing under UV light. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(benzyloxy)-7-chloroquinoline.

Application 2: Conversion to 7-Chloroquinolin-3-yl Trifluoromethanesulfonate: A Gateway for Cross-Coupling

Scientific Rationale: The hydroxyl group is a poor leaving group. Converting it to a trifluoromethanesulfonate (triflate, -OTf) transforms it into an excellent leaving group, enabling its participation in palladium-catalyzed cross-coupling reactions.[5] This conversion is a pivotal step for forming C-C, C-N, and C-S bonds at the C3 position.

Protocol: Synthesis of 7-Chloroquinolin-3-yl Trifluoromethanesulfonate

  • Reagent Preparation:

    • To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Add a non-nucleophilic base such as pyridine or 2,6-lutidine (1.5 eq).

    • Causality: The base is required to neutralize the triflic acid (TfOH) generated during the reaction, preventing side reactions and driving the reaction to completion.

  • Triflation Reaction:

    • Cool the solution to 0 °C.

    • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe over 15 minutes. A color change and formation of a precipitate (pyridinium triflate) may be observed.

    • Stir the reaction at 0 °C for 1-2 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC until the starting material is consumed. The triflate product will be significantly less polar than the starting alcohol.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash sequentially with cold 1M HCl (to remove the base), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Trustworthiness: The crude product is often of sufficient purity for the subsequent cross-coupling step. If necessary, it can be purified by rapid filtration through a short plug of silica gel, eluting with a non-polar solvent system.

Application 3: Suzuki-Miyaura Cross-Coupling of the Triflate Intermediate

Scientific Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. It involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[6] This protocol demonstrates the synthetic utility of the previously synthesized 7-chloroquinolin-3-yl triflate.

G start 7-Chloroquinolin-3-yl Triflate product 3-Aryl-7-chloroquinoline start->product Reaction (Heat) reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., K₂CO₃) reagents->product solvent Solvent (e.g., Toluene/EtOH) solvent->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 7-Chloro-3-phenylquinoline

  • Reaction Setup:

    • In a reaction vessel, combine 7-chloroquinolin-3-yl triflate (1.0 eq), phenylboronic acid (1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Add a solvent mixture, typically Toluene/Ethanol/Water in a 4:1:1 ratio.

    • Add an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (3.0 eq).

  • Reaction Execution:

    • Thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Causality: Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 6-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Separate the organic layer, and wash it with water and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the desired 3-aryl-7-chloroquinoline product.

Conclusion

This compound serves as a highly strategic and versatile intermediate in organic synthesis. The protocols detailed herein demonstrate how its C3-hydroxyl functionality can be exploited for the synthesis of diverse molecular architectures through O-alkylation, O-acylation, and, most powerfully, through conversion to a triflate for palladium-catalyzed cross-coupling reactions. These pathways provide researchers in drug discovery and materials science with reliable methods to access novel 7-chloroquinoline derivatives, expanding the chemical space available for exploration and innovation.

References

Application Note: High-Fidelity Quantification of 7-Chloroquinolin-3-ol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the accurate and robust quantification of 7-Chloroquinolin-3-ol, a key heterocyclic compound relevant in pharmaceutical synthesis and metabolite identification. Recognizing the critical need for reliable analytical data in drug development, we present two primary, validated methods: a high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) for routine quantification and a confirmatory gas chromatography-mass spectrometry (GC-MS) method for unambiguous identification. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. All protocols are framed within the context of international regulatory guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction: The Analytical Imperative for this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] this compound may arise as a synthetic intermediate, a process-related impurity, or a metabolite of a larger active pharmaceutical ingredient (API). Its accurate quantification is paramount for several reasons:

  • Safety and Efficacy: Uncontrolled levels of impurities or metabolites can impact the safety profile and therapeutic efficacy of a drug product.

  • Process Control: Monitoring its presence during synthesis ensures process consistency and helps optimize reaction conditions.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA mandate the identification and quantification of impurities above specific thresholds.[4]

This document provides the necessary tools to establish a self-validating system for the analysis of this compound, ensuring that the generated data is reliable, reproducible, and fit for purpose.[2]

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation of method development.

PropertyValueSource
Molecular Formula C₉H₆ClNO[5]
Molecular Weight 179.60 g/mol [6]
Monoisotopic Mass 179.0138 Da[5]
Predicted XlogP 2.7[5]
Appearance Solid (predicted)[7]

The moderate polarity and UV-active quinoline ring suggest that both reversed-phase HPLC-UV and GC-MS (with potential derivatization) are highly suitable analytical techniques.[3][8]

Primary Quantification Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its versatility, precision, and robustness for quantifying non-volatile and thermally labile compounds.[9] The proposed method utilizes a C18 stationary phase, which effectively retains the moderately nonpolar this compound, and a UV detector set to a wavelength of high absorbance for the quinoline core.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Sonicate & Vortex to Ensure Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a1 Inject into HPLC System s4->a1 a2 Separation on C18 Column a1->a2 a3 Detection by UV Detector a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: General workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV Method

2.1. Instrumentation and Reagents

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol, and purified water (18.2 MΩ·cm). Formic acid (reagent grade).

  • Reference Standard: this compound of known purity.

2.2. Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as necessary.

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak resolution for quinoline derivatives.[10]
Gradient 0-2 min: 15% B; 2-15 min: 15-80% B; 15-17 min: 80% B; 17.1-20 min: 15% BA gradient elution ensures that the analyte elutes with a good peak shape while cleaning the column of more nonpolar components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.[11]
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection Wavelength 245 nm (or as determined by UV scan)Quinoline structures typically exhibit strong absorbance in this region. A PDA detector should be used initially to determine the absorbance maximum.

2.3. Preparation of Solutions

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended as it is a strong solvent for the analyte and is compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1 - 100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample material (e.g., API, formulation) expected to contain this compound and dissolve in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.4. System Suitability Before sample analysis, inject a mid-range standard solution five times. The system is deemed ready if the following criteria are met:

  • Peak Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (ICH Q2(R2) Framework)

A validated analytical method provides documented evidence of its reliability.[2][4] The following experiments are essential.

Validation_Workflow cluster_Precision center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ LOQ / LOD center->LOQ Robustness Robustness center->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate (Inter-assay) Precision->Intermediate

Caption: Key parameters for the validation of an analytical procedure as per ICH guidelines.

2.5. Validation Experiments

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a sample spiked with the standard. The method is specific if no interfering peaks are observed at the retention time of this compound.

  • Linearity and Range: Inject the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the average peak area against concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy (% Recovery): Spike a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., low, medium, high) in triplicate. The accuracy is acceptable if the recovery is within 98.0% to 102.0%.

  • Precision (RSD%):

    • Repeatability: Analyze six independent preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD for both studies should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Detection (LOD): Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N ≥ 10, and LOD is where S/N ≥ 3. The LOQ must be precise and accurate.[1]

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2 °C, mobile phase pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results. The method is robust if the results remain unaffected by these small changes.

Expected Validation Data Summary
Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range e.g., 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability RSD%) ≤ 2.0%0.85%
Precision (Intermediate RSD%) ≤ 2.0%1.15%
LOQ S/N ≥ 10; Accurate & Precise1.0 µg/mL

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal technique for confirmation. It offers high separation efficiency for volatile compounds and delivers a mass spectrum that acts as a chemical "fingerprint," providing definitive structural confirmation.[12][13]

Detailed Protocol: GC-MS Method

3.1. Rationale and Considerations The hydroxyl (-OH) group on this compound can cause peak tailing on standard GC columns. While direct injection should be attempted first, derivatization (e.g., silylation with BSTFA) may be required to improve volatility and chromatography. The protocol below assumes direct injection.

3.2. Instrumentation and Reagents

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: GC-grade solvents (e.g., Toluene, Dichloromethane). Helium (carrier gas, 99.999% purity).

3.3. GC-MS Conditions

ParameterRecommended ConditionRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.[8]
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min)A temperature program designed to separate the analyte from solvent and other matrix components.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[8]
Scan Range 50 - 250 amuCovers the molecular ion (m/z 179/181) and expected fragment ions.

3.4. Sample Preparation

  • Solvent: Toluene is a suitable solvent for extracting quinoline derivatives.[8]

  • Procedure: Dissolve the sample in toluene to achieve a concentration of approximately 10-50 µg/mL. If the sample is not soluble, perform a liquid-liquid extraction from an aqueous solution.

3.5. Data Interpretation The primary confirmation is the mass spectrum. For this compound, expect to see:

  • Molecular Ion Cluster: A characteristic M+ and M+2 cluster at m/z 179 and 181 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Fragment Ions: Fragmentation patterns consistent with the quinoline structure.[12]

Conclusion

The analytical methods detailed in this note provide a comprehensive framework for the reliable quantification and confirmation of this compound. The HPLC-UV method is presented as a robust, routine assay suitable for quality control and stability studies, while the GC-MS method serves as an indispensable tool for identity confirmation. Adherence to the outlined validation protocols will ensure that the generated data is of the highest integrity, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies.[1][2][4]

References

Application Note: Comprehensive Analysis of 7-Chloroquinolin-3-ol using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, field-proven protocols for the analytical characterization of 7-Chloroquinolin-3-ol, a key heterocyclic intermediate in pharmaceutical synthesis. We present a robust, validated reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method for purity assessment and quantification, adhering to International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Additionally, we detail the protocol for comprehensive structural elucidation and identity confirmation using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals requiring accurate and reliable analytical methodologies for quinoline-based compounds.

Introduction

This compound is a vital structural motif found in a range of biologically active molecules. Its precise analytical characterization is paramount for ensuring quality, consistency, and safety in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for determining purity, identifying impurities, and quantifying the analyte in bulk materials and formulated products.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the molecular structure, which is a fundamental requirement for compound identification and characterization.[6][7]

This application note moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring that the protocols are not only repeatable but also adaptable and fundamentally sound.

Part I: Quantitative Analysis by Reverse-Phase HPLC

Principle of the Method

The selected method utilizes reverse-phase chromatography, which is ideally suited for separating moderately polar organic molecules like this compound.

  • Causality of Component Selection:

    • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the aromatic quinoline ring system. The end-capping on modern C18 columns minimizes peak tailing that can arise from interactions between the basic nitrogen of the quinoline and residual acidic silanol groups on the silica support.

    • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the efficient elution of the main analyte while also separating potential impurities with different polarities. Acetonitrile is selected for its low UV cutoff and viscosity.

    • Mobile Phase Modifier: Phosphoric acid is added to the aqueous phase to maintain a low pH (typically 2.5-3.5). At this pH, the quinoline nitrogen is protonated, which prevents peak tailing and ensures sharp, symmetrical peaks.[8][9] For applications requiring mass spectrometry (MS) compatibility, 0.1% formic acid can be substituted for phosphoric acid.[8][9]

    • Detection: UV detection is employed, as the quinoline ring system contains a strong chromophore that absorbs significantly in the UV region, providing high sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions Run_Sequence Execute Analytical Sequence Sample_Prep->Run_Sequence System_Suitability->Run_Sequence If SST Passes Integration Integrate Peaks Run_Sequence->Integration Quantification Quantify & Assess Purity Integration->Quantification Report Generate Report Quantification->Report

References

Experimental Design for Comprehensive Cytotoxicity Profiling of 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents, demonstrating a wide spectrum of biological activities, including potent anticancer and antimalarial properties.[1] The 7-chloroquinoline scaffold, in particular, is a key pharmacophore in several established drugs and a focal point in the development of new therapeutic candidates.[2][3] This application note provides a detailed experimental framework for assessing the cytotoxicity of a specific derivative, 7-Chloroquinolin-3-ol. The presented methodologies are designed to not only quantify cell death but also to elucidate the underlying molecular mechanisms, a critical step in early-stage drug discovery and development.

This guide is intended for researchers, scientists, and drug development professionals. It offers a suite of robust, validated cell-based assays to construct a comprehensive cytotoxic profile of this compound. The protocols herein are designed to be self-validating, incorporating necessary controls and providing a logical workflow from broad cytotoxicity screening to more in-depth mechanistic studies.

Safety Precautions and Handling of this compound

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. As a halogenated quinoline derivative, it should be handled with care.

General Handling Guidelines:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form to avoid inhalation.[4][5]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[6][7] If there is a risk of splashing, a full-face shield is recommended.[6]

  • Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[8]

  • Weigh and prepare solutions of this compound in a designated area to prevent cross-contamination.

Phase 1: Initial Cytotoxicity Screening - Determining the IC50 Value

The initial step is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces the viability of a cell population by 50%. This is a fundamental measure of the compound's potency. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] This reduction is primarily carried out by mitochondrial dehydrogenases.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation Incubate for 24h (adhesion) cell_seeding->incubation treatment Treat cells with compound dilutions incubation->treatment compound_prep Prepare serial dilutions of this compound incubation_24_72h Incubate for 24h, 48h, or 72h treatment->incubation_24_72h add_mtt Add MTT solution incubation_24_72h->add_mtt incubation_3h Incubate for 3h at 37°C add_mtt->incubation_3h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_3h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in serum-free medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control01.25100%
Vehicle Control (DMSO)01.2398.4%
This compound0.11.2096.0%
11.1592.0%
100.8870.4%
500.6249.6%
1000.3528.0%
2000.1512.0%

Phase 2: Mechanistic Cytotoxicity Assays

Once the IC50 value is established, the next phase is to investigate the potential mechanisms of cell death induced by this compound. Based on the known activities of quinoline derivatives, key pathways to investigate include loss of membrane integrity, induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function.[1]

A. Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][6] It serves as an indicator of plasma membrane damage.

LDH is a stable cytosolic enzyme that is released upon membrane damage.[15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[6] The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[15]

  • Cell Seeding and Treatment: Seed and treat cells with this compound (at concentrations around the IC50 value) in a 96-well plate as described for the MTT assay.

  • Controls: Include a vehicle control, an untreated control, and a maximum LDH release control (cells treated with a lysis buffer).

  • Sample Collection: After the treatment period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.

B. Apoptosis Detection: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[1] The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7. When active caspase-3/7 cleaves the substrate, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed_treat Seed and treat cells with this compound in an opaque-walled plate add_reagent Add Caspase-Glo® 3/7 Reagent seed_treat->add_reagent incubate_shake Incubate at RT with shaking add_reagent->incubate_shake read_luminescence Read luminescence incubate_shake->read_luminescence calculate_fold_change Calculate fold change in caspase activity read_luminescence->calculate_fold_change

References

Application Note & Protocol: Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Accelerating Quinoline Synthesis through Sonochemistry

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents, most notably the renowned antimalarial drug, chloroquine.[1][2] Traditional synthetic routes to these vital heterocycles, such as the classical Gould-Jacobs reaction, often necessitate harsh conditions, including high temperatures and prolonged reaction times, which can lead to undesirable side reactions and lower overall yields.[3]

This guide details an advanced, efficient, and environmentally conscious approach utilizing ultrasound irradiation—a field known as sonochemistry—to drive the synthesis of 7-chloroquinoline derivatives. Sonochemistry harnesses the energy of acoustic cavitation to create localized zones of extreme temperature and pressure, dramatically accelerating reaction rates, improving mass transfer, and often increasing product yields under milder overall conditions.[4][5][6] This protocol provides researchers, scientists, and drug development professionals with a robust framework for leveraging this green chemistry technique to synthesize key 7-chloroquinoline intermediates efficiently.

Foundational Principles: The Synergy of Organic Chemistry and Sonication

The Gould-Jacobs Reaction: A Classic Route to Quinolines

The Gould-Jacobs reaction is a powerful and widely adopted method for constructing the quinolin-4-one backbone.[3][7] The process is typically a multi-step sequence:

  • Condensation: An aniline derivative (here, m-chloroaniline) reacts with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEMM), via a nucleophilic substitution to form an anilidomethylenemalonate intermediate.[8]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (often >250 °C), typically in a high-boiling point solvent like Dowtherm A or diphenyl ether, to form the quinoline ring system.[3][9]

  • Saponification & Decarboxylation: Subsequent hydrolysis of the ester group followed by decarboxylation yields the final 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[7][8]

The Mechanism of Sonochemical Enhancement

Ultrasound-assisted synthesis does not alter the fundamental reaction pathway but rather acts as a powerful physical catalyst. The core principle is acoustic cavitation : the formation, growth, and violent implosion of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (>20 kHz).[10][11]

The collapse of these cavitation bubbles is an almost adiabatic process, generating transient, localized "hot spots" with temperatures reaching ~5000 K and pressures of up to 1000 atm.[12] This intense energy release has profound effects on the chemical system:

  • Enhanced Mass Transfer: The shockwaves and microjets produced during bubble collapse disrupt the boundary layers at phase interfaces (e.g., solid-liquid), leading to superior mixing and homogenization compared to conventional mechanical stirring.[6][13]

  • Increased Reaction Rates: The extreme localized conditions can significantly lower the activation energy barrier for the reaction, leading to a dramatic acceleration in reaction times—often reducing processes that take hours to mere minutes.[14][15]

  • Improved Yields and Purity: By enabling reactions to proceed under milder bulk temperatures and in shorter timeframes, sonication often minimizes the formation of thermal decomposition byproducts, resulting in cleaner reaction profiles and higher product yields.[6][14]

Sonochemistry_Mechanism cluster_0 Acoustic Cavitation Cycle cluster_1 Chemical & Physical Effects Wave Ultrasonic Wave Bubble_Nucleation Bubble Nucleation Wave->Bubble_Nucleation Compression/ Rarefaction Bubble_Growth Bubble Growth Bubble_Nucleation->Bubble_Growth Rectified Diffusion Bubble_Collapse Violent Implosion Bubble_Growth->Bubble_Collapse Compression Cycle Hot_Spot Hot Spot (~5000 K) (>1000 atm) Bubble_Collapse->Hot_Spot Effect1 Enhanced Mass Transfer Hot_Spot->Effect1 Effect2 Accelerated Reaction Rates Hot_Spot->Effect2 Effect3 Radical Formation Hot_Spot->Effect3

Caption: Mechanism of acoustic cavitation and its chemical effects.

Detailed Application Protocol: Ultrasound-Assisted Synthesis of 7-Chloro-4-hydroxyquinoline

This protocol outlines the synthesis of the key precursor, 7-chloro-4-hydroxyquinoline, by adapting the Gould-Jacobs reaction for sonochemical activation.

Materials and Reagents
  • m-Chloroaniline (≥99%)

  • Diethyl ethoxymethylenemalonate (DEEMM) (≥98%)

  • Diphenyl ether or Dowtherm A (High-boiling solvent)

  • Sodium hydroxide (NaOH) pellets (≥98%)

  • Concentrated hydrochloric acid (HCl) (~37%)

  • Ethanol (95% or absolute)

  • Deionized water

Instrumentation
  • Ultrasonic bath or probe sonicator (Frequency: 20-40 kHz)

  • High-temperature heating mantle with magnetic stirrer

  • Round-bottom flasks (appropriate sizes)

  • Reflux condenser

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Experimental Workflow Diagram

Synthesis_Workflow Start Reactants: m-Chloroaniline + DEEMM Step1 Step 1: Condensation Ultrasound Irradiation (30-60 min) Start->Step1 Intermediate1 Anilinoacrylate Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization High-Temp Heating in Diphenyl Ether Intermediate1->Step2 Intermediate2 Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification Aqueous NaOH, Reflux Intermediate2->Step3 Intermediate3 Carboxylate Salt Step3->Intermediate3 Step4 Step 4: Acidification & Decarboxylation HCl Addition, Heating Intermediate3->Step4 Workup Step 5: Work-up Filtration, Washing, Recrystallization Step4->Workup Product Final Product: 7-Chloro-4-hydroxyquinoline Workup->Product

Caption: Workflow for the synthesis of 7-chloro-4-hydroxyquinoline.

Step-by-Step Methodology

Step 1: Ultrasound-Assisted Condensation

  • In a 250 mL round-bottom flask, combine m-chloroaniline (e.g., 0.1 mol) and diethyl ethoxymethylenemalonate (DEEMM) (0.1 mol).

  • Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level of the bath.

  • Irradiate the mixture with ultrasound (e.g., 35 kHz) at a controlled temperature (e.g., 60-80 °C) for 30-60 minutes.[16]

    • Causality: Sonication provides intense localized mixing, overcoming the viscosity of the reactants and accelerating the initial nucleophilic attack and ethanol elimination, which can be sluggish under conventional stirring at moderate temperatures.[13]

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the m-chloroaniline spot has been consumed. The product is ethyl α-carbethoxy-β-m-chloroanilinoacrylate.[9]

Step 2: Thermal Cyclization

  • To the flask containing the anilinoacrylate intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 volumes).

  • Set up the flask for reflux with a heating mantle and a condenser. Heat the mixture to a vigorous boil (approx. 250-260 °C) for 30-60 minutes.[9][17]

  • The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will begin to crystallize out of the hot solution.

  • Allow the mixture to cool, then filter the solid product and wash thoroughly with petroleum ether or hexane to remove the high-boiling solvent.

Step 3 & 4: Saponification and Decarboxylation

  • Transfer the crude ester to a flask containing a 10% aqueous solution of sodium hydroxide (approx. 4-5 molar equivalents).

  • Heat the mixture to reflux with stirring until all the solid has dissolved (approx. 1 hour), indicating complete saponification to the sodium salt.[9]

  • Cool the resulting solution and carefully acidify it with concentrated HCl.

  • Gently heat the acidified mixture to facilitate decarboxylation, which is evident by the evolution of CO₂ gas. Continue heating until gas evolution ceases.[18]

  • Cool the mixture in an ice bath. The 7-chloro-4-hydroxyquinoline will precipitate as a solid.

Step 5: Work-up and Purification

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual acid and salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 7-chloro-4-hydroxyquinoline.

  • Dry the purified product under vacuum.

Step 6: Characterization

  • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[1][19][20] The spectral data should be consistent with the expected structure of 7-chloroquinolin-4-ol.

Performance Data: Sonication vs. Conventional Methods

The primary advantages of employing ultrasound lie in the significant reduction of reaction times and improvement in yields, which are hallmarks of a green and efficient chemical process.[6][14]

ParameterConventional Thermal MethodUltrasound-Assisted MethodReference
Reaction Time Often several hours to days for initial steps30 minutes to 2 hours[13][14][21]
Reaction Temp. High temperatures often required (>150 °C)Can often be run at lower bulk temperatures (e.g., 60 °C)[16]
Product Yield Moderate to good (50-85%)Good to excellent (often >90%)[14][16]
Energy Consumption High due to prolonged heatingSignificantly lower due to shorter reaction times[22]
Process Complexity Requires vigorous mechanical stirringSimplifies mixing, especially for viscous or heterogeneous mixtures[13]

Troubleshooting and Field Insights

  • Low Yield in Condensation Step: Ensure the ultrasonic bath is properly degassed before starting the reaction, as dissolved gases can dampen the cavitation effect. If using a probe, ensure it is submerged to the correct depth (typically 1-2 cm) to avoid splashing and ensure efficient energy transfer.

  • Incomplete Cyclization: The temperature for this step is critical. Ensure the solvent is vigorously boiling. Using a high-quality, dry solvent is essential, as moisture can interfere with the reaction.[23]

  • Isomer Formation: The use of m-substituted anilines can potentially lead to the formation of both the 7-chloro and 5-chloro isomers. The ratio is influenced by reaction conditions, but the 7-chloro isomer is often the major product.[17][23] HPLC or NMR analysis of the crude product can be used to determine the isomeric ratio.

  • Difficulty in Decarboxylation: If the decarboxylation is sluggish, ensure the solution is sufficiently acidic. A small amount of a higher-boiling polar solvent can sometimes facilitate the process, but care must be taken to ensure it can be easily removed during work-up.

References

Application Notes and Protocols for Click Chemistry-Mediated Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of 7-Chloroquinoline and Click Chemistry

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. Its rigid, aromatic structure and the specific positioning of the chlorine atom and nitrogen atom are pivotal for its biological activity, primarily through intercalation with DNA and interference with heme polymerization in the malaria parasite's food vacuole.[1][2][3] However, the rise of drug-resistant pathogens necessitates a continuous evolution of this privileged scaffold.

"Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a powerful and efficient tool for the structural diversification of the 7-chloroquinoline core.[2][4] This reaction's modularity, high yields, and tolerance of a wide range of functional groups allow for the rapid generation of libraries of novel 7-chloroquinoline-triazole hybrids.[1][4][5] These hybrids have demonstrated a broad spectrum of biological activities, including potent antimalarial, anticancer, and antimicrobial properties.[1][5][6][7][8]

This guide provides an in-depth exploration of the application of click chemistry to the 7-chloroquinoline scaffold, offering detailed, field-proven protocols, mechanistic insights, and a forward-looking perspective on bioorthogonal applications.

Core Synthetic Strategy: A Modular Approach

The primary strategy involves a two-stage process: first, the synthesis of a key azide-functionalized 7-chloroquinoline intermediate, and second, its subsequent "clicking" with a diverse range of terminal alkynes. This modular approach allows for late-stage diversification, enabling the exploration of a wide chemical space from a common precursor.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Click Chemistry Diversification start 4,7-Dichloroquinoline azide_syn 4-Azido-7-chloroquinoline start->azide_syn NaN₃, DMF click_reaction CuAAC Reaction azide_syn->click_reaction alkynes Diverse Terminal Alkynes (R-C≡CH) alkynes->click_reaction final_product Library of 1,4-disubstituted 7-Chloroquinoline-Triazole Hybrids click_reaction->final_product CuSO₄, Na-Ascorbate

Caption: General workflow for the synthesis of 7-chloroquinoline-triazole hybrids.

Part 1: Synthesis of the Key Intermediate: 4-Azido-7-chloroquinoline

The conversion of commercially available 4,7-dichloroquinoline to 4-azido-7-chloroquinoline is the crucial first step. This is a nucleophilic aromatic substitution (SNAr) reaction where the highly reactive chlorine atom at the C4 position is displaced by the azide nucleophile.

Mechanistic Insight: Why the C4 Position?

The C4 position of the quinoline ring is significantly more reactive towards nucleophilic substitution than the C7 position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge of the Meisenheimer intermediate formed during the attack of the nucleophile at the C4 position.

Detailed Protocol 1: Synthesis of 4-Azido-7-chloroquinoline

This protocol is adapted from established procedures in the literature.[9][10][11]

Materials:

  • 4,7-Dichloroquinoline

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in DMF.

  • Addition of Azide: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing cold distilled water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 4-azido-7-chloroquinoline as a solid.

Part 2: The CuAAC "Click" Reaction

The heart of this synthetic strategy is the copper(I)-catalyzed cycloaddition of the 4-azido-7-chloroquinoline with a terminal alkyne. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

Mechanistic Insight: The Role of the Copper Catalyst

The CuAAC reaction proceeds through a multi-step catalytic cycle. The active catalyst is Cu(I), which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.

G CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Sodium Ascorbate Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide 7-Cl-Quinoline-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product + H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

The Cu(I) species coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges to a more stable copper triazolide. Protonolysis of the copper triazolide releases the final 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.

Detailed Protocol 2: CuAAC Synthesis of 7-Chloroquinoline-Triazole Hybrids

This general protocol can be adapted for a wide variety of terminal alkynes.[1][5][11]

Materials:

  • 4-Azido-7-chloroquinoline (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent system: tert-Butanol (t-BuOH) and water (1:1 v/v)

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon line (optional, but recommended)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask, dissolve 4-azido-7-chloroquinoline and the terminal alkyne in the t-BuOH/water solvent mixture.

  • Catalyst Addition: To this solution, add an aqueous solution of copper(II) sulfate pentahydrate, followed by an aqueous solution of sodium ascorbate. The reaction mixture will often change color upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 8-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, add a saturated aqueous solution of NH₄Cl to the reaction mixture and stir for 15 minutes.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • The crude product is typically purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5:1 hexanes/ethyl acetate).[12]

Alternative Protocol: Ultrasound-Assisted Synthesis

Ultrasound irradiation can significantly accelerate the CuAAC reaction, often leading to shorter reaction times and higher yields, aligning with the principles of green chemistry.[6][7][13]

Key Modifications for Ultrasound Protocol:

  • The reaction is set up as described above.

  • The reaction flask is placed in an ultrasonic bath.

  • The reaction is typically refluxed in the ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 90°C, though some sources suggest ambient temperature is sufficient).[13][14]

  • Work-up and purification follow the standard procedure.

Quantitative Data Summary

The CuAAC reaction with 4-azido-7-chloroquinoline is robust, with reported yields often in the good to excellent range. The resulting triazole hybrids have shown significant biological activity, particularly against malaria parasites and cancer cell lines.

Table 1: Representative Yields of 7-Chloroquinoline-Triazole Hybrids

Alkyne Substituent (R)Yield (%)Reference
Phenyl85Pereira, G. R., et al. (2014)[5]
4-Fluorophenyl92Pereira, G. R., et al. (2014)[5]
2-Hydroxyphenyl78Pereira, G. R., et al. (2014)[5]
Propargyl alcohol95Pereira, G. R., et al. (2014)[5]
(Benzyloxy)methyl76-88Jamshidi, S., et al. (2022)[8]

Table 2: Biological Activity of Selected 7-Chloroquinoline-Triazole Hybrids

Compound ID (Substituent)TargetIC₅₀ (µM)Reference
Antimalarial Activity
1-(4-Fluorophenyl)P. falciparum (W2)9.6Pereira, G. R., et al. (2014)[5]
1-(4-Chlorophenyl)P. falciparum (W2)12.1Pereira, G. R., et al. (2014)[5]
Sulfonamide Hybrid 12dP. falciparum (3D7)1.49Batra, N., et al. (2022)[4]
Sulfonamide Hybrid 13aP. falciparum (3D7)2.01Batra, N., et al. (2022)[4]
Anticancer Activity
Compound 9MCF-7 (Breast)21.41Aboelnaga, A. & El-Sayed, T. H. (2018)[6][7]
Compound 9HCT-116 (Colon)21.41Aboelnaga, A. & El-Sayed, T. H. (2018)[6][7]
Compound 3HCT-116 (Colon)23.39Aboelnaga, A. & El-Sayed, T. H. (2018)[6][7]

Future Outlook: Bioorthogonal Applications with Strain-Promoted Click Chemistry

While CuAAC is a workhorse for synthesizing compound libraries, its application in living systems is limited by the cytotoxicity of the copper catalyst. This is where Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerges as a powerful bioorthogonal tool.

SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne. This copper-free nature makes SPAAC ideal for labeling and tracking molecules in living cells and organisms.

While specific applications of SPAAC with 7-chloroquinoline derivatives are not yet widely reported, this presents an exciting frontier. A 7-chloroquinoline tagged with a strained alkyne could be used to probe its interactions and localization within cells that have been metabolically labeled with azido sugars or amino acids.

G cluster_0 Cellular Labeling cluster_1 Bioorthogonal Probing azido_sugar Azido-Sugar Metabolic Labeling cell Living Cell with Azide-Tagged Biomolecules azido_sugar->cell spaac_reaction SPAAC Reaction (Copper-Free) cell->spaac_reaction quinoline_probe 7-Chloroquinoline-DBCO (Strained Alkyne Probe) quinoline_probe->spaac_reaction labeled_cell Fluorescently Labeled Quinoline Target spaac_reaction->labeled_cell Bioorthogonal Ligation

Caption: Conceptual workflow for SPAAC with a 7-chloroquinoline probe.

Conclusion

The fusion of 7-chloroquinoline chemistry with the principles of click chemistry, particularly CuAAC, has proven to be a highly effective strategy in drug discovery. The protocols and insights provided herein offer a robust framework for researchers to synthesize and evaluate novel 7-chloroquinoline-triazole hybrids. Furthermore, the potential extension of this work into the realm of bioorthogonal chemistry with SPAAC opens up new avenues for chemical biology and in-vivo imaging, promising to further illuminate the biological roles and therapeutic potential of this remarkable scaffold.

References

High-Yield Synthesis Protocols for Functionalized 7-Chloroquinolines: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline motif is a cornerstone in medicinal chemistry, most famously providing the structural foundation for the potent antimalarial drug, chloroquine.[1] Its importance, however, extends far beyond this initial application. Functionalized 7-chloroquinolines are privileged scaffolds in drug discovery, forming the core of therapeutics with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The strategic placement of the chlorine atom at the 7-position not only influences the molecule's electronic properties and metabolic stability but also serves as a versatile synthetic handle for introducing diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed, high-yield protocols for both the construction of the 7-chloroquinoline core and its subsequent functionalization. We delve into the causality behind experimental choices, offering field-proven insights to ensure reproducibility and success.

Part 1: Core Synthesis of the 7-Chloroquinoline Ring System

The efficient construction of the quinoline ring with the desired 7-chloro substitution pattern is the critical first step. Two classical and robust methods, the Combes synthesis and the Gould-Jacobs reaction, are particularly well-suited for this purpose.

The Combes Quinoline Synthesis: A Direct Approach

The Combes synthesis is an acid-catalyzed condensation of an aniline with a β-diketone.[4] For the synthesis of 7-chloroquinolines, 3-chloroaniline is the logical starting material. This method offers a direct route to 2,4-disubstituted 7-chloroquinolines.

Mechanism & Rationale: The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone.[5][6] Subsequent acid-catalyzed intramolecular cyclization (an electrophilic aromatic substitution), followed by dehydration, yields the final quinoline product.[4] The use of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA) is crucial for promoting both the enamine formation and the rate-determining ring closure step.[4]

Combes_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway 3-Chloroaniline 3-Chloroaniline Condensation Condensation (-H₂O) 3-Chloroaniline->Condensation Acetylacetone Acetylacetone (β-Diketone) Acetylacetone->Condensation Enamine Enamine Intermediate Condensation->Enamine + H⁺ Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Heat (Δ) Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product 2,4-Dimethyl-7- chloroquinoline Dehydration->Product

Figure 1: Workflow for the Combes Synthesis of 7-Chloroquinolines.

Protocol 1: Synthesis of 2,4-Dimethyl-7-chloroquinoline via Combes Synthesis [5]

Materials:

  • 3-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid (10 mL) to a cooled mixture of 3-chloroaniline (0.1 mol, 12.76 g) and acetylacetone (0.1 mol, 10.01 g, 10.2 mL). The addition should be slow and with continuous stirring.

    • Scientist's Note: The use of PPA can sometimes lead to higher yields and cleaner reactions as it acts as both a catalyst and a dehydrating agent. If using PPA, gently heat the mixture to ~100-120 °C.

  • Heating: Heat the reaction mixture to 110 °C for 30 minutes. The color of the mixture will darken.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (~100 g).

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. This step should be performed in a fume hood with vigorous stirring, as CO₂ evolution will occur. The product will precipitate as a solid.

  • Isolation & Purification:

    • Filter the crude product using a Büchner funnel and wash thoroughly with cold water.

    • For higher purity, the crude product can be extracted from the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The resulting solid can be recrystallized from ethanol to yield pure 2,4-dimethyl-7-chloroquinoline.

Expected Yield: 70-85%

The Gould-Jacobs Reaction: A Versatile Pathway

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives, which are key intermediates for pharmacologically important compounds like 4,7-dichloroquinoline.[7] The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[8]

Mechanism & Rationale: The synthesis begins with a nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen, forming an anilidomethylenemalonate intermediate.[7] The critical step is the high-temperature thermal cyclization, which is an intramolecular electrophilic aromatic substitution.[8] Subsequent saponification of the ester and decarboxylation yields the 4-hydroxy-7-chloroquinoline. This intermediate is then readily converted to 4,7-dichloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

Gould_Jacobs 3-Chloroaniline 3-Chloroaniline Condensation Condensation ~100-140 °C 3-Chloroaniline->Condensation DEEM Diethyl Ethoxy- methylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylene- malonate Condensation->Intermediate Cyclization Thermal Cyclization ~250 °C Intermediate->Cyclization Product1 Ethyl 4-hydroxy-7- chloroquinoline- 3-carboxylate Cyclization->Product1 Hydrolysis Saponification (NaOH) Product1->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Product2 4-Hydroxy-7- chloroquinoline Decarboxylation->Product2 Chlorination Chlorination (POCl₃) Product2->Chlorination Final_Product 4,7-Dichloroquinoline Chlorination->Final_Product

Figure 2: Multi-step workflow of the Gould-Jacobs Reaction.

Protocol 2: Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction [7][9]

Materials:

  • 3-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Phosphorus Oxychloride (POCl₃)

  • Toluene

Procedure:

  • Step A: Condensation: Mix 3-chloroaniline (1 mol) and DEEM (1 mol) and heat at 120-140 °C for 1 hour. The ethanol generated will distill off. The intermediate, diethyl 2-((3-chlorophenylamino)methylene)malonate, often solidifies upon cooling.

  • Step B: Cyclization: Add the intermediate from Step A to a preheated solution of diphenyl ether (~10 parts by weight) at 250 °C. Maintain the temperature for 15-30 minutes.

    • Scientist's Note: This step requires high temperatures. Microwave-assisted heating can dramatically reduce reaction times and improve yields by allowing for rapid heating to temperatures above the solvent's boiling point.[8][10]

  • Step C: Hydrolysis & Decarboxylation: Cool the mixture and dilute with toluene to precipitate the cyclized ester. Filter the solid and add it to a 10% aqueous NaOH solution. Reflux the mixture for 2-3 hours to effect saponification. Cool the solution and acidify with HCl to precipitate 4-hydroxy-7-chloroquinoline. Filter and dry the solid.

  • Step D: Chlorination: Carefully add the 4-hydroxy-7-chloroquinoline (1 mol) in portions to an excess of phosphorus oxychloride (POCl₃, ~4-5 mol) with stirring. Reflux the mixture for 2-3 hours.

    • Safety Precaution: This reaction is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

  • Work-up: Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring. Neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude 4,7-dichloroquinoline. Filter, wash with water, and recrystallize from ethanol or another suitable solvent.

Expected Yield: >75% over 4 steps.

Part 2: High-Yield Functionalization of the 7-Chloroquinoline Core

Once the 7-chloroquinoline scaffold is synthesized, the chlorine atoms (at C4 and C7) and various C-H bonds become targets for introducing molecular diversity. Modern palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C(aryl)-C(aryl) bonds.[11] It is highly valuable for synthesizing 6-arylquinolines and other arylated derivatives, which exhibit important biological activities.[11]

Mechanism & Rationale: The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide (7-chloroquinoline), (2) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium complex, and (3) Reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[12] The C-Cl bond on the electron-deficient quinoline ring is notoriously unreactive.[13] Therefore, successful coupling requires the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step. A strong base, like potassium phosphate (K₃PO₄), is often necessary to promote transmetalation.[13]

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Standard, reliable Pd(0) or Pd(II) sources.
Ligand SPhos, XPhos, RuPhosElectron-rich, bulky ligands facilitate oxidative addition of the C-Cl bond.[13]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are crucial for activating the boronic acid.[13]
Solvent Toluene, Dioxane, THF (often with water)Aprotic solvents are standard; water helps dissolve the inorganic base.[13]
Temperature 80-120 °CSufficient thermal energy is needed to drive the catalytic cycle.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 7-Chloroquinolines.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a 7-Chloroquinoline Derivative [13]

Materials:

  • 7-Chloroquinoline derivative (e.g., 4,7-dichloroquinoline) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Toluene/Water (e.g., 10:1 v/v), degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a stir bar, add the 7-chloroquinoline derivative, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

    • Scientist's Note: Thorough degassing of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[14] This reaction is particularly crucial for preparing 4-amino-7-chloroquinoline derivatives, the core of many antimalarial and anticancer agents.[2][15]

Mechanism & Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[16] The choice of ligand is critical and depends on the nature of the amine. Bidentate phosphine ligands (e.g., BINAP, DPPF) are effective for coupling with primary amines.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.

Buchwald_Hartwig cluster_inputs Inputs Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amido L₂Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amido - HX RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX 7-Chloroquinoline ArX->OxAdd Amine R₂NH Amine->Amine_Coord Base Base (NaOtBu) Base->Amine_Coord

Figure 3: Catalytic cycle of the Buchwald-Hartwig Amination.

Protocol 4: Selective Amination of 4,7-Dichloroquinoline at the C4-Position

Materials:

  • 4,7-Dichloroquinoline (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • BINAP or Xantphos (2-4 mol%)

  • Toluene or Dioxane, anhydrous and degassed

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Add 4,7-dichloroquinoline followed by the anhydrous, degassed solvent and finally the amine via syringe.

    • Scientist's Note: The C4-Cl bond is significantly more reactive than the C7-Cl bond towards nucleophilic aromatic substitution due to the activating effect of the ring nitrogen. This inherent reactivity allows for selective mono-amination at the C4 position under carefully controlled conditions.

  • Heating: Heat the reaction mixture at 80-100 °C until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography or recrystallization to obtain the 4-amino-7-chloroquinoline product.

Part 3: Advanced Functionalization Strategies

Beyond classical cross-coupling, direct C-H activation and metal-halogen exchange offer more atom-economical and novel routes to functionalized 7-chloroquinolines.

Directed C-H Arylation

Transition metal-catalyzed C-H activation allows for the direct formation of C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates.[17] For quinolines, the nitrogen atom can act as a directing group, often favoring functionalization at the C8 position. However, converting the quinoline to its N-oxide can selectively direct arylation to the C2 position.[17]

Functionalization via Magnesiation

The use of mixed lithium-magnesium reagents (e.g., TMPMgCl·LiCl) allows for the regioselective deprotonation (magnesiation) of the 7-chloroquinoline ring at positions C4 or C8 under mild conditions.[1] The resulting organomagnesium intermediate can be trapped with a wide variety of electrophiles (aldehydes, disulfides, etc.), providing access to a diverse library of functionalized quinolines that are difficult to access by other means.[1]

PositionReagent/ConditionsSubsequent Electrophiles
C4 TMPMgCl·LiCl, THF, -40 °C to rtAldehydes, Ketones, Disulfides, Cyanides[1]
C8 TMP₂Mg·2LiCl, THF, -78 °C to rtAldehydes, Ketones, Allyl Bromide

Table 2: Regioselective Magnesiation Strategies for 7-Chloroquinoline Functionalization.

Conclusion

The 7-chloroquinoline scaffold remains a highly valuable platform for the development of new therapeutic agents. Mastery of both its core synthesis, through robust methods like the Combes and Gould-Jacobs reactions, and its subsequent elaboration, via powerful cross-coupling techniques like the Suzuki-Miyaura and Buchwald-Hartwig reactions, is essential for modern medicinal chemistry programs. The protocols and insights provided in this guide are designed to empower researchers to efficiently and reliably generate libraries of novel functionalized 7-chloroquinolines for biological screening, accelerating the pace of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-Chloroquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to enhance your reaction yields and product purity. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a very low yield in my this compound synthesis. What are the primary factors to investigate?

Low yield is a frequent challenge in quinoline synthesis, often stemming from suboptimal reaction conditions or incomplete cyclization. The synthesis of this compound, likely proceeding through a Gould-Jacobs-type reaction, involves several critical steps.[1][2]

Core Areas for Investigation:

  • Reaction Temperature: The thermal cyclization step is highly temperature-dependent. Insufficient heat can lead to incomplete reaction, while excessive temperatures may cause degradation of the starting materials or product.[3][4] For instance, in a typical Gould-Jacobs reaction, the cyclization is a high-temperature intramolecular process.[4] Microwave-assisted heating has been shown to dramatically shorten reaction times and improve yields by providing uniform and rapid heating.[3][5]

  • Catalyst Choice and Concentration: Acid catalysts are crucial for both the initial condensation and the final cyclization. The choice of acid, be it a Brønsted acid like p-toluenesulfonic acid or a Lewis acid such as tin tetrachloride, can significantly impact the reaction rate and yield.[6] The concentration must be optimized; too little may result in a sluggish reaction, while too much can promote side reactions.

  • Purity of Starting Materials: The purity of the aniline precursor and the malonic ester derivative is paramount. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired this compound.

Q2: My reaction is producing a significant amount of tar-like substances. How can I mitigate this?

Tar formation is a common issue in acid-catalyzed reactions conducted at high temperatures, such as the Skraup or Doebner-von Miller syntheses, and can also be a problem in related quinoline syntheses.[7] This is often due to the polymerization of reactants and intermediates under harsh acidic conditions.[7]

Strategies to Minimize Tarring:

  • Moderators: In vigorous reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) or boric acid can be added to make the reaction less violent and reduce charring.[7]

  • Controlled Reagent Addition: Slow, controlled addition of one reactant to the other, especially the acid catalyst, with efficient stirring can help dissipate heat and prevent localized hotspots that lead to polymerization.[3][7]

  • Temperature Optimization: Avoid excessively high temperatures. A careful study of the reaction profile to determine the optimal temperature for cyclization without significant degradation is recommended.[7]

Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity for this compound?

The formation of regioisomers, such as 5-chloroquinoline derivatives when the 7-chloro isomer is desired, is a known challenge in quinoline synthesis.[3] This arises from the two possible cyclization pathways of the intermediate.

Enhancing Regioselectivity:

  • Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over another in similar syntheses.[6]

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can alter the kinetic and thermodynamic control of the cyclization, thereby favoring the desired isomer.

  • Starting Material Design: While not always feasible, modification of the aniline precursor can introduce steric or electronic biases that direct the cyclization to the desired position.

Experimental Protocols & Data

Optimized Gould-Jacobs Protocol for this compound Synthesis

This protocol is a generalized starting point based on the principles of the Gould-Jacobs reaction.[2] Researchers should optimize the specific conditions for their setup.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 3-chloroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.

Step 2: Cyclization

  • To the crude condensation product, add a high-boiling point solvent such as Dowtherm A.[8]

  • Heat the mixture to 240-250 °C for 30-60 minutes to effect the thermal cyclization.[4]

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

Step 3: Saponification and Decarboxylation

  • Suspend the crude cyclized product in a 10% aqueous solution of sodium hydroxide and reflux until the solid dissolves.[8]

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter the solid and heat it in a high-boiling point solvent or neat to effect decarboxylation, yielding this compound.

Table 1: Troubleshooting Guide for this compound Synthesis
Issue Potential Cause Recommended Action
Low Yield Incomplete cyclizationIncrease reaction temperature or time for the cyclization step. Consider using microwave irradiation.[3][4]
Catalyst inefficiencyScreen different Brønsted or Lewis acid catalysts and optimize the concentration.[6]
Impure starting materialsPurify aniline and malonic ester derivatives before use.
Tar Formation Excessive reaction temperatureCarefully control the heating profile and avoid localized hotspots.[7]
High acid concentrationReduce the amount of acid catalyst or add it more slowly.
Vigorous reactionUse a moderator like ferrous sulfate if the reaction is highly exothermic.[7]
Isomer Formation Lack of regiocontrolExperiment with different catalysts and solvent systems to influence the cyclization pathway.[6]
Thermodynamic vs. Kinetic ControlVary the reaction temperature to favor the desired isomer.
Purification Difficulties Presence of starting materialsOptimize reaction time to ensure complete conversion of starting materials.
Similar polarity of product and byproductsEmploy robust purification techniques such as column chromatography with a carefully selected eluent system or recrystallization.[6]

Visualizing the Synthesis and Troubleshooting Logic

Diagram 1: Gould-Jacobs Reaction Pathway for this compound

Gould_Jacobs_Pathway cluster_start Starting Materials 3-Chloroaniline 3-Chloroaniline Condensation Intermediate Condensation Intermediate 3-Chloroaniline->Condensation Intermediate Condensation (-EtOH) Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Condensation Intermediate Cyclized Intermediate Cyclized Intermediate Condensation Intermediate->Cyclized Intermediate Thermal Cyclization (High Temp) Carboxylic Acid Carboxylic Acid Cyclized Intermediate->Carboxylic Acid Saponification (NaOH) This compound This compound Carboxylic Acid->this compound Decarboxylation (Heat) Troubleshooting_Yield Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Optimize Catalyst Optimize Catalyst Low Yield->Optimize Catalyst Purify Reagents Purify Reagents Low Yield->Purify Reagents Incomplete Cyclization Incomplete Cyclization Check Temperature->Incomplete Cyclization Catalyst Inactive Catalyst Inactive Optimize Catalyst->Catalyst Inactive Side Reactions Side Reactions Purify Reagents->Side Reactions Increase Temp/Time Increase Temp/Time Incomplete Cyclization->Increase Temp/Time Screen Catalysts Screen Catalysts Catalyst Inactive->Screen Catalysts Recrystallize/Distill Recrystallize/Distill Side Reactions->Recrystallize/Distill

References

Technical Support Center: Purification of 7-Chloroquinolin-3-ol & Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloroquinolin-3-ol and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The inherent polarity and aromatic nature of the quinoline scaffold can present unique purification challenges. This document provides in-depth, field-proven troubleshooting advice and standardized protocols to help you achieve high purity for your target compounds efficiently.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the work-up and purification of this compound and related structures. The solutions are based on fundamental chemical principles and established laboratory practices.

Q1: My crude product is a persistent oil or sticky solid that refuses to crystallize. How can I solidify it for purification?

A1: This is a very common issue with quinoline derivatives, often caused by residual solvents or the presence of impurities that inhibit crystal lattice formation.

Causality & Explanation: The quinoline nitrogen is basic, and the hydroxyl group can participate in hydrogen bonding. Impurities can disrupt the ordered packing required for crystallization. Oiling out occurs when the compound precipitates from a solution above its melting point or as a supersaturated, low-melting eutectic mixture with impurities.

Solutions & Protocols:

  • Trituration: This is the first and simplest method to try. It involves suspending the oil in a solvent where the desired compound is poorly soluble, but the impurities are soluble.

    • Procedure: Place the oil in a flask. Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture). Vigorously stir or scratch the inside of the flask with a glass rod at the solvent-air interface. This introduces energy and a rough surface to induce nucleation. Often, the oil will transform into a free-flowing powder, which can then be filtered.

  • Salt Formation: Converting the basic quinoline to a crystalline salt is a robust method for both purification and solidification.[1] Hydrochloride (HCl) salts are most common.

    • Protocol: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol, methanol, or diethyl ether. Add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring. The crystalline hydrochloride salt will often precipitate immediately. This salt can be filtered, washed with cold ether, and then either used directly or neutralized back to the freebase for subsequent steps.

  • Solvent-Antisolvent Crystallization: If you have an idea of a good solvent, this can be effective.

    • Procedure: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate, or warm ethanol). Slowly add a poor solvent (an "anti-solvent") like hexanes or pentane dropwise until the solution becomes persistently turbid. Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator to promote slow, controlled crystallization.

Troubleshooting Workflow for Oily Products

G start Crude Product is an Oil/Gummy Solid triturate Attempt Trituration (e.g., with Ether/Hexane) start->triturate solid Solid Precipitates? triturate->solid filter Filter, Wash, and Dry. Proceed to Further Purification. solid->filter Yes no_solid Remains Oily solid->no_solid No salt Attempt Salt Formation (e.g., HCl in Ether) no_solid->salt salt_solid Crystalline Salt Forms? salt->salt_solid salt_solid->filter Yes chrom Purify by Column Chromatography salt_solid->chrom No

Caption: Decision workflow for handling non-crystalline products.

Q2: I'm getting poor separation and streaking on my silica gel column. What am I doing wrong?

A2: Poor separation in column chromatography is typically due to incorrect solvent selection, improper column packing, or compound-silica interactions. The polar hydroxyl group and basic nitrogen of quinolinols can strongly interact with the acidic silica gel surface, leading to streaking.

Causality & Explanation: Silica gel is acidic (pKa ~4.5). The basic nitrogen on the quinoline ring can undergo strong acid-base interactions, causing it to "stick" to the silica and elute slowly and broadly (streaking). The polar hydroxyl group also leads to strong adsorption.

Solutions & Protocols:

  • Add a Basic Modifier: The most effective way to combat streaking for basic compounds is to neutralize the acidic sites on the silica.

    • Method: Add a small amount of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. A typical concentration is 0.5-1% (v/v). This deactivates the acidic sites, allowing your compound to travel through the column more cleanly.

  • Optimize the Mobile Phase:

    • Principle: Start with a non-polar solvent system and gradually increase polarity. For quinolinols, common systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[2]

    • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your target compound. If spots are streaky on the TLC plate, add TEA to your developing chamber.

  • Use an Alternative Stationary Phase: If silica gel is problematic, consider other options.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Use neutral or basic alumina to avoid the issues seen with acidic silica.

    • Reversed-Phase (C18): If your compound is sufficiently non-polar, reversed-phase chromatography (using polar solvents like water/acetonitrile or water/methanol) can provide excellent separation.

Data Table: Recommended Starting Mobile Phases for Column Chromatography
Compound PolarityStationary PhaseRecommended Mobile Phase SystemModifier (if needed)
Low to MediumSilica GelEthyl Acetate / Hexanes (Gradient)0.5% Triethylamine
Medium to HighSilica GelMethanol / Dichloromethane (Gradient)1% Triethylamine
Medium (Basic)Neutral AluminaEthyl Acetate / Hexanes (Gradient)None typically required
VariableC18 SilicaAcetonitrile / Water (Gradient)0.1% TFA or Formic Acid
Q3: After purification, my product is still colored (yellow/brown), but NMR looks clean. What is the source of this color and how can I remove it?

A3: Trace, highly conjugated impurities, often arising from oxidation or side reactions, can impart significant color even at very low concentrations that are undetectable by NMR.

Causality & Explanation: Quinoline systems, especially those with electron-donating groups like hydroxyls, can be susceptible to oxidation, forming highly colored quinone-like structures or polymeric materials. These impurities, while minor in quantity, have strong chromophores.

Solutions & Protocols:

  • Charcoal Decolorization: Activated charcoal is excellent for removing colored impurities via adsorption. Use this method with caution as it can also adsorb your product, reducing the yield.

    • Protocol: Dissolve the impure compound in a suitable hot solvent (one intended for recrystallization). Add a very small amount of activated charcoal (e.g., 1-2% of the compound's weight). Swirl the hot mixture for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Allow the filtrate to cool and crystallize.

  • Recrystallization: A carefully chosen recrystallization can effectively exclude the impurities from the crystal lattice.

    • Solvent Choice: The key is finding a solvent system where the product's solubility dramatically decreases upon cooling, while the impurity remains in the mother liquor. Ethanol or ethanol/water mixtures are often effective for quinolinols.[3][4]

  • Bisulfite Wash: If you suspect quinone-type impurities, a wash with sodium bisulfite solution during the initial work-up can help. Bisulfite can react with and decolorize some of these species.

Frequently Asked Questions (FAQs)

Q: What are the standard first-pass purification techniques for this compound and its analogs? A: The two most common and effective techniques are recrystallization and flash column chromatography. The choice depends on the scale of the reaction and the nature of the impurities. For multi-gram scales with crystalline products, recrystallization is often preferred. For smaller scales or for separating compounds with similar polarities, column chromatography is the method of choice.[5][6]

Q: How do I choose the best solvent for recrystallization? A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be completely insoluble or highly soluble at all temperatures. A simple screening can be done in test tubes with small amounts of your crude product and different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water).

Q: How can I reliably assess the purity of my final product? A: A combination of techniques provides the most confidence.

  • Melting Point: A sharp melting point within a narrow range (1-2 °C) is a strong indicator of high purity.[7] Impure compounds exhibit a depressed and broad melting range.

  • Chromatography (TLC/HPLC): A single spot on a TLC plate in multiple solvent systems is a good sign. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard and can detect impurities down to <0.1%.[7][8]

  • Spectroscopy (NMR): Proton (¹H) NMR spectroscopy is excellent for confirming the structure and identifying impurities with protons that are distinct from your compound's signals.[2][9]

Q: What are the primary safety considerations when working with these compounds and solvents? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Halogenated compounds like 7-chloroquinoline derivatives should be handled as potentially toxic and mutagenic. The solvents used in purification (e.g., dichloromethane, hexanes, ethyl acetate) are flammable and have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Standardized Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying a 7-chloroquinoline analog using silica gel.

G cluster_prep Preparation cluster_load Loading cluster_run Elution & Collection cluster_final Work-up tlc 1. Determine Eluent via TLC (Rf ~0.3) slurry 2. Prepare Silica Slurry in Non-Polar Solvent tlc->slurry pack 3. Pack Column with Slurry slurry->pack equil 4. Equilibrate Column with Mobile Phase pack->equil dissolve 5. Dissolve Crude Product in Minimum Solvent equil->dissolve adsorb 6. (Optional) Adsorb onto Silica dissolve->adsorb load 7. Carefully Load Sample onto Column Surface adsorb->load elute 8. Begin Elution with Mobile Phase load->elute collect 9. Collect Fractions Systematically elute->collect monitor 10. Monitor Fractions by TLC collect->monitor combine 11. Combine Pure Fractions monitor->combine evap 12. Evaporate Solvent (Rotary Evaporator) combine->evap dry 13. Dry Under High Vacuum evap->dry

Caption: Step-by-step workflow for flash column chromatography.

  • Mobile Phase Selection: Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexanes + 0.5% TEA) that gives your product an Rf of ~0.3 and separates it from impurities.

  • Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes). Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing a solution of your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

  • Elution: Carefully add your mobile phase to the top of the column and begin elution using positive pressure (flash chromatography). Start with a low polarity mixture and gradually increase the polarity if a gradient is needed.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid product by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, isopropanol/water) in which the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to air-dry on the filter, then transfer them to a watch glass to dry to a constant weight, preferably in a vacuum oven.

References

Technical Support Center: Troubleshooting Common Issues in 7-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-chloroquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical quinoline derivative. Here, we address common challenges encountered during synthesis, providing in-depth, experience-based solutions and protocols to enhance your experimental success.

Introduction: The Significance of 7-Chloroquinoline and Its Synthetic Challenges

7-Chloroquinoline is a foundational scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine. Its synthesis, while well-established, is not without its complexities. Issues such as low yields, formation of regioisomers, incomplete reactions, and purification difficulties are common hurdles. This guide aims to provide a systematic approach to troubleshooting these problems, grounded in the principles of organic chemistry and practical laboratory experience.

The most prevalent synthetic routes to the 7-chloroquinoline core are variations of classical quinoline syntheses, primarily the Gould-Jacobs reaction.[1][2][3] This pathway involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature cyclization.[3] Understanding the nuances of this and related reactions is key to successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 7-chloroquinoline and its precursors.

Issue 1: Low Yield in the Initial Condensation Step (Gould-Jacobs Reaction)

Question: My initial condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) is resulting in a low yield of the anilinoacrylate intermediate. What factors could be contributing to this, and how can I optimize the reaction?

Answer:

The condensation of m-chloroaniline with DEEM is the crucial first step in the Gould-Jacobs pathway. Low yields at this stage can often be attributed to several factors:

  • Reaction Temperature and Time: While this reaction is typically conducted at elevated temperatures, such as on a steam bath, to drive off the ethanol byproduct, precise temperature control is important.[4] Insufficient heating may lead to an incomplete reaction, while excessive temperatures could promote side reactions or degradation. A systematic optimization of the reaction time and temperature is recommended.[5]

  • Purity of Reactants: The purity of both m-chloroaniline and DEEM is paramount. Impurities in the aniline can interfere with the nucleophilic attack on the electron-deficient alkene of DEEM. Ensure your m-chloroaniline is freshly distilled or from a reliable source.

  • Stoichiometry: A slight excess of DEEM (e.g., 1.1 equivalents) is often used to ensure complete consumption of the aniline.[4] However, a large excess can complicate purification. Precise measurement of your starting materials is critical.

Workflow for Optimizing the Condensation Step:

G cluster_0 Troubleshooting Low Condensation Yield start Low Yield of Anilinoacrylate q1 Check Purity of Reactants start->q1 s1 Purify m-chloroaniline (distillation) and DEEM q1->s1 Impurities suspected q2 Verify Stoichiometry q1->q2 Purity confirmed s1->q2 s2 Use a slight excess (1.1 eq) of DEEM q2->s2 Incorrect ratio q3 Optimize Reaction Conditions q2->q3 Ratio correct s2->q3 s3 Systematically vary temperature (e.g., 80-120°C) and time (1-4h) q3->s3 end Improved Yield s3->end G A m-Chloroaniline + DEEM B Anilinoacrylate Intermediate A->B Condensation C 7-Chloro-4-hydroxy-3-quinolinecarboxylate B->C Thermal Cyclization issue1 Issue 1: Low Yield - Purity - Stoichiometry - Conditions B->issue1 D 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid C->D Saponification issue2 Issue 2: Decomposition - Solvent Choice - Temperature Control - Microwave Use C->issue2 issue3 Issue 3: Regioisomers - Inherent Selectivity - Purification C->issue3 E 7-Chloro-4-hydroxyquinoline D->E Decarboxylation F 7-Chloroquinoline (Final Product) E->F Chlorination issue4 Issue 4: Incomplete Rxn - Saponification - Decarboxylation E->issue4 issue5 Final Chlorination & Purification F->issue5

References

Identifying and minimizing side products in 7-Chloroquinolin-3-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address common challenges, and offer optimized protocols. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, empowering you to minimize side products and maximize yield and purity.

Section 1: Core Synthetic Pathway & Mechanism

The most reliable and common route to this compound is a variation of the Camps cyclization. This reaction involves the intramolecular cyclization of a β-anilinoacrylate derivative, which is typically formed in situ or in a preceding step from 3-chloroaniline and a suitable β-ketoester, such as diethyl malonate.

The key to a successful synthesis lies in controlling the final, acid-catalyzed intramolecular acylation and subsequent dehydration. The choice of cyclizing agent is critical, as it directly influences the reaction temperature, time, and, most importantly, the regioselectivity of the ring closure.

G SM Starting Materials (3-Chloroaniline + Diethyl Malonate) INT Intermediate (N-(3-chlorophenyl)aminoacrylate ester) SM->INT Condensation CYC Intramolecular Cyclization (Acylation) INT->CYC Acid Catalyst (e.g., PPA, H₂SO₄) + Heat PROD Product (this compound) CYC->PROD Dehydration

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My crude product is a complex mixture with a low yield of the desired product. What are the likely causes?

A: A low yield and complex product profile typically point to two primary issues: incomplete reaction and the formation of a major regioisomeric side product, 5-Chloroquinolin-3-ol.

  • Causality—Isomer Formation: The cyclization of the N-(3-chlorophenyl) intermediate can occur at two positions on the aniline ring: C2 (ortho to the amino group) or C6 (para to the amino group). The chlorine atom at C3 is an ortho-, para-director but is deactivating. Cyclization para to the directing amino group (at C6) is generally favored, leading to the desired 7-chloro product. However, cyclization ortho to the amino group (at C2) can also occur, yielding the 5-chloro isomer. The ratio of these isomers is highly dependent on the reaction conditions.[1]

  • Causality—Incomplete Reaction: Insufficient heat or a non-optimal cyclizing agent can lead to a significant amount of unreacted intermediate remaining in the final mixture.

G INT N-(3-chlorophenyl)aminoacrylate P_PARA Para-Cyclization (Attack at C6) INT->P_PARA Favored Pathway P_ORTHO Ortho-Cyclization (Attack at C2) INT->P_ORTHO Competing Pathway PROD_7_CL Desired Product (this compound) P_PARA->PROD_7_CL PROD_5_CL Side Product (5-Chloroquinolin-3-ol) P_ORTHO->PROD_5_CL

Caption: Competing cyclization pathways leading to isomeric products.

Q2: I'm observing significant formation of the 5-chloro isomer. How can I improve the regioselectivity for the 7-chloro product?

A: Improving regioselectivity requires fine-tuning the cyclization conditions to favor the thermodynamically more stable product.

  • Expertise-Driven Solution: The choice of acid catalyst is paramount. While strong acids like sulfuric acid can work, they often require high temperatures that can lead to charring and a poorer isomer ratio.[2] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are often superior choices. They act as both catalyst and dehydrating agent and can often be used at slightly lower temperatures, providing better selectivity.

  • Protocol Insight: Temperature control is critical. A slow, controlled ramp-up to the target temperature (e.g., 120-140°C for PPA) allows the reaction to proceed cleanly. Avoid "hot spots" in the reaction flask by ensuring efficient stirring. A higher reaction temperature might accelerate the reaction but often at the cost of selectivity.

Q3: My reaction mixture turns black and forms a significant amount of tar. What causes this and how can it be prevented?

A: Tar formation is a common issue in acid-catalyzed cyclizations, especially those requiring high temperatures.[2]

  • Causality—Polymerization & Degradation: The strongly acidic and high-temperature conditions can cause polymerization of the starting materials or intermediates. The α,β-unsaturated carbonyl compounds involved are particularly susceptible to this.[3]

  • Preventative Measures:

    • Use Milder Conditions: If possible, use a catalyst like Eaton's reagent, which can sometimes promote cyclization at lower temperatures than PPA or H₂SO₄.

    • Control Temperature: Do not exceed the optimal temperature for your chosen catalyst. A reaction that is heated too aggressively is more likely to decompose.

    • Ensure Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored, tarry impurities.

    • Purity of Starting Materials: Ensure your 3-chloroaniline and other reagents are pure. Impurities can act as initiators for polymerization.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a clean this compound synthesis?

A: The three most critical parameters are:

  • Choice of Cyclizing Agent: Directly impacts selectivity and reaction conditions. PPA is a common and effective choice.

  • Temperature Control: Essential for preventing tar formation and potentially improving the isomeric ratio.

  • Purity of Starting Materials: Prevents the introduction of contaminants that can lead to unwanted side reactions.[2]

Q2: What are the best practices for purifying the crude this compound?

A: Purification often requires a multi-step approach due to the similar properties of the main product and its 5-chloro isomer.

  • Initial Workup: After completion, the reaction is typically quenched by carefully pouring it onto ice, followed by neutralization with a base (e.g., NaOH, NaHCO₃) to precipitate the crude solid.

  • Recrystallization: This is the most effective method for removing the bulk of impurities. A process of recrystallization from lower alcohols that are miscible with water, such as ethanol or isopropanol, can be effective.[4] Sometimes, adding a small amount of base during recrystallization can help remove acidic impurities.[4]

  • Column Chromatography: If recrystallization fails to separate the 5-chloro and 7-chloro isomers completely, column chromatography on silica gel is necessary. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point for elution.

Section 4: Optimized Protocols

Protocol 1: Synthesis of this compound via PPA Cyclization

This protocol is a self-validating system. Successful execution should yield a product with the analytical characteristics described in Section 5.

  • Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-chloroaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Initial Condensation: Heat the mixture to 140-150°C for 2 hours. The mixture will evolve ethanol.

  • Cyclization: Cool the reaction mixture to below 100°C. Cautiously add polyphosphoric acid (PPA) (approx. 10x the weight of the aniline).

  • Heating: Slowly heat the viscous mixture with efficient stirring to 120-130°C and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Allow the mixture to cool to ~80°C and very carefully pour it onto a stirred mixture of crushed ice and water.

  • Precipitation & Isolation: Stir the resulting slurry until all the PPA has dissolved. Neutralize the acidic solution by the slow addition of concentrated NaOH solution until the pH is ~7-8. The product will precipitate as a solid.

  • Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 5: Data Interpretation

Identifying side products is crucial for optimizing the reaction. The following table summarizes key analytical data for the target compound and its most common impurities.

CompoundKey ¹H NMR Signals (Approx. δ, DMSO-d₆)Expected Mass (m/z) [M+H]⁺
This compound Singlet ~8.0-8.2 ppm (H2), Singlet ~7.2-7.4 ppm (H4), Doublet ~8.0 ppm (H5), Doublet of doublets ~7.5 ppm (H6), Singlet/Doublet ~7.9 ppm (H8)180.02
5-Chloroquinolin-3-ol Different aromatic splitting pattern. H8 proton will be significantly downfield. H6 will be a doublet of doublets.180.02
Quinolin-3-ol Absence of the characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. Simpler aromatic region.146.06

References

Optimization of reaction conditions for synthesizing 7-chloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-chloroquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical chemical scaffold, a cornerstone in the development of pharmaceuticals such as chloroquine.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on the widely used Gould-Jacobs reaction pathway. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and effectively optimize your reaction conditions.

Troubleshooting Guide & FAQs

The synthesis of 7-chloroquinoline, particularly via the Gould-Jacobs reaction, is a multi-step process, each with its own set of challenges. This guide addresses the most common issues in a question-and-answer format.

Low Yield During Thermal Cyclization of Diethyl 2-((3-chlorophenylamino)methylene)malonate

Question: My thermal cyclization step to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is giving a low yield. What are the primary causes and how can I fix this?

Answer: This is one of the most critical and challenging steps in the sequence. Low yields are typically traced back to three main factors: suboptimal temperature, reaction time, and solvent choice. The reaction involves a 6-electron electrocyclic ring closure which requires significant thermal energy.[1][2]

Causality & Troubleshooting Steps:

  • Suboptimal Temperature: The cyclization requires very high temperatures, typically between 240-260°C.[3][4]

    • Too Low: Insufficient temperature leads to incomplete cyclization, leaving a significant amount of the starting intermediate unreacted.[4][5]

    • Too High: Excessive heat or prolonged reaction times can cause decomposition of the starting material and the desired product, leading to the formation of tar and a decrease in isolated yield.[3][6]

  • Choice of High-Boiling Solvent: This reaction is almost exclusively performed in a high-boiling, inert solvent.

    • Function: The solvent acts as a heat transfer medium, ensuring uniform and stable heating of the reaction mixture to the required temperature.[7]

    • Common Solvents: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are standard choices due to their high boiling points (>250°C).[7][8][9] Using a solvent with a lower boiling point will prevent the reaction from reaching the necessary temperature for efficient cyclization.

  • Reaction Monitoring: It is difficult to monitor this high-temperature reaction in real-time with standard techniques like TLC. Optimization often relies on empirical data. It is recommended to run small-scale experiments to determine the optimal balance of temperature and time for your specific setup.

Optimization Data Summary:

The following table illustrates the critical relationship between temperature, time, and yield in a typical Gould-Jacobs cyclization.

EntryTemperature (°C)Time (min)Isolated Yield (%)Observations
123030~25%Incomplete conversion, significant starting material remains.
225020~75%Good conversion, minimal charring.
325060~65%Increased side products and some product degradation observed.
426520~70%Higher conversion but noticeable increase in dark, tarry byproducts.

Data is illustrative and based on typical outcomes described in the literature.[6][10]

Formation of 5-Chloro Isomer Impurity

Question: My final product is contaminated with the 5-chloro-4-hydroxyquinoline isomer. How does this happen and how can I improve the regioselectivity for the 7-chloro product?

Answer: The formation of a regioisomeric mixture is a well-known challenge when using meta-substituted anilines like 3-chloroaniline in the Gould-Jacobs reaction.[3][4] The cyclization can occur at either of the two ortho positions relative to the amino group, leading to the 5-chloro or the desired 7-chloro isomer.

Causality & Troubleshooting Steps:

  • Electronic vs. Steric Effects: The regioselectivity is governed by a delicate balance of steric hindrance and the electronic nature of the substituent on the aniline ring.[3] While the chloride atom is deactivating, the cyclization is an electrophilic aromatic substitution-type reaction, and the direction of ring closure is sensitive to reaction conditions.

  • Solvent Volume: Research has shown that the ratio of isomers can be influenced by the volume of the high-boiling solvent used during the cyclization step.[11] Increasing the dilution (i.e., the volume of Dowtherm A) can favor the formation of the 7-chloro isomer over the 5-chloro isomer. This is likely due to subtle changes in the transition state energetics in a more dilute environment.

G cluster_start Starting Material cluster_cyclization Thermal Cyclization (250°C) cluster_products Potential Products SM Diethyl 2-((3-chlorophenylamino) methylene)malonate Cyclize Electrocyclic Ring Closure SM->Cyclize Heat in Dowtherm A P_desired 7-Chloro Isomer (Desired Product) Cyclize->P_desired Favored by higher dilution P_isomer 5-Chloro Isomer (Undesired Impurity) Cyclize->P_isomer Less favored

Incomplete Saponification or Decarboxylation

Question: I am struggling with the hydrolysis (saponification) of the ethyl ester and the subsequent decarboxylation. What are the common pitfalls?

Answer: These two distinct steps are crucial for arriving at the 7-chloro-4-hydroxyquinoline intermediate. Incomplete reactions are common and can usually be resolved by adjusting reaction time, base concentration, or the decarboxylation conditions.

Causality & Troubleshooting Steps:

  • Saponification:

    • Incomplete Hydrolysis: The ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is often a poorly soluble solid. To ensure complete hydrolysis to the corresponding carboxylic acid, a sufficient excess of a strong base (e.g., 10% aqueous NaOH) and vigorous reflux are necessary until all the solid starting material has dissolved.[8] Monitoring the reaction by TLC (disappearance of the ester spot) is highly recommended.

  • Decarboxylation:

    • Methodology: This step involves heating the isolated 7-chloro-4-hydroxyquinoline-3-carboxylic acid at a high temperature to expel carbon dioxide.[12]

    • Procedure: A common and effective method is to suspend the carboxylic acid in a high-boiling solvent like Dowtherm A or even paraffin oil and heat it to around 230-250°C for approximately one hour, or until gas evolution ceases.[8][12] The product, 7-chloro-4-hydroxyquinoline, will often crystallize from the hot solution upon cooling.

Issues with the Final Chlorination Step (POCl₃)

Question: When converting 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline using phosphorus oxychloride (POCl₃), I get a low yield and a lot of dark, intractable material. What is going wrong?

Answer: The conversion of the 4-hydroxy group (which exists predominantly in the 4-quinolone tautomeric form) to a chloride is an aggressive reaction that must be carefully controlled.[2][13] The formation of dark byproducts and low yields are typically due to moisture contamination or poor temperature control.

Causality & Troubleshooting Steps:

  • Moisture Sensitivity: Phosphorus oxychloride reacts violently with water.[14][15] Any moisture present in the reaction flask, solvent, or starting material will decompose the POCl₃, reducing its effectiveness and generating phosphoric acid, which can contribute to side reactions at high temperatures. Ensure all glassware is oven-dried and the starting material is anhydrous.

  • Temperature Control: The reaction is exothermic. While heating is required to drive the reaction to completion (typically 100-140°C), the initial addition of POCl₃ should be managed carefully.[8][16] Uncontrolled temperature can lead to decomposition and charring.

  • Excess Reagent and Workup: POCl₃ is often used as both the reagent and the solvent. After the reaction is complete, the excess POCl₃ must be removed under reduced pressure.[16] The subsequent workup is hazardous and must be performed with extreme caution. The reaction mixture is typically quenched by slowly and carefully adding it to ice water or an ice/base mixture in a well-ventilated fume hood.[17][18]

  • Catalysts: In some cases, the addition of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) can facilitate the chlorination, proceeding through a Vilsmeier-Haack type intermediate.[16]

Overall Synthesis Workflow

The following diagram outlines the key stages of the Gould-Jacobs synthesis pathway for 4,7-dichloroquinoline.

G A 3-Chloroaniline + Diethyl Ethoxymethylenemalonate B Step 1: Condensation (100-120°C) A->B C Intermediate: Anilidomethylenemalonate B->C D Step 2: Thermal Cyclization (250°C in Dowtherm A) C->D E Intermediate: Ethyl 7-Chloro-4-hydroxy- quinoline-3-carboxylate D->E F Step 3: Saponification (NaOH, Reflux) E->F G Intermediate: 7-Chloro-4-hydroxy- quinoline-3-carboxylic Acid F->G H Step 4: Decarboxylation (250°C in Dowtherm A) G->H I Intermediate: 7-Chloro-4-hydroxyquinoline H->I J Step 5: Chlorination (POCl₃, 110-140°C) I->J K Final Product: 4,7-Dichloroquinoline J->K

Detailed Experimental Protocols

Protocol 1: Optimized Thermal Cyclization
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an air condenser, add the diethyl 2-((3-chlorophenylamino)methylene)malonate intermediate (1.0 equiv).

  • Add Dowtherm A solvent (approx. 8-10 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring in a heating mantle to 250°C.

  • Maintain the temperature at 250-255°C for 20-30 minutes. The product will begin to precipitate from the hot solution.

  • Allow the mixture to cool to below 100°C, then add hexanes or toluene to dilute the mixture and aid filtration.

  • Filter the precipitated solid, wash thoroughly with hexanes to remove the Dowtherm A, and air dry. This yields ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Protocol 2: Chlorination with POCl₃

SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Personnel must wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[14][17][18] An emergency shower and eyewash station must be accessible.[17]

  • Place anhydrous 7-chloro-4-hydroxyquinoline (1.0 equiv) in an oven-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to handle evolved HCl).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 equiv).

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Under vigorous stirring in the fume hood , slowly and cautiously pour the cooled reaction residue onto the ice. This is a highly exothermic and vigorous reaction that will generate HCl gas.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or solid sodium bicarbonate, until the pH is ~8.

  • The solid 4,7-dichloroquinoline product will precipitate. Filter the solid, wash with cold water, and dry. The crude product can be recrystallized from ethanol or acetone.

References

Challenges in the scale-up synthesis of 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloroquinolin-3-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the scale-up of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The Gould-Jacobs reaction is a widely employed and robust method for preparing 4-hydroxyquinoline derivatives, which are tautomers of the desired quinolin-3-ol structure.[1][2] The synthesis typically begins with the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline core.[2][3] Subsequent hydrolysis and decarboxylation yield the final product.[4]

Q2: Why is the thermal cyclization step so challenging during scale-up?

A2: The thermal cyclization in the Gould-Jacobs reaction requires high temperatures, often exceeding 250°C.[3][4] At laboratory scale, this is manageable with standard heating mantles or oil baths. However, during scale-up, achieving uniform heat distribution in a large reactor is difficult. Localized overheating can lead to significant product degradation and the formation of tar-like byproducts, while insufficient heating results in an incomplete reaction.[3] Furthermore, the reaction can be highly viscous, posing stirring and mixing challenges.

Q3: What are the primary impurities I should expect?

A3: Key impurities include unreacted starting materials, the uncyclized intermediate (anilinomethylenemalonate), and potentially regioisomers depending on the purity of the starting 3-chloroaniline. A significant byproduct can be the corresponding 3-carboxyethyl ester, arising from incomplete hydrolysis and decarboxylation.[5] At excessive temperatures, degradation products of indeterminate structure are also common.

Q4: Is this compound the same as 7-chloro-4-hydroxyquinoline?

A4: this compound exists in tautomeric equilibrium with 7-chloro-1H-quinolin-4-one. The 4-hydroxyquinoline and the quinolin-4-one are often used interchangeably in literature. The "3-ol" nomenclature is less common for this specific structure resulting from the Gould-Jacobs pathway, which primarily yields the 4-hydroxy/4-oxo tautomer. For clarity, this guide will refer to the product of the Gould-Jacobs reaction as 7-chloro-4-hydroxyquinoline, which is the precursor often sought.

Troubleshooting Guides

Guide 1: Low Yield in the Thermal Cyclization Step

Symptom: After heating the anilinomethylenemalonate intermediate, analysis (TLC, HPLC) shows a large amount of remaining starting material and low conversion to the desired cyclized product.

Potential Causes:

  • Insufficient Temperature: The activation energy for the intramolecular cyclization is high and requires a specific temperature threshold to proceed efficiently.[3]

  • Poor Heat Transfer: In large vessels, the viscosity of the reaction mixture can increase, leading to inefficient stirring and poor heat transfer from the reactor jacket to the bulk mixture.

  • Short Reaction Time: Even at the correct temperature, the reaction may require an extended period to reach completion, a factor that becomes more critical at scale.[6]

Diagnostic Steps:

  • Internal Temperature Monitoring: Ensure you are measuring the internal temperature of the reaction mass, not just the jacket temperature. A significant difference indicates a heat transfer problem.

  • In-Process Control (IPC): Take samples at regular intervals to monitor the reaction progress by HPLC or TLC. If the reaction stalls, the temperature is likely too low or the time is insufficient.

Proposed Solutions & Protocols:

  • Optimize Heating Medium: For pilot-scale reactors, using a high-temperature heat transfer fluid (e.g., Dowtherm™ A) is essential to achieve and maintain temperatures above 250°C safely.

  • Improve Agitation: Use an anchor or helical agitator designed for viscous media to ensure better mixing and uniform temperature distribution.

  • Microwave-Assisted Synthesis (For smaller scale-up): Microwave heating can dramatically shorten reaction times and improve yields by providing rapid and uniform heating throughout the reaction volume.[3][7]

Guide 2: Formation of Impurities and Product Degradation

Symptom: The crude product is dark, tarry, and difficult to handle. HPLC analysis shows multiple impurity peaks, and the overall purity is low.

Potential Causes:

  • Thermal Decomposition: Excessive temperatures or prolonged heating times can cause the product to degrade.[3][8] Aromatic systems, while generally stable, can undergo decomposition under harsh conditions.[9]

  • Oxidation: Air sensitivity at high temperatures can lead to oxidative side reactions, contributing to color formation.

  • Side Reactions: The reactive intermediate can undergo intermolecular reactions or polymerization at high temperatures if the intramolecular cyclization is not kinetically favorable.

Proposed Solutions & Protocols:

  • Precise Temperature Control: Implement a robust temperature control system. A time-temperature study is recommended to find the optimal balance that maximizes conversion while minimizing degradation.[3]

  • Inert Atmosphere: Conduct the high-temperature cyclization under a nitrogen or argon atmosphere to prevent oxidation.

  • Solvent Selection: While often performed neat, high-boiling, inert solvents like Dowtherm™ A or diphenyl ether can be used to create a slurry, which improves heat transfer and can moderate the reaction, though this requires subsequent removal.

Workflow: Optimizing Cyclization Conditions

Caption: Workflow for optimizing the thermal cyclization step.

Guide 3: Challenges in Purification and Isolation

Symptom: The crude product has poor solubility, making recrystallization difficult. Filtration is slow, and the final product retains color and impurities.

Potential Causes:

  • Incomplete Hydrolysis/Decarboxylation: The presence of the 3-carboxyethyl ester intermediate alters the solubility profile and can co-crystallize with the product.

  • Trapped Solvent/Byproducts: The crystalline structure of the crude product may trap high-boiling solvents or byproducts, which are difficult to remove.

  • pH Sensitivity: The phenolic nature of the product makes its solubility highly dependent on pH. Incorrect pH during workup can lead to precipitation or oiling out.

Proposed Solutions & Protocols:

  • Ensure Complete Hydrolysis: After the cyclization, ensure the saponification step with aqueous NaOH is complete by monitoring the disappearance of the ester intermediate via HPLC. Heating may be required.

  • Controlled Precipitation: After hydrolysis and before decarboxylation, the sodium salt of the carboxylic acid can be isolated. For the final product precipitation, carefully adjust the pH of the aqueous solution. A slow, controlled addition of acid will promote the formation of larger, purer crystals.

  • Recrystallization Solvent System: While challenging, recrystallization from high-boiling polar aprotic solvents like DMF or DMSO, potentially with the addition of an anti-solvent, can be effective. A patent suggests recrystallization from lower alcohols in the presence of a small amount of base can be effective for related structures.[10]

  • Activated Carbon Treatment: To remove colored impurities, treating a solution of the product in an appropriate solvent with activated carbon before recrystallization is a standard industrial practice.

Table 1: Troubleshooting Summary

Symptom Potential Cause Key Solution
Low ConversionInsufficient Temperature / Poor Heat TransferUse high-temp heat transfer fluid; improve agitation.
Dark, Tarry ProductThermal Degradation / OxidationPrecise temperature control; use an inert atmosphere.
Difficult PurificationIncomplete Reaction / pH IssuesEnsure complete hydrolysis; control pH during precipitation.
Slow FiltrationFine Particles / Oiling OutOptimize crystallization by slow cooling and pH adjustment.

Process Safety Considerations

  • High Temperatures: Operating reactors at >250°C carries significant risk. Ensure the reactor is rated for the required temperature and pressure, and that all safety relief systems are properly maintained.

  • Exothermic Reactions: While the initial condensation is typically controlled, the cyclization can have a delayed onset. A sudden increase in reaction rate could lead to a thermal runaway. Ensure adequate cooling capacity and monitor the reaction closely during initial heating.

  • Reagent Handling: Diethyl ethoxymethylenemalonate and 3-chloroaniline are hazardous. Handle them in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing the Core Reaction Pathway

The Gould-Jacobs reaction proceeds through distinct, critical stages. Understanding this flow is key to troubleshooting.

Caption: Key stages of the Gould-Jacobs synthesis pathway.

References

Technical Support Center: Overcoming Poor Solubility of 7-Chloroquinoline Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of 7-chloroquinoline compounds in various experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure the accuracy and reproducibility of your results.

Introduction: The Challenge of 7-Chloroquinoline Solubility

7-Chloroquinoline and its derivatives are a critical class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antimalarials and anticancer drugs.[1][2] However, their hydrophobic nature and often crystalline structure contribute to poor solubility in aqueous buffers, a significant hurdle in in vitro and cell-based assays.[3][4] This can lead to several experimental artifacts, including underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[5]

This guide will walk you through a systematic approach to identify, troubleshoot, and overcome these solubility issues, ensuring your compounds are in a true solution at the desired concentrations for reliable and meaningful data.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My 7-chloroquinoline compound, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its solubility limit in the final aqueous environment.[6] While DMSO is an excellent solvent for many organic compounds, its ability to maintain solubility diminishes significantly upon dilution into an aqueous buffer.[5] Here’s a systematic approach to troubleshoot this issue:

1. Understand the Physicochemical Properties of Your Compound: 7-Chloroquinoline itself is a weak base.[7][8] Its derivatives may have varying pKa values depending on their substituents. Understanding the ionizable nature of your specific compound is the first step in devising a solubilization strategy.

2. Optimize the Co-solvent Concentration: While the goal is to minimize the final concentration of organic co-solvents to avoid assay interference, a slight increase might be necessary.[5]

  • Protocol: Prepare a series of dilutions of your DMSO stock into the assay buffer to determine the maximum tolerable final DMSO concentration that keeps your compound in solution. Visually inspect for precipitation (cloudiness) and, if possible, use techniques like nephelometry for a more quantitative assessment.

  • Causality: Co-solvents like DMSO work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[9] However, high concentrations can be toxic to cells or interfere with enzyme activity.[10][11] A careful balance is crucial.

3. Employ pH Modification: For basic compounds like many 7-chloroquinolines, decreasing the pH of the buffer can significantly increase solubility.[7][8][12][13]

  • Principle: By lowering the pH below the pKa of the basic nitrogen on the quinoline ring, the compound becomes protonated and forms a more soluble salt.[12]

  • Protocol:

    • Determine the pKa of your 7-chloroquinoline derivative (this can often be predicted using cheminformatics tools if not experimentally available).

    • Prepare your assay buffer at a pH that is 1-2 units below the pKa of your compound.[6]

    • Attempt to dissolve the compound directly in the acidic buffer or dilute your DMSO stock into it.

  • Caution: Ensure the adjusted pH is compatible with your assay system (e.g., enzyme stability, cell viability).

Workflow for Initial Solubility Troubleshooting

A Compound Precipitates in Aqueous Buffer B Optimize Co-solvent (e.g., DMSO) Concentration A->B C Determine Max Tolerable Co-solvent % B->C D Is Solubility Achieved? C->D E Proceed with Assay D->E Yes F Explore pH Modification D->F No G Determine Compound pKa F->G H Adjust Buffer pH (1-2 units below pKa) G->H I Is Solubility Achieved? H->I I->E Yes J Consider Advanced Methods (Cyclodextrins, Surfactants) I->J No

Caption: Initial troubleshooting workflow for precipitation issues.

Q2: pH modification and co-solvents are not sufficient or are incompatible with my assay. What are my other options?

Answer: When basic methods are insufficient, more advanced formulation strategies can be employed. The two most common and effective approaches are the use of cyclodextrins and surfactants.

Method 1: Complexation with Cyclodextrins

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like 7-chloroquinolines, forming an inclusion complex that has significantly improved aqueous solubility.[14][15][16][17][18]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol:

    • Prepare a Cyclodextrin Stock Solution: Dissolve HP-β-CD or SBE-β-CD in your assay buffer to create a stock solution (e.g., 10-20% w/v).

    • Dissolve the 7-Chloroquinoline Compound: Add your compound directly to the cyclodextrin solution.

    • Facilitate Complexation: Gently vortex or sonicate the mixture to aid in the formation of the inclusion complex.

    • Serial Dilution: Perform serial dilutions of this stock solution in the assay buffer for your dose-response experiments.

Method 2: Use of Surfactants

  • Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[19] The hydrophobic core of these micelles can entrap poorly soluble compounds, effectively increasing their apparent solubility.[19][20][21]

  • Choosing a Surfactant: The choice of surfactant is critical and assay-dependent. Non-ionic surfactants are generally preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[19][22]

    • Recommended for Enzymatic Assays: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20).

    • Recommended for Cell-Based Assays: Use with caution and at very low concentrations. Always run a vehicle control to assess the surfactant's toxicity.

  • Experimental Protocol:

    • Prepare a Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in your assay buffer at a concentration well above its CMC.

    • Solubilize the Compound: Add your 7-chloroquinoline compound to the surfactant solution.

    • Mix Thoroughly: Vortex or sonicate to ensure the compound is encapsulated within the micelles.

    • Dilute for Assay: Use this stock for serial dilutions in the assay buffer.

Data Summary: Comparison of Solubilization Methods

MethodPrinciple of ActionAdvantagesDisadvantagesTypical Starting Concentrations
Co-solvents (e.g., DMSO) Reduces the polarity of the solvent.Simple to use, effective for many compounds.Can cause assay interference or cytotoxicity at higher concentrations.[10][11]Keep final concentration <1%, ideally <0.5% for cell-based assays.[5][6]
pH Adjustment Increases the ionization of the compound.Highly effective for ionizable compounds, cost-effective.Limited to compounds with suitable pKa, pH change may affect the assay.[7][8]Adjust buffer pH 1-2 units away from the compound's pKa.[6]
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the hydrophobic molecule.[14][16]Generally low toxicity, can improve compound stability.[10][11][14][18]Can sometimes extract cholesterol from cell membranes, may have a higher cost.1-10% (w/v) in the stock solution.[6]
Surfactants (e.g., Tween 80) Micellar encapsulation of the compound.[19][20]High solubilizing capacity.Can interfere with protein function or cell viability, potential for bubble formation.[22]Use at concentrations above the CMC.

Advanced Solubilization Workflow

A Initial Methods Failed B Try Cyclodextrin Complexation A->B C Prepare Cyclodextrin Stock B->C D Dissolve Compound in Stock C->D E Is Solubility Achieved? D->E F Proceed with Assay E->F Yes G Try Surfactant Solubilization E->G No H Select Assay-Compatible Surfactant G->H I Prepare Surfactant Stock (above CMC) H->I J Dissolve Compound in Stock I->J K Is Solubility Achieved? J->K L Run Vehicle Controls for Toxicity K->L Yes L->F

Caption: Workflow for advanced solubilization techniques.

Frequently Asked Questions (FAQs)

Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays? A3: While this is cell-line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v).[10] Some robust cell lines may tolerate up to 1%, but it is always best practice to perform a vehicle control experiment to determine the toxicity of your chosen DMSO concentration on your specific cell line.[11]

Q4: Can I use a combination of these solubilization techniques? A4: Yes, a combination approach can be very effective. For instance, you could use a buffer with a slightly acidic pH in combination with a low concentration of a co-solvent or cyclodextrin.[9] This can often achieve the desired solubility while minimizing the concentration of any single additive, thereby reducing the risk of assay artifacts.

Q5: How can I be sure that my compound is truly dissolved and not just a fine suspension? A5: Visual inspection is the first step; a true solution will be clear and free of any visible particles or cloudiness. For a more rigorous assessment, you can filter the solution through a 0.22 µm filter and then measure the concentration of the filtrate using a suitable analytical method like HPLC-UV. If the concentration before and after filtration is the same, it indicates that the compound is fully dissolved.

Q6: Are there any other, more advanced techniques for extremely difficult-to-solubilize compounds? A6: For preclinical and formulation development, several other technologies are used, though they are less common for routine in-vitro screening. These include the preparation of solid dispersions, nano-suspensions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[23][24][25] These methods generally require more specialized equipment and expertise.[26][27][28][29]

References

Technical Support Center: Refining Analytical Methods for Complex 7-Chloroquinoline Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of complex 7-chloroquinoline mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you navigate the challenges of analyzing these complex molecules.

Part 1: Common Chromatographic Challenges and Solutions

The inherent basicity of the quinoline nitrogen often leads to challenging chromatographic behavior. This section addresses the most common issues encountered during the HPLC analysis of 7-chloroquinoline derivatives.

FAQ 1: Why am I observing significant peak tailing with my 7-chloroquinoline analytes?

Answer: Peak tailing is a common issue when analyzing basic compounds like 7-chloroquinolines, primarily due to strong interactions between the analyte and the stationary phase. An ideal chromatographic peak is symmetrical, with a tailing factor of 1.0; values above 1.2 are generally considered problematic.[1]

  • Primary Cause: The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the surface of silica-based reversed-phase columns.[1][2] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape.[1]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to 2.5-3.5) ensures that the basic analyte is fully protonated and the silanol groups are not ionized, which minimizes these secondary interactions.[1]

    • Use of an End-Capped Column: Employing a column where the residual silanol groups have been chemically deactivated (end-capped) can significantly reduce peak tailing.[3]

    • Buffer Selection: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis. The buffer capacity is generally effective within +/- 1 pH unit of its pKa.

    • Sample Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[1][2] To check for this, dilute your sample and see if the peak shape improves.[3][4]

FAQ 2: My peaks of interest are co-eluting. How can I improve their separation?

Answer: Co-elution, where two or more compounds elute from the column at the same time, is a critical issue that compromises quantification and identification.[5] The resolution of two peaks is governed by three main factors: capacity factor, selectivity, and efficiency.[5]

  • Initial Detection:

    • Peak Shape: Look for shoulders or distortions in the peak shape, which can indicate underlying co-eluting peaks.[5]

    • Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely occurring.[5]

    • Mass Spectrometry (MS): An MS detector can reveal the presence of multiple components under a single chromatographic peak by identifying different mass-to-charge ratios.[5]

  • Troubleshooting Workflow:

    co_elution_troubleshooting start Co-elution Observed check_k Is the capacity factor (k') between 1 and 5? start->check_k adjust_organic Adjust organic solvent strength to increase retention. check_k->adjust_organic No check_alpha Is the selectivity (α) the issue? check_k->check_alpha Yes adjust_organic->check_alpha change_organic Change organic solvent (e.g., ACN to MeOH). check_alpha->change_organic Yes check_efficiency Is column efficiency (N) low? check_alpha->check_efficiency No change_column Change column chemistry (e.g., C18 to Phenyl-Hexyl). change_organic->change_column change_temp Adjust column temperature. change_column->change_temp change_temp->check_efficiency check_system Check for extra-column volume, use smaller particle size column. check_efficiency->check_system Yes resolved Peaks Resolved check_efficiency->resolved No check_system->resolved

    Caption: Troubleshooting workflow for resolving co-eluting peaks.

Part 2: Mass Spectrometry and NMR for Structural Elucidation

When dealing with complex mixtures containing isomers and unknown impurities, mass spectrometry and NMR spectroscopy are indispensable tools for structural confirmation.

FAQ 3: How can I differentiate between positional isomers of 7-chloroquinoline using analytical techniques?

Answer: Positional isomers, such as 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline, can be challenging to distinguish as they have the same molecular weight.[6] A combination of chromatographic separation and spectroscopic analysis is required.

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful approach.

    • HPLC Separation: A well-developed HPLC method is essential to chromatographically separate the isomers, providing distinct peaks for each.[6]

    • Mass Spectrometry: While a standard MS will show the same molecular weight for the isomers, tandem MS (MS/MS) can be used to generate fragmentation patterns.[6] These patterns, although sometimes similar, may have subtle differences that can aid in identification when compared to reference standards.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for identifying positional isomers.

    • ¹H and ¹³C NMR: The chemical shifts and coupling patterns of the aromatic protons and carbons are unique for each isomer, providing unambiguous structural information.[6][7] For instance, the number of protons on each aromatic ring and their splitting patterns will differ based on the substituent positions.

Technique Application for Isomer Differentiation Limitations
HPLC Separates isomers based on differential interactions with the stationary phase.Requires method development; may not resolve all isomers.
MS Confirms the molecular weight of the separated isomers.Fragmentation patterns may be very similar for positional isomers.
NMR Provides definitive structural information based on unique chemical shifts and coupling constants for each isomer.[6][8]Requires isolation of the pure isomer; less sensitive than MS.
Experimental Protocol: General HPLC-UV Method for 7-Chloroquinoline Mixtures

This protocol provides a starting point for the analysis of 7-chloroquinoline mixtures. Method optimization will likely be required based on the specific analytes.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 50-100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[6]

Part 3: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[9][10][11] These studies involve subjecting the 7-chloroquinoline derivative to stress conditions to produce potential degradation products.[9][11]

FAQ 4: What conditions should I use for a forced degradation study of a novel 7-chloroquinoline derivative?

Answer: The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[12] Conditions should be more severe than accelerated stability testing.[9][11] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions.[9]

  • Hydrolytic Degradation:

    • Acidic: 0.1 M to 1.0 M HCl at room temperature or elevated temperature (50-60 °C).[12]

    • Basic: 0.1 M to 1.0 M NaOH at room temperature or elevated temperature.[12]

    • Neutral: Water at elevated temperature.

  • Oxidative Degradation: 0.1% to 3.0% hydrogen peroxide (H₂O₂) at room temperature.[11][12]

  • Thermal Degradation: The solid drug substance is exposed to dry heat, typically at a temperature higher than that used for accelerated stability testing.

  • Photolytic Degradation: The drug substance is exposed to a combination of UV and visible light as per ICH Q1B guidelines.[12]

Workflow for Forced Degradation and Analysis

forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV/DAD Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation (H2O2) oxidation->hplc thermal Thermal Stress thermal->hplc photo Photolytic Stress photo->hplc lcms LC-MS for Mass Identification hplc->lcms isolate Isolate Degradants (Prep-HPLC) lcms->isolate nmr NMR for Structural Elucidation isolate->nmr report Stability Indicating Method Report nmr->report drug Drug Substance drug->acid drug->base drug->oxidation drug->thermal drug->photo

Caption: General workflow for forced degradation studies of 7-chloroquinoline derivatives.

References

Technical Support Center: Strategies for the Purification of 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 7-Chloroquinolin-3-ol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this critical quinoline derivative. The methodologies outlined below are grounded in established chemical principles and informed by practices for purifying related heterocyclic compounds.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing both explanations for the underlying causes and actionable solutions.

Q1: My final this compound product is discolored (e.g., brown or yellow). What are the likely impurities and how can I remove them?

A1: Discoloration in the final product typically indicates the presence of chromophoric impurities, which can arise from several sources:

  • Oxidation Byproducts: Phenolic compounds, like this compound, are susceptible to oxidation, especially when exposed to air and light. This can form highly colored quinone-like structures or polymeric materials. The synthesis of related quinolones often involves heating in the presence of various reagents, which can lead to side reactions and colored byproducts[1].

  • Residual Reagents or Catalysts: Trace amounts of catalysts or unreacted starting materials from the synthesis can be colored. For instance, syntheses involving palladium catalysts can leave trace metals that impart a dark color if not properly removed[1].

  • Thermal Degradation: Many quinoline syntheses require high temperatures for cyclization or decarboxylation steps.[2] Excessive heat or prolonged reaction times can lead to thermal decomposition and the formation of tarry, colored impurities.

Troubleshooting Strategies:

  • Activated Charcoal Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated charcoal. The porous structure of charcoal provides a large surface area for the adsorption of large, colored molecules.

    • Protocol: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Swirl the mixture for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal. Allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to co-adsorption.

  • Recrystallization: This is the most powerful technique for removing both colored and non-colored impurities. The key is selecting a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. (See Section 2, Q1 for solvent selection).

  • Column Chromatography: For persistent discoloration or complex impurity profiles, flash column chromatography offers a high-resolution separation method. (See Section 2, Q2 for detailed conditions).

Q2: TLC analysis of my product shows multiple spots. How can I effectively separate this compound from byproducts?

A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds with different polarities. The identity of these spots depends on the synthetic route but could include unreacted starting materials, intermediates, or isomers (e.g., 5-chloroquinolin-3-ol).

Workflow for Optimizing Separation:

TLC_Troubleshooting start Crude Product with Multiple TLC Spots identify Identify Spots: - Co-spot with starting materials. - Estimate polarity based on Rf values. start->identify select_method Select Purification Method identify->select_method column_chrom Flash Column Chromatography select_method->column_chrom Spots are close (ΔRf < 0.2) recrystallization Recrystallization select_method->recrystallization One major spot, others are faint acid_base Acid-Base Extraction select_method->acid_base Impurities have different acidic/basic properties optimize_column Optimize Mobile Phase: - Adjust solvent ratio for better separation (ΔRf > 0.2). - Consider ternary solvent systems (e.g., Hexane/EtOAc/MeOH). column_chrom->optimize_column optimize_recrys Optimize Solvent System: - Test single and binary solvent systems. - Use anti-solvent addition for better crystal formation. recrystallization->optimize_recrys optimize_ab Optimize pH: - Exploit pKa of product vs. impurities. - Isolate product by precipitation at its isoelectric point. acid_base->optimize_ab pure_product Pure this compound optimize_column->pure_product optimize_recrys->pure_product optimize_ab->pure_product

Caption: Workflow for selecting a purification strategy based on TLC analysis.

Actionable Advice:

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities. The key is to develop a solvent system that provides good separation on TLC. For quinoline derivatives, common solvent systems include gradients of ethyl acetate in hexane or chloroform in ethyl acetate.[3][4][5]

  • Recrystallization: If one spot is dominant and represents your product, recrystallization can be highly effective. The minor impurities will ideally remain in the mother liquor.

  • Acid-Base Extraction: this compound is amphoteric. It has a basic quinoline nitrogen and an acidic hydroxyl group. This property can be exploited. You can dissolve the crude mixture in an organic solvent and extract with a dilute acid (to protonate the nitrogen) or a dilute base (to deprotonate the hydroxyl group), moving your product into the aqueous phase while leaving non-polar impurities behind. You can then re-adjust the pH of the aqueous layer to precipitate the purified product.

Q3: Residual starting materials are present in my final product. What is the best strategy to remove them?

A3: The removal strategy depends on the properties of the starting materials relative to this compound. For instance, in syntheses starting from 4,7-dichloroquinoline, residual starting material might be present.[3][4][5]

  • Different Polarity: If the starting material has a significantly different polarity (as seen on TLC), flash column chromatography is the most reliable method for separation.

  • Different Solubility: A carefully chosen recrystallization can leave the more soluble starting material in the mother liquor.

  • Different Chemical Reactivity:

    • Scavenger Resins: If the starting material has a reactive functional group not present in your product (e.g., a primary amine), you can use a scavenger resin (e.g., an aldehyde-functionalized resin) to selectively bind and remove it from the reaction mixture.

    • Derivatization: In some cases, you can selectively react the starting material to dramatically change its polarity, making it easily separable by a simple wash or filtration.

Q4: My yield is significantly lower after purification. How can I optimize the purification process to improve recovery?

A4: Low recovery is a common challenge. Here are ways to mitigate product loss:

  • Recrystallization:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent will result in more product remaining in the mother liquor upon cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. This promotes the formation of large, pure crystals and minimizes premature precipitation of impurities.

    • Mother Liquor Recovery: The mother liquor still contains dissolved product. Concentrate it and perform a second recrystallization (a "second crop") to recover more material. Note that the purity of the second crop is often lower than the first.

  • Column Chromatography:

    • Proper Column Loading: Overloading a column is a primary cause of poor separation and apparent yield loss (as pure fractions are smaller). A general rule is to load 1-5% of the silica gel weight with your crude material.

    • Avoid Streaking: Ensure the compound is fully dissolved in a minimum amount of mobile phase before loading. If the compound is poorly soluble, consider "dry loading" by adsorbing it onto a small amount of silica gel first.

    • Optimize Fraction Collection: Collect smaller fractions during elution of the target compound to better isolate the pure product from mixed fractions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective recrystallization solvents for this compound?

A1: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. For quinoline and quinolone-type compounds, a range of polar and non-polar solvents have proven effective.[3][6]

Table 1: Recommended Solvents for Recrystallization of this compound

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good first choice. Dissolves many polar impurities.[4][5]
Ethyl Acetate (EtOAc) 77Polar AproticGood for compounds of intermediate polarity. Often used in combination with hexane.
Toluene 111Non-polarEffective for removing highly polar impurities which will remain insoluble.
Acetonitrile 82Polar AproticCan be effective, but its high solvency may require cooling to low temperatures.
Ethanol/Water VariablePolar ProticA binary system. Dissolve in hot ethanol and add hot water dropwise until cloudy (the cloud point), then add a drop of ethanol to clarify and cool.
EtOAc/Hexane VariableVariableA common binary system. Dissolve in hot EtOAc and add hexane as an anti-solvent to induce crystallization.

Experimental Approach: To find the best solvent, test small amounts of your crude product in different solvents in test tubes. Heat to dissolve, then cool to observe crystal formation.

Q2: What are the recommended stationary and mobile phases for column chromatography of this compound?

A2: For a polar, heterocyclic compound like this compound, standard silica gel is the most common stationary phase.

  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by preliminary TLC analysis.

    • For less polar impurities: Start with a low-polarity system like Hexane/Ethyl Acetate . Begin with a high percentage of hexane (e.g., 9:1) and gradually increase the proportion of ethyl acetate. This is a common system for purifying various 7-chloroquinoline derivatives.

    • For more polar impurities: A system like Dichloromethane (DCM)/Methanol or Ethyl Acetate/Methanol may be necessary. A small amount of methanol (1-5%) dramatically increases the eluent's polarity. A combination of DCM, EtOAc, and MeOH has also been reported.[7]

    • Tailing Reduction: The basic nitrogen on the quinoline ring can interact strongly with acidic silica gel, causing the spot to "tail" on TLC and the peak to broaden during column chromatography. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to the mobile phase. This will compete for the active sites on the silica, leading to sharper peaks and better separation.

Q3: How does pH influence the solubility and purification of this compound?

A3: The pH has a profound effect on the solubility of this compound because it is an amphoteric molecule containing both a basic nitrogen atom (pKa ~4-5) and an acidic phenolic hydroxyl group (pKa ~8-9).

pH_Solubility cluster_low_pH Low pH (e.g., pH < 2) cluster_neutral_pH Isoelectric Point (pI) cluster_high_pH High pH (e.g., pH > 10) low_pH Quinoline Nitrogen is Protonated (R-NH+) Product is a Cation Highly Soluble in Water neutral_pH Zwitterionic or Neutral Form (R-N...H-O-) Product is Neutral Minimum Water Solubility low_pH->neutral_pH Increase pH high_pH Phenolic Hydroxyl is Deprotonated (R-O-) Product is an Anion Highly Soluble in Water neutral_pH->high_pH Increase pH

Caption: Relationship between pH and the solubility of this compound.

This behavior is ideal for purification via acid-base extraction:

  • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

  • Extract with Acid: Wash with dilute aqueous HCl. The basic nitrogen will be protonated, forming a water-soluble salt that moves to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Extract with Base: Alternatively, wash with dilute aqueous NaOH. The acidic phenol will be deprotonated, forming a water-soluble salt, leaving non-acidic impurities behind.

  • Precipitate: Separate the desired aqueous layer and carefully adjust the pH back to the isoelectric point (the pH of minimum solubility, likely between 6 and 7). The pure this compound will precipitate out and can be collected by filtration. A similar principle of adding a base during recrystallization has been noted for related compounds.[8]

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): The first and quickest check. A pure compound should show a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a modifier like formic acid or TFA) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity peaks in the spectra is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to a high degree of accuracy.[9]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Yield Recrystallization of this compound

This protocol describes a general method for recrystallization. The optimal solvent should be determined by small-scale trials first.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., Ethanol/Water).

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel. Pour the hot solution through the funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the product using the analytical techniques described in Section 2, Q4.

Protocol 2: Flash Column Chromatography of this compound

This protocol assumes a mobile phase of Hexane/Ethyl Acetate with a triethylamine modifier.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from all impurities. For this example, let's assume the optimal eluent is 70:30 Hexane/Ethyl Acetate + 0.5% Triethylamine.

  • Column Packing: Select a column of appropriate size. Pack it with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of the mobile phase or DCM. Using a pipette, carefully load the solution onto the top of the silica bed.

    • Dry Loading (Recommended): Alternatively, dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel (approx. 2x the weight of the crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation seen on TLC. For example:

    • 2 column volumes of 95:5 Hexane/EtOAc

    • 2 column volumes of 90:10 Hexane/EtOAc

    • Elute with 70:30 Hexane/EtOAc (+ 0.5% Et₃N) until the product is fully collected.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Evaporate: Combine the pure fractions containing only the desired product spot. Remove the solvent using a rotary evaporator.

  • Final Analysis: Dry the resulting solid under high vacuum and determine the yield and purity.

Section 4: References

  • Al-Ostath, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-264. 3

  • Murie, V. E., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. --INVALID-LINK--

  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences, 63(6), 460-466. 6

  • Koehler, J., et al. (1992). Process for the purification of 7-chloroquinoline-8-carboxylic acids. Google Patents, US5149811A. 8

  • Al-Ostath, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. 4

  • de Villiers, K. A., et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)sulfanyl benzoate derivatives. RSC Advances, 11(42), 26233-26245. 7

  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203.

  • Al-Ostath, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. 5

  • Vardanyan, R., & Hruby, V. (n.d.). Chloroquine synthesis. ChemicalBook. 2

  • Tran, T. N., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 56(10), 3847–3860. 10

  • de la Cruz, H., et al. (2020). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. RSC Advances, 10(42), 25035-25048. 9

References

Validation & Comparative

7-Chloroquinoline Scaffold: A Comparative Analysis of Chloroquine and the Potential of 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Research Community: In the landscape of medicinal chemistry, the 7-chloroquinoline scaffold stands as a cornerstone, most notably as the foundation of the historic antimalarial drug, Chloroquine. This guide provides a comparative analysis, juxtaposing the well-established biological profile of Chloroquine against the largely unexplored potential of a closely related analog, 7-Chloroquinolin-3-ol. While a wealth of experimental data exists for Chloroquine, a notable scarcity of direct biological studies on this compound necessitates a different approach. This analysis will, therefore, delve into the known mechanisms and extensive data for Chloroquine, while extrapolating the potential therapeutic avenues for this compound by examining the activities of its more studied derivatives. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical scaffold and to illuminate promising areas for future investigation.

Chloroquine: The Established Benchmark

Chloroquine, chemically known as (RS)-N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, has been a frontline antimalarial agent for decades.[1] Its efficacy, particularly against Plasmodium falciparum, has been extensively documented, although widespread resistance now limits its use in many regions.[1]

Chemical Structure and Physicochemical Properties

The structure of Chloroquine is characterized by the 7-chloroquinoline core attached to a diethylamino-pentane side chain at the 4-position. This side chain is crucial for its accumulation in the acidic food vacuole of the malaria parasite.[1]

PropertyValue
Molecular FormulaC₁₈H₂₆ClN₃
Molecular Weight319.88 g/mol
pKa8.1, 10.2
LogP5.1
Mechanism of Action: A Multi-faceted Approach

Chloroquine's primary antimalarial mechanism of action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1] The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates to high concentrations in the acidic environment of the vacuole and caps the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and parasite death.[1]

Beyond its antimalarial effects, Chloroquine also exhibits immunomodulatory properties, which has led to its use in autoimmune diseases like rheumatoid arthritis and lupus erythematosus. This is attributed to its ability to interfere with lysosomal activity and antigen presentation in immune cells.

This compound: An Unexplored Frontier

In contrast to the extensive body of research on Chloroquine, this compound remains a relatively enigmatic compound. Its basic chemical properties are known, but direct, publicly available experimental data on its biological activity is sparse.

Chemical Structure and Physicochemical Properties

This compound shares the same 7-chloroquinoline core as Chloroquine but features a hydroxyl group at the 3-position and lacks the characteristic side chain at the 4-position. This structural difference is profound and would be expected to significantly alter its physicochemical properties and biological activity.

PropertyValue
Molecular FormulaC₉H₆ClNO
Molecular Weight179.6 g/mol
pKa (predicted)7.9 (acidic), 3.5 (basic)
LogP (predicted)2.3

The lower predicted LogP of this compound suggests it is less lipophilic than Chloroquine, which would impact its ability to cross cell membranes and accumulate in acidic compartments.

Inferred Biological Potential from Derivatives

While data on this compound is lacking, numerous studies on its derivatives provide valuable insights into the potential of this scaffold. Research has primarily focused on modifying the 7-chloroquinoline core at various positions to generate novel compounds with a range of biological activities.

Antimalarial Activity: A significant body of research has explored the antimalarial potential of 7-chloroquinoline derivatives. Studies have shown that modifications to the side chain at the 4-position can lead to compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[2][3] For instance, the introduction of bulky, lipophilic groups can enhance activity.[3] Some derivatives have demonstrated IC50 values in the nanomolar range, comparable to or even exceeding that of Chloroquine against resistant strains.[4] The proposed mechanism for many of these derivatives still revolves around the inhibition of hemozoin formation, suggesting the 7-chloroquinoline nucleus is key to this activity.[1]

Anticancer Activity: The 7-chloroquinoline scaffold has also been investigated for its anticancer properties. Various derivatives have shown cytotoxic effects against a range of cancer cell lines, including breast, colon, and bladder cancer.[5][6][7] The mechanisms of action appear to be diverse, with some compounds inducing apoptosis and cell cycle arrest.[7]

Antimicrobial Activity: Beyond malaria and cancer, derivatives of 7-chloroquinoline have been synthesized and evaluated for their broader antimicrobial properties, with some showing activity against various bacteria and fungi.

Comparative Analysis: Structure-Activity Relationships and Future Directions

The stark difference in the available data for Chloroquine and this compound highlights a significant gap in the exploration of the 7-chloroquinoline scaffold.

The Critical Role of the 4-Position Side Chain: The defining feature of Chloroquine's potent antimalarial activity is its basic side chain at the 4-position. This group is essential for the high accumulation in the parasite's digestive vacuole, a classic example of ion trapping. The absence of such a side chain in this compound is the most critical structural difference and likely explains the lack of reported potent antimalarial activity for the parent compound itself. It is plausible that this compound serves as a valuable synthetic intermediate for the creation of novel derivatives rather than being a biologically active agent in its own right.

The Influence of the 3-Hydroxy Group: The hydroxyl group at the 3-position of this compound offers a reactive handle for further chemical modification, which has been exploited in the synthesis of various derivatives. This position could be a key site for introducing new functionalities to modulate the compound's biological activity, solubility, and pharmacokinetic properties.

Experimental Workflows:

To bridge the knowledge gap, a systematic evaluation of this compound is warranted. The following experimental workflows would be crucial:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies (if active) cluster_2 Lead Optimization a Antimalarial Assay (P. falciparum strains) d Hemozoin Inhibition Assay a->d If antimalarial activity observed b Cytotoxicity Assay (e.g., HeLa, HepG2 cells) e Cell Cycle Analysis b->e If cytotoxic f Apoptosis Assays b->f If cytotoxic c Antimicrobial Assays (Bacteria & Fungi panels) g Synthesis of Derivatives d->g e->g f->g h Structure-Activity Relationship (SAR) Studies g->h h->a h->b

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Conclusion

Chloroquine remains a landmark molecule, providing a deep understanding of the structure-activity relationships required for potent antimalarial activity centered on the 7-chloroquinoline scaffold. The key to its success lies in the basic side chain at the 4-position, which drives its accumulation at the site of action.

This compound, while sharing the same core, represents a starting point for further chemical exploration rather than a direct therapeutic agent. The wealth of research into its derivatives demonstrates the versatility of the 7-chloroquinoline nucleus as a privileged scaffold in drug discovery. Future research should focus on a thorough biological characterization of this compound itself to establish a baseline for its activity. Subsequently, the systematic exploration of derivatives, particularly through modifications at the 3- and 4-positions, could yield novel compounds with potent and selective activities against a range of diseases, potentially overcoming the resistance mechanisms that have plagued Chloroquine. The 7-chloroquinoline story is far from over, and compounds like this compound may hold the key to its next chapter.

References

A Comparative Benchmarking of 7-Chloroquinoline Isomers: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. Its rigid, heterocyclic structure serves as a versatile template for the design of a diverse array of therapeutic agents. The strategic placement of a chlorine atom at the 7-position significantly influences the molecule's electronic properties and binding interactions, making it a cornerstone for the development of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of various 7-chloroquinoline isomers, focusing on their antimalarial, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource to navigate this critical chemical space.

Comparative Biological Activity of 7-Chloroquinoline Derivatives

The therapeutic utility of 7-chloroquinoline isomers is not monolithic; subtle structural modifications can dramatically alter their biological activity. This section presents a comparative analysis of these activities, supported by experimental data.

Antimalarial Activity: Beyond Chloroquine

The primary claim to fame for 7-chloroquinolines is their potent antimalarial activity. Chloroquine, a 4-aminoquinoline derivative, was a frontline treatment for malaria for decades. Its mechanism of action involves accumulating in the acidic food vacuole of the Plasmodium parasite and inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death.[1][2][3] However, the emergence of chloroquine-resistant strains has necessitated the development of new analogs.

The efficacy of 7-chloroquinoline derivatives against Plasmodium falciparum, the most lethal malaria parasite, is a key benchmark. The following table summarizes the in vitro antiplasmodial activity of various derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains, quantified by the half-maximal inhibitory concentration (IC50).

Compound ID/Series Derivative Class Strain IC50 (nM) Reference Compound Reference IC50 (nM)
Chloroquine4-Aminoquinoline3D7 (CQS)9.8--
Chloroquine4-AminoquinolineD-10 (CQS)<30--
AM-1 (racemic)N-lupinyl-7-chloro-4-aminoquinolineD-10 (CQS)16-35Chloroquine<30
Heteroaryl derivativesHeteroaryl-7-chloro-4-aminoquinolineD-10 (CQS)<30Chloroquine<30
Benzimidazole hybrids7-Chloroquinoline-benzimidazole----
Compound 97-chloroquinoline derivativeP. falciparum11.92 µM--

Data compiled from multiple studies to facilitate comparison.

Experimental Causality: The choice of both CQS and CQR strains is critical for evaluating the potential of new antimalarial candidates. Activity against CQR strains is a primary objective in modern antimalarial drug discovery, as it addresses the most significant clinical challenge. The pLDH assay is a widely accepted method for determining parasite viability due to its reliability and high-throughput capability.[4][5][6][7][8]

Anticancer Activity: A New Frontier for a Classic Scaffold

Recent research has unveiled the potent anticancer activities of 7-chloroquinoline derivatives, expanding their therapeutic potential beyond infectious diseases.[9] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, often through mechanisms involving the inhibition of key signaling pathways crucial for tumor growth and survival.

The following tables summarize the in vitro anticancer activity of various 7-chloroquinoline derivatives, quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

Table 2: Anticancer Activity of 7-Chloroquinoline-Benzimidazole Hybrids

Cell Line Cell Type Compound IC50 (µM)
MCF-7Human Breast Cancer-
HCT-116Colon Carcinoma-
HelaCervical Carcinoma-
CCRF-CEMHuman Acute Lymphoblastic Leukemia-
Hut78T-cell Lymphoma-
THP-1Acute Monocytic Leukemia-
RajiBurkitt Lymphoma-
CaCo-2Human Colorectal Adenocarcinoma-

Specific IC50 values are dependent on the specific benzimidazole hybrid.[10]

Table 3: Anticancer Activity of 7-Chloroquinoline Hydrazones

Cell Line Type GI50 Range (Submicromolar)
LeukemiaYes
Non-Small Cell Lung CancerYes
Colon CancerYes
CNS CancerYes
MelanomaYes
Ovarian CancerYes
Renal CancerYes
Prostate CancerYes
Breast CancerYes

7-Chloroquinoline hydrazones demonstrated broad-spectrum anticancer activity with submicromolar GI50 values across the NCI-60 cell line panel.[11]

Experimental Causality: The use of a diverse panel of cancer cell lines, such as the NCI-60 panel, is a standard and robust approach to identify broad-spectrum anticancer agents and to discern potential mechanisms of action based on differential sensitivity. The MTT assay is a widely used and reliable colorimetric method for assessing cell viability and cytotoxicity, making it suitable for high-throughput screening of compound libraries.[10][12][13][14][15]

Antimicrobial Activity: A Broad Spectrum of Inhibition

The versatility of the 7-chloroquinoline scaffold extends to its antimicrobial properties, with various derivatives demonstrating activity against a range of bacterial and fungal pathogens.

Table 4: Antibacterial Activity of Novel 7-Chloroquinoline Analogs

Bacterial Strain Compound Inhibition Zone (mm) Standard (Amoxicillin) Inhibition Zone (mm)
E. coliCompound 611.00 ± 0.0418 ± 0.00
E. coliCompound 812.00 ± 0.0018 ± 0.00
S. aureusCompound 511.00 ± 0.0318 ± 0.00
P. aeruginosaCompound 511.00 ± 0.0318 ± 0.00
S. pyogenesCompound 711.00 ± 0.0218 ± 0.00

Data demonstrates moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17]

Experimental Causality: The selection of both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria provides a comprehensive assessment of the antibacterial spectrum of the synthesized compounds. The agar well diffusion method is a standard, straightforward, and widely used technique for the preliminary screening of antimicrobial activity.[2][18][19][20][21]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which 7-chloroquinoline isomers exert their biological effects is paramount for rational drug design and optimization.

Antimalarial Mechanism: Inhibition of Hemozoin Formation

The primary antimalarial action of chloroquine and its analogs is the disruption of heme detoxification in the malaria parasite.

Hemozoin_Inhibition Mechanism of Hemozoin Formation Inhibition by 7-Chloroquinolines cluster_parasite Plasmodium Parasite cluster_drug Drug Action RBC Host Red Blood Cell Hemoglobin Hemoglobin RBC->Hemoglobin Ingestion Food_Vacuole Acidic Food Vacuole Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Heme_Complex Heme-7CQ Complex Heme->Heme_Complex Binding Parasite_Lysis Parasite Lysis and Death 7CQ 7-Chloroquinoline Derivative 7CQ->Food_Vacuole Accumulation 7CQ->Hemozoin Inhibition of Polymerization Heme_Complex->Parasite_Lysis Toxicity

Caption: Inhibition of hemozoin formation by 7-chloroquinoline derivatives.

Anticancer Mechanisms: Targeting Key Signaling Pathways

Many 7-chloroquinoline derivatives exert their anticancer effects by inhibiting critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Cancer_Signaling_Inhibition Inhibition of Cancer Signaling Pathways by 7-Chloroquinolines cluster_pathway Signaling Cascade cluster_inhibition Inhibitory Action GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation 7CQ_Kinase_Inhibitor 7-Chloroquinoline Kinase Inhibitor 7CQ_Kinase_Inhibitor->RTK Inhibition 7CQ_Kinase_Inhibitor->PI3K Inhibition pLDH_Workflow pLDH Assay Workflow Start Start Parasite_Culture Culture P. falciparum Start->Parasite_Culture Plate_Setup Set up 96-well plate (Parasites + Drugs) Parasite_Culture->Plate_Setup Drug_Dilution Prepare Drug Dilutions Drug_Dilution->Plate_Setup Incubation_72h Incubate for 72h Plate_Setup->Incubation_72h Cell_Lysis Lyse Red Blood Cells Incubation_72h->Cell_Lysis pLDH_Reaction Perform pLDH Reaction Cell_Lysis->pLDH_Reaction Read_Absorbance Read Absorbance at 650 nm pLDH_Reaction->Read_Absorbance Data_Analysis Calculate IC50 Values Read_Absorbance->Data_Analysis End End Data_Analysis->End MTT_Workflow MTT Assay Workflow Start Start Cell_Seeding Seed Cancer Cells Start->Cell_Seeding Drug_Treatment Treat with 7-CQ Derivatives Cell_Seeding->Drug_Treatment Incubation_48_72h Incubate for 48-72h Drug_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Read_Absorbance Read Absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Data_Analysis Calculate IC50/GI50 Values Read_Absorbance->Data_Analysis End End Data_Analysis->End Well_Diffusion_Workflow Agar Well Diffusion Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Samples Add Test Compounds and Controls Create_Wells->Add_Samples Incubation_24h Incubate for 18-24h Add_Samples->Incubation_24h Measure_Zones Measure Zones of Inhibition Incubation_24h->Measure_Zones Analyze_Results Analyze Antimicrobial Activity Measure_Zones->Analyze_Results End End Analyze_Results->End

References

A Comparative Guide to the Structure-Activity Relationship of 7-Chloroquinolin-3-ol Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, the 7-chloroquinolin-3-ol framework has emerged as a promising starting point for the development of novel anticancer agents. The presence of the chlorine atom at the 7-position and the hydroxyl group at the 3-position provides a unique electronic and steric profile, offering multiple points for chemical modification to modulate biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their cytotoxic effects against various cancer cell lines and elucidating the influence of different substituents on their potency.

The this compound Scaffold: A Foundation for Anticancer Drug Discovery

The 7-chloroquinoline core is a well-established pharmacophore, notably present in the antimalarial drug chloroquine, which has also been investigated for its potential in cancer therapy.[1] The addition of a hydroxyl group at the 3-position introduces a crucial hydrogen bond donor and acceptor, which can significantly influence the molecule's interaction with biological targets. This feature, combined with the electron-withdrawing nature of the chlorine at the 7-position, makes the this compound scaffold an attractive template for designing targeted anticancer agents.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Cytotoxicity

The anticancer activity of this compound derivatives is highly dependent on the nature and position of various substituents. The following sections dissect the SAR based on modifications at different positions of the quinoline ring, supported by experimental data from the literature.

Influence of Substituents at the 4-Position

The 4-position of the 7-chloroquinoline nucleus has been a primary focus for derivatization. Studies on related 7-chloroquinoline scaffolds have shown that introducing different moieties at this position can dramatically impact cytotoxicity. For instance, the introduction of amino side chains, similar to that in chloroquine, has been a common strategy.

A series of 4-aminoquinoline derivatives, while not specifically 3-hydroxy substituted, provide valuable insights. For example, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine demonstrated potent activity against the MDA-MB-468 breast cancer cell line.[2][3] This suggests that a basic side chain at the 4-position can contribute significantly to cytotoxic effects.

Furthermore, the synthesis of 7-chloroquinoline derivatives linked to other heterocyclic systems, such as benzimidazoles, has yielded compounds with potent antiproliferative activity against various cancer cell lines, including leukemia, lymphoma, and carcinoma cell lines.[4]

Impact of Modifications on the Hydroxyl Group at the 3-Position

While direct and extensive SAR studies on the modification of the 3-hydroxyl group of this compound are not abundant in the readily available literature, its presence is considered crucial for activity in broader classes of hydroxyquinolines. The hydroxyl group can participate in hydrogen bonding with target enzymes or receptors, and its derivatization into ethers or esters can modulate pharmacokinetic properties such as lipophilicity and cell permeability. For example, in a study of 7-chloro-4-quinolinyloxy acetic acid derivatives, the initial scaffold was 4-hydroxy-7-chloroquinoline, highlighting the utility of the hydroxyl group as a handle for further chemical elaboration.[5]

The Role of the 7-Chloro Substituent

The chlorine atom at the 7-position is a key feature of many biologically active quinolines. In the context of anticancer activity, the 7-chloro group is often associated with enhanced potency. For instance, in a comparative study of 4-aminoquinoline derivatives, the 7-chloro substituted compound showed drastically increased cytotoxicity against MDA-MB-468 cells compared to its non-chlorinated analog.[2] This enhancement is likely due to the electron-withdrawing nature of chlorine, which can influence the overall electronic distribution of the quinoline ring and its binding affinity to biological targets.

Comparative Cytotoxicity Data

To provide a clearer perspective on the anticancer potential of 7-chloroquinoline derivatives, the following table summarizes the cytotoxic activity of various analogs against different cancer cell lines. It is important to note that these derivatives are not all 3-hydroxy substituted but provide a valuable comparison of the broader 7-chloroquinoline class.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
7-Chloroquinoline-hydrazone derivative HCT-116 (Colon Carcinoma)21.41[6][7]
MCF-7 (Breast Cancer)-[6]
HeLa (Cervical Carcinoma)21.41[6][7]
MBHA/7-chloroquinoline hybrid (Compound 14) MCF-7 (Breast Cancer)< 4.60[8]
HCT-116 (Colorectal Cancer)< 4.60[8]
HL-60 (Promyelocytic Leukemia)< 4.60[8]
NCI-H292 (Lung Cancer)< 4.60[8]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast Cancer)8.73[2]
MCF-7 (Breast Cancer)> 20.72[2]
7-Chloroquinolinotriazole derivative Hep G2A16 (Hepatocellular Carcinoma)CC50 > 100[9]

Note: IC50 and GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower value indicates higher potency. The data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives involves a series of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Logical Relationships and Workflow

The development and evaluation of novel this compound derivatives follow a logical progression from chemical synthesis to biological testing.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Scaffold Derivatization Chemical Modification (e.g., at C4, OH) Start->Derivatization Introduce Substituents Purification Purification & Characterization Derivatization->Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Test Analogs SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Analyze Data Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Identify Key Moieties Lead_Optimization->Derivatization Iterative Design

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents. The available data, primarily from related 7-chloroquinoline derivatives, strongly suggests that modifications at the 4-position with basic side chains or other heterocyclic moieties can lead to potent cytotoxic compounds. The 7-chloro substituent appears to be crucial for enhancing this activity.

Future research should focus on a more systematic exploration of the SAR of this compound derivatives. This includes the synthesis and evaluation of a focused library of compounds with diverse substituents at the 2, 4, and other available positions, as well as modifications of the 3-hydroxyl group. Such studies will provide a more comprehensive understanding of the structural requirements for potent and selective anticancer activity, paving the way for the development of new and effective cancer therapies.

References

A Senior Application Scientist's Guide to Cross-Resistance Analysis of 7-Chloroquinolin-3-ol in Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Labyrinth of Drug Resistance

The quinoline scaffold is a cornerstone in chemotherapy, from the historic battle against malaria with chloroquine to modern targeted cancer therapies.[1][2] 7-Chloroquinolin-3-ol and its derivatives represent a promising chemical space, with studies highlighting their potential as both antimalarial and anticancer agents.[3][4][5][6] However, the clinical utility of any new quinoline-based compound is immediately challenged by the specter of drug resistance. Parasites and cancer cells have evolved sophisticated mechanisms to evade therapeutic agents, often leading to cross-resistance, where resistance to one drug confers resistance to others.[2][7]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the cross-resistance profile of this compound. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. Our objective is to determine whether this compound can overcome known resistance mechanisms, a critical step in its journey from a promising molecule to a viable clinical candidate.

The Scientific Foundation: Understanding Quinolone Action and Evasion

A robust cross-resistance analysis is built upon a deep understanding of the drug's mechanism of action and the corresponding resistance pathways.

Mechanism of Action: A Tale of Two Targets
  • Antimalarial Activity: In the context of Plasmodium falciparum, the primary target of quinoline drugs like chloroquine is the parasite's acidic food vacuole. These drugs are thought to interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by inhibiting its polymerization into hemozoin.[8][9][10] This leads to a buildup of free heme, which generates reactive oxygen species and ultimately kills the parasite.[8]

  • Anticancer Activity: The anticancer mechanisms of quinoline derivatives are more diverse. They have been shown to act as topoisomerase inhibitors, DNA intercalating agents, and modulators of various signaling pathways, including those regulated by protein kinases.[1][11][12] This multiplicity of targets makes understanding resistance more complex but also offers opportunities to circumvent specific evasion strategies.

Mechanisms of Resistance: The Cellular Defense Systems

Nature's evolutionary arms race has equipped both parasites and cancer cells with powerful defense mechanisms.

  • Plasmodium falciparum Resistance: Chloroquine resistance in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[13] These mutations alter the transporter, located on the membrane of the food vacuole, leading to the efflux of the drug and reducing its accumulation at the target site.[7][14] Other transporters, such as the P. falciparum multidrug resistance protein 1 (PfMDR1), a homolog of the human P-glycoprotein, have also been implicated in resistance to quinolinemethanol drugs like mefloquine.[8][9]

  • Cancer Cell Resistance: In oncology, multidrug resistance (MDR) is a major hurdle. A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[15] These transporters function as energy-dependent efflux pumps, actively removing a wide range of chemotherapeutic agents from the cell and lowering their intracellular concentration to sub-lethal levels.[15]

The convergence on efflux pumps as a key resistance strategy in both malaria and cancer is a critical consideration for any new quinoline derivative.

Experimental Design: A Strategy for Rigorous Evaluation

Our experimental strategy is designed to quantify the activity of this compound against a panel of sensitive and resistant strains and to compare its performance directly against established drugs. This allows us to calculate the Resistance Index (RI), a quantitative measure of cross-resistance.[16][17]

Workflow for Cross-Resistance Analysis

The entire process, from strain selection to data interpretation, follows a logical and systematic progression.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation A Selection & Culture of Strains (Sensitive & Resistant Panels) B Selection of Comparator Drugs (e.g., Chloroquine, Doxorubicin) A->B C Preparation of Drug Plates (Serial Dilutions) B->C D In Vitro Susceptibility Assay (e.g., SYBR Green I / MTT) C->D E Incubation (72 hours) D->E F Signal Measurement (Fluorescence / Absorbance) E->F G Data Analysis (Dose-Response Curve Fitting) F->G H IC50 Determination G->H I Calculation of Resistance Index (RI) H->I J Comparative Analysis & Conclusion I->J

Caption: High-level workflow for conducting a cross-resistance analysis.

Rationale for Strain and Drug Selection

The choice of cell lines and comparator drugs is paramount and must be guided by their known resistance mechanisms.

  • Antimalarial Panel:

    • Sensitive Strain: P. falciparum 3D7 or NF54 (Chloroquine-sensitive).[18][19]

    • Resistant Strains: P. falciparum Dd2 or K1 (Chloroquine-resistant, known PfCRT mutations).[20][21][22]

    • Comparator Drugs: Chloroquine (same class, direct comparison), Mefloquine (different quinoline subclass, different resistance profile).

  • Anticancer Panel:

    • Sensitive Strain: MCF-7 (Breast cancer, parental sensitive line).[17]

    • Resistant Strains: MCF-7/ADR (Doxorubicin-resistant, overexpresses P-gp).[17]

    • Comparator Drugs: Doxorubicin (selecting agent for the resistant line), Paclitaxel (another P-gp substrate), Cisplatin (typically not a P-gp substrate, tests for other resistance mechanisms).[17]

Core Experimental Protocols

Reproducibility requires meticulous attention to detail. The following are standardized protocols for key stages of the analysis.

Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

This method is widely adopted for its high throughput and sensitivity, measuring parasite DNA content as an indicator of growth.[16][23]

  • Parasite Culture: Maintain P. falciparum strains in human erythrocytes using standard in vitro culture techniques at 37°C in a mixed gas environment (5% CO₂, 5% O₂, 90% N₂).[16]

  • Synchronization: To ensure a uniform population, synchronize cultures to the ring stage using 5% D-sorbitol treatment. This is a critical step for assay consistency, as different parasite stages can have different drug sensitivities.

  • Drug Plate Preparation: Serially dilute this compound and comparator drugs in complete culture medium in a 96-well plate. Include drug-free wells (positive growth control) and wells with uninfected erythrocytes (negative control).

  • Assay Initiation: Add synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) to the drug-containing plates.

  • Incubation: Incubate plates for 72 hours under standard culture conditions. This duration allows for at least one full intraerythrocytic developmental cycle.

  • Lysis and Staining: Following incubation, add lysis buffer containing the fluorescent DNA-binding dye SYBR Green I to each well.

  • Fluorescence Measurement: Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence signal is directly proportional to the amount of parasitic DNA.[16]

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Method)

The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Seed parental and resistant cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and comparator drugs. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]

Data Analysis and Interpretation

Raw data from the assays must be transformed into meaningful metrics for comparison.

IC₅₀ Determination and Resistance Index (RI) Calculation
  • Data Normalization: Convert raw fluorescence or absorbance readings into percentage inhibition relative to the drug-free controls.

  • Curve Fitting: Plot the percentage inhibition against the logarithm of the drug concentration. Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

  • IC₅₀ Calculation: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the drug that causes a 50% reduction in parasite growth or cell viability. This value is derived directly from the fitted curve.

  • Resistance Index (RI) Calculation: The RI provides a quantitative measure of the shift in potency and is the most critical metric for this analysis.[16][17] It is calculated as:

    RI = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain)

Interpreting the Results

The RI value is a powerful indicator of potential cross-resistance.[17]

  • RI ≈ 1: Indicates equal sensitivity. The compound is likely unaffected by the specific resistance mechanism in that strain. This is a highly favorable outcome.

  • RI > 1: Indicates resistance. The compound has lost potency against the resistant strain, suggesting potential cross-resistance. A high RI value may be a red flag for further development.

  • RI < 1: Indicates collateral sensitivity. The resistant strain is more sensitive to the compound than the parental strain. This is a rare but highly desirable finding, suggesting the compound could be used to treat drug-resistant infections or cancers.

Data Presentation: Ensuring Clarity and Comparability

Summarizing the quantitative data in a structured table is essential for clear communication and easy comparison.

Table 1: Comparative in vitro activity of this compound against sensitive and resistant P. falciparum strains.

Compound IC₅₀ (μM) vs. 3D7 (Sensitive) IC₅₀ (μM) vs. Dd2 (Resistant) Resistance Index (RI)
This compound e.g., 0.05 ± 0.004 e.g., 0.06 ± 0.005 1.2
Chloroquine e.g., 0.02 ± 0.002 e.g., 0.45 ± 0.03 22.5

| Mefloquine | e.g., 0.03 ± 0.003 | e.g., 0.04 ± 0.004 | 1.3 |

Table 2: Comparative in vitro cytotoxicity of this compound against sensitive and resistant cancer cell lines.

Compound IC₅₀ (μM) vs. MCF-7 (Sensitive) IC₅₀ (μM) vs. MCF-7/ADR (Resistant) Resistance Index (RI)
This compound e.g., 5.2 ± 0.4 e.g., 7.8 ± 0.6 1.5
Doxorubicin e.g., 0.5 ± 0.05 e.g., 50.5 ± 4.3 101.0

| Cisplatin | e.g., 2.5 ± 0.3 | e.g., 3.1 ± 0.4 | 1.2 |

Visualizing the Mechanism of Resistance

A diagram can effectively illustrate the core challenge—drug efflux—that this compound must overcome.

G cluster_0 Sensitive Strain/Cell cluster_1 Resistant Strain/Cell S_Cell Cell Membrane S_Target Intracellular Target (e.g., Food Vacuole / Nucleus) S_Drug_Out Minimal Efflux S_Drug_In Drug Influx S_Drug_In->S_Target [Drug Accumulation] R_Cell Cell Membrane R_Target Intracellular Target R_Pump Overexpressed Efflux Pump (e.g., PfCRT, P-gp) R_Target->R_Pump [Low Drug Accumulation] R_Drug_Out Active Efflux R_Pump->R_Drug_Out R_Drug_In Drug Influx R_Drug_In->R_Target

Caption: Drug accumulation in sensitive vs. resistant strains.

Conclusion and Forward Outlook

The cross-resistance analysis detailed in this guide is a non-negotiable checkpoint in the preclinical development of this compound. The data generated from these experiments will provide a clear, quantitative assessment of its potential to circumvent the most common and clinically relevant mechanisms of resistance to quinoline-based drugs.

A low Resistance Index (RI) against well-characterized resistant strains would build a strong case for its continued development, suggesting it may remain effective where legacy drugs have failed. Conversely, a high RI would necessitate a re-evaluation of the compound's therapeutic potential or prompt further medicinal chemistry efforts to modify its structure to evade recognition by efflux pumps. By adhering to this rigorous, mechanism-informed approach, we can make confident, data-driven decisions in the quest for the next generation of effective chemotherapeutic agents.

References

A Comparative Guide to the Cytotoxicity of Quinolines: A Framework for Evaluating 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 7-Chloroquinolin-3-ol. In the absence of extensive public data on this specific molecule, we will draw upon the well-established cytotoxic profiles of structurally related quinoline derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive overview based on existing literature and detailed methodologies for direct experimental validation.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including significant anticancer properties.[1][2] Understanding the structure-activity relationships that govern their cytotoxic effects is paramount for the rational design of new, more effective anticancer drugs. This guide will delve into the established cytotoxic effects of various chloro- and hydroxy-quinoline derivatives across multiple cell lines, detail the gold-standard assays for quantifying these effects, and propose the underlying molecular mechanisms.

The Rationale for Comparative Cytotoxicity Screening

The initial phase of anticancer drug discovery heavily relies on in vitro screening to identify compounds that exhibit potent and selective toxicity towards cancer cells while sparing normal, healthy cells. A comparative approach, testing a compound across a panel of cell lines from diverse tissue origins (e.g., breast, colon, lung, leukemia), is critical for several reasons:

  • Identifying Selective Toxicity: A promising drug candidate should ideally exhibit high potency against cancer cells and low toxicity against normal cell lines (e.g., fibroblasts, epithelial cells).[3][4] This differential effect, known as the therapeutic index, is a key predictor of a drug's potential clinical success.

  • Elucidating Spectrum of Activity: Testing against a panel of cancer cell lines reveals whether a compound has broad-spectrum activity or is specific to a particular cancer type.[5][6] This information is crucial for identifying potential clinical indications. For instance, compounds showing high efficacy against MCF-7 and MDA-MB-231 cell lines would be prioritized for breast cancer research.[5]

  • Informing Mechanism of Action: Differential sensitivity across cell lines with known genetic backgrounds (e.g., p53 status, EGFR expression) can provide initial clues into the compound's mechanism of action.

Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, disruption of cell cycle progression, induction of apoptosis, and modulation of key signaling pathways like PI3K/Akt and MAPK.[7][8]

Proposed Signaling Pathway for Quinoline-Induced Cytotoxicity

The diagram below illustrates a potential mechanism by which quinoline derivatives may induce cell death, often initiated by cellular stressors like oxidative stress and leading to the activation of apoptotic pathways.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Outcome Quinoline Quinoline Derivative (e.g., this compound) ROS Oxidative Stress (ROS Generation) Quinoline->ROS Induces PI3K_Akt PI3K / Akt Pathway (Inhibition) Quinoline->PI3K_Akt Inhibits MAPK MAPK Pathway (JNK, p38) ROS->MAPK Activates Bax Bax (Pro-apoptotic) MAPK->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Inactivates Inhibition Caspase Caspase Activation Bax->Caspase Activates Bcl2->Bax Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Caption: Potential signaling pathway for quinoline-induced apoptosis.

Methodologies for Quantifying Cytotoxicity

To ensure data integrity and reproducibility, standardized and validated protocols are essential. Here, we detail two gold-standard assays for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10][11]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (and other reference quinolines) in a serum-free medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution in PBS to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three control groups for each cell line:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the assay endpoint.[14]

    • Medium Background: Wells containing culture medium but no cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes to pellet the cells.[14]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[14][15]

  • Reagent Addition: Add 100 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[14]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm (with a 680 nm reference wavelength) using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Analysis A Select Cell Lines (Cancer & Normal) C Optimize Cell Seeding Density A->C B Prepare Compound Stock (this compound) E Treat with Serial Dilutions (24h, 48h, 72h) B->E D Seed Cells in 96-Well Plates C->D D->E F Perform Cytotoxicity Assays (MTT & LDH) E->F G Measure Absorbance F->G H Calculate % Viability / % Cytotoxicity G->H I Determine IC50 Values H->I J Compare Across Cell Lines I->J

Caption: High-level workflow for comparative cytotoxicity assessment.

Comparative Cytotoxicity Data of Related Quinoline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
7-Chloroquinoline Derivative 3 (click synthesis)HCT-116 (Colon)23.39[16]
Derivative 9 (click synthesis)HCT-116 (Colon)21.41[16]
Derivative 9 (click synthesis)MCF-7 (Breast)< 21.41[16]
Derivative 9 (click synthesis)HeLa (Cervical)21.41[16]
7-Chloro-(4-thioalkylquinoline) Derivative 64CCRF-CEM (Leukemia)0.81[17]
Derivative 70CCRF-CEM (Leukemia)0.55[17]
7-Chloroquinoline-Benzimidazole Hybrid Compound 10aHeLa (Cervical)1.8[18]
Compound 11aMRC-5 (Normal Lung)2.5[18]
Compound 11bHepG2 (Liver)1.6[18]
8-Hydroxyquinoline 5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain)~20.1 (6.7 µg/mL)
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)~24.4 (8.2 µg/mL)
5-Nitro-8-hydroxyquinolineRaji (B-cell lymphoma)0.438
Quinoline-3-yl Derivative (Unnamed)(Various)Devoid of activity[19]

Note: IC₅₀ values converted from µg/mL are approximate. The inactivity reported for a quinolin-3-yl-substituted compound highlights that substitution patterns are critical determinants of cytotoxic activity.[19]

This collated data suggests that modifications at the 7-position with a chlorine atom are common in compounds with notable cytotoxic activity. Furthermore, the nature of the substituent at other positions (e.g., position 4) significantly modulates this activity.[17][18] The addition of a hydroxyl group, as in this compound, could potentially influence the compound's hydrogen bonding capacity, solubility, and interaction with biological targets, but this requires direct experimental confirmation.

Conclusion and Future Directions

This guide establishes a comprehensive, evidence-based framework for the systematic evaluation of this compound's cytotoxic properties. By leveraging data from structurally analogous compounds, we can hypothesize that this compound may possess anticancer activity, a premise that now requires rigorous experimental validation.

The immediate next steps should involve performing the detailed MTT and LDH assays described herein across a diverse panel of cancer cell lines (e.g., MCF-7, HCT-116, A549, K562) and at least one non-cancerous control cell line (e.g., Beas-2B, NIH-3T3).[3][19] Subsequent mechanistic studies, such as cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V staining), would be warranted to elucidate the molecular pathways through which this compound exerts its effects.[4][20] The resulting data will be crucial in determining the potential of this compound as a candidate for further preclinical development.

References

Quantitative structure-activity relationship (QSAR) analysis of 7-chloroquinoline hybrids

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the fight against malaria and cancer.[1][2][3] The urgent need for novel and more effective drugs, driven by factors like increasing drug resistance, necessitates a rational and efficient drug design strategy.[1][4] Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool in this endeavor, enabling researchers to correlate the physicochemical properties of molecules with their biological activities.[1][5] This guide provides a comparative overview of different QSAR modeling techniques applied to 7-chloroquinoline hybrids, offering insights into their methodologies, predictive capabilities, and the structural features influencing their therapeutic potential.

The Rationale Behind QSAR in 7-Chloroquinoline Hybrid Development

The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features, known as molecular descriptors, and correlating them with experimental activity data through mathematical models, we can predict the activity of novel compounds and guide the synthesis of more potent analogues. This in-silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines.[6][7]

This guide will delve into two distinct QSAR approaches applied to 7-chloroquinoline hybrids with antiplasmodial activity: a 2D-QSAR study on 7-chloroquinoline-benzimidazole hybrids and a comparative 2D/3D-QSAR analysis of a broader set of quinoline derivatives.

Comparative Analysis of QSAR Models for Antiplasmodial 7-Chloroquinoline Hybrids

Case Study 1: 2D-QSAR of 7-Chloroquinoline-Benzimidazole Hybrids

A study on newly synthesized 7-chloroquinoline-benzimidazole hybrids evaluated their antiplasmodial activity against chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of P. falciparum.[1][2][5] The researchers developed predictive 2D-QSAR models to identify key structural features influencing this activity.

  • Data Set Preparation: A dataset of 24 hybrid compounds with their experimentally determined antiplasmodial activities (IC50 values) was compiled. These IC50 values were converted to their logarithmic scale (pIC50) for the QSAR analysis.

  • Molecular Descriptor Calculation: A wide range of 2D and 3D molecular descriptors were calculated for each compound using specialized software. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.[8]

  • Data Splitting: The dataset was divided into a training set (for model building) and a test set (for external validation).[6]

  • Model Building: Multiple Linear Regression (MLR) was employed to build the QSAR models, correlating the calculated descriptors with the antiplasmodial activity.

  • Model Validation: The predictive power of the developed models was rigorously assessed using internal (cross-validation) and external validation techniques.[6]

The study yielded distinct QSAR models for the two parasitic strains, highlighting the nuanced structural requirements for activity against each.

Parameter Model for P. falciparum 3D7 (Chloroquine-Sensitive) Model for P. falciparum Dd2 (Chloroquine-Resistant)
Statistical Method Multiple Linear Regression (MLR)Multiple Linear Regression (MLR)
Key Descriptors GATS7v, G(N..Br), RDF135vRBF, LAI, F10[C-N]
R² (Coefficient of Determination) 0.8860.859
R²ext (External Validation) 0.9370.878
F-statistic 41.58932.525

Table 1: Comparative statistical parameters of the 2D-QSAR models for the antiplasmodial activity of 7-chloroquinoline-benzimidazole hybrids against two P. falciparum strains.[1][5]

The high R² and R²ext values for both models indicate a strong correlation between the selected descriptors and the antiplasmodial activity, as well as excellent predictive capability on an external set of compounds.[1][5] The differing sets of key descriptors for the two strains suggest that distinct molecular properties govern the activity against chloroquine-sensitive and -resistant parasites.

Case Study 2: A Broader Comparative 2D-QSAR vs. 3D-QSAR (CoMFA and CoMSIA)

In a more extensive study, researchers developed and compared 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA) models for a large dataset of 349 quinoline derivatives with activity against the P. falciparum 3D7 strain.[4] This provides an excellent platform to compare the performance of different QSAR methodologies.

  • Data Set and Alignment (for 3D-QSAR): A large dataset of 349 compounds was curated. For the 3D-QSAR models (CoMFA and CoMSIA), a crucial step of molecular alignment was performed to superimpose the structures in a common orientation.

  • Descriptor Calculation:

    • 2D-QSAR: A variety of 2D descriptors were calculated.

    • CoMFA: Steric and electrostatic fields were calculated around the aligned molecules.

    • CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields were also calculated.

  • Model Building and Validation: Partial Least Squares (PLS) regression was used to build the models. Rigorous internal (leave-one-out cross-validation) and external validation was performed.

Parameter 2D-QSAR 3D-QSAR (CoMFA) 3D-QSAR (CoMSIA)
q² (Cross-validated r²) > 0.5> 0.5> 0.5
r²_test (External Validation) 0.8450.8780.876
MAE (Mean Absolute Error) 0.48491.28030.7006

Table 2: Comparative performance metrics of 2D-QSAR, CoMFA, and CoMSIA models for the antiplasmodial activity of quinoline derivatives.[4]

This comparison reveals that while all three models demonstrated good predictive ability (r²_test > 0.6), the 2D-QSAR and CoMSIA models outperformed the CoMFA model in terms of lower prediction error (MAE).[4] This suggests that for this particular dataset, the inclusion of a wider range of physicochemical fields (in CoMSIA) and the alignment-independent nature of 2D-QSAR provided more accurate predictions. The 3D-QSAR models, however, offer the advantage of generating intuitive 3D contour maps that visualize the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold, providing direct guidance for structural modifications.[4]

Visualizing the QSAR Workflow and Key Structural Insights

To better understand the process and the information gleaned from these analyses, the following diagrams illustrate the general QSAR workflow and the structural features of 7-chloroquinoline hybrids.

QSAR_Workflow General QSAR Workflow Data Data Collection (Chemical Structures & Biological Activity) Descriptors Molecular Descriptor Calculation Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Building (e.g., MLR, PLS) Split->Model Training Set Validation Model Validation (Internal & External) Model->Validation Validation->Model Prediction Prediction of New Compounds & Lead Optimization Validation->Prediction Test Set

Caption: A schematic representation of the typical workflow in a QSAR study.

Chloroquinoline_Hybrid Key Structural Regions of a 7-Chloroquinoline Hybrid cluster_quinoline 7-Chloroquinoline Core cluster_linker Linker cluster_hybrid Hybrid Moiety q1 N q2 q1->q2 q3 q2->q3 q4 q3->q4 q5 q4->q5 q10 q4->q10 linker Linker Moiety (e.g., aminoalkyl chain) q4->linker q6 q5->q6 q7 Cl q6->q7 q8 q7->q8 q9 q8->q9 q9->q1 q10->q9 hybrid Hybrid Partner (e.g., Benzimidazole) linker->hybrid

Caption: Generalized structure of a 7-chloroquinoline hybrid, highlighting key regions for modification.

Conclusion and Future Perspectives

The comparative analysis of QSAR studies on 7-chloroquinoline hybrids demonstrates the utility of these computational methods in accelerating drug discovery. 2D-QSAR models can provide robust predictive power and are less computationally intensive, while 3D-QSAR techniques like CoMFA and CoMSIA offer valuable visual insights into the structure-activity landscape.

The choice of the most appropriate QSAR method depends on the specific research question, the size and diversity of the dataset, and the available computational resources. For instance, when a clear alignment hypothesis is available and understanding the 3D spatial requirements for activity is crucial, 3D-QSAR is highly advantageous. Conversely, for diverse datasets where alignment is challenging, 2D-QSAR can provide excellent predictive models.

Future directions in this field will likely involve the integration of machine learning and artificial intelligence techniques to build more sophisticated and predictive QSAR models.[6] Furthermore, the combination of QSAR with other computational methods like molecular docking and molecular dynamics simulations will provide a more holistic understanding of the molecular interactions driving the biological activity of 7-chloroquinoline hybrids, paving the way for the design of next-generation therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Chloroquinolin-3-ol is foundational to innovation. However, advancing science cannot come at the cost of personal safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) plan. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is fortified against exposure.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is a substituted quinoline, a class of compounds with significant biological activity and, consequently, potential toxicity.[1] While comprehensive toxicological data for this specific molecule may be limited, the available information and data from structurally similar compounds paint a clear picture of its hazard profile.

The primary risks associated with this compound include:

  • Severe Irritation: It is known to cause serious skin and eye irritation.[2][3] Direct contact can lead to inflammation, redness, and discomfort, and in the case of eye contact, potential long-term damage.

  • Respiratory Tract Irritation: Inhalation of the powdered compound may cause respiratory irritation.[2][3]

  • Acute Toxicity: Like many quinoline derivatives, it is considered harmful if swallowed.[4][5]

  • Unknown Long-Term Effects: For many research chemicals, chronic toxicity data is unavailable. Therefore, we must operate under the principle of precaution, assuming potential for systemic effects or other long-term hazards.

During thermal decomposition or fire, it can release highly toxic gases, including hydrogen chloride and nitrogen oxides.[6][7] This hazard profile mandates that PPE is not just a recommendation but the last and most critical line of defense in a comprehensive safety strategy.

Core PPE Directives: A Multi-Layered Defense

The selection of PPE must be tailored to the specific procedure and the associated risk of exposure. The following directives provide a baseline for handling this compound in a typical research and development laboratory setting.

Eye and Face Protection: Shielding Against the Irreversible

The eyes are exceptionally vulnerable to chemical splashes and airborne particulates. Standard safety glasses are insufficient.

  • Mandatory Equipment: At a minimum, tightly-fitting chemical safety goggles that provide a seal around the eyes are required.[7][8]

  • Causality: Goggles are essential to protect against fine powders and unexpected splashes that can easily bypass the protection of standard safety glasses. The irritant nature of this compound means even minor contact can cause significant injury.[3]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., preparing solutions, chemical reactions), a full-face shield must be worn in addition to safety goggles.[8][9] The face shield protects the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption

Your hands are the most likely part of your body to come into direct contact with the chemical. Proper glove selection is critical to prevent skin irritation and potential systemic absorption.

  • Mandatory Equipment: Chemical-resistant gloves are required at all times. Due to the halogenated aromatic structure of this compound, gloves made of nitrile or neoprene are recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered.[8][10]

  • Causality: Glove material selection is based on chemical compatibility. Not all gloves offer the same level of protection. Nitrile, for example, provides good resistance against a wide range of chemicals and is a robust choice for general lab work.[11] Always inspect gloves for tears or pinholes before use.[8]

  • Double Gloving: For tasks involving higher concentrations or larger quantities, double gloving provides an additional layer of security. If the outer glove is contaminated, it can be removed safely, leaving the inner glove to protect the user during the decontamination process.

Glove Material Protection Level (vs. Halogenated Aromatics) Use Case Recommendation
Nitrile GoodGeneral handling, weighing, solution preparation (short duration)
Neoprene Good to ExcellentSimilar to nitrile, often with better physical robustness
Butyl Rubber ExcellentExtended handling, spill cleanup, high-concentration work
Viton® ExcellentHighest resistance, for prolonged or high-risk operations
Latex PoorNot recommended; offers poor chemical resistance and can cause allergies
Polyvinyl Chloride (PVC) PoorNot recommended; known to offer little protection against many chemicals[9]

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data where available.

Body Protection: A Barrier Against Spills and Contamination

Personal clothing offers no protection against chemical hazards. A dedicated protective layer is essential.

  • Mandatory Equipment: A clean, buttoned laboratory coat with full-length sleeves, full-length pants, and closed-toe shoes are the absolute minimum requirements.[8]

  • Causality: This standard ensemble prevents incidental contact from minor spills or drips contaminating your personal clothing and skin. Exposed skin on the legs, ankles, or feet is a common and preventable route of exposure.

  • Enhanced Protection: For procedures with a significant risk of splashing or when handling large quantities, a chemical-resistant apron or a full-body protective suit should be utilized.[11]

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls, primarily the chemical fume hood, are the first line of defense against airborne hazards. Respiratory protection is required when these controls are insufficient.

  • Mandatory Setting: All weighing and handling of powdered this compound, and any procedures that could generate aerosols or vapors, must be performed inside a certified chemical fume hood.[12][13]

  • Causality: A fume hood contains and exhausts airborne contaminants away from the user, providing a critical safety buffer. The potential for this compound to cause respiratory irritation necessitates this control.[2]

  • Required Respirator Use: In the event of a large spill, a failure of engineering controls, or during certain cleaning procedures where aerosolization is unavoidable, respiratory protection is mandatory. A full-face respirator with combination (US) or type ABEK (EN 14387) respirator cartridges is recommended to protect against organic vapors and particulates.[8] A simple surgical mask offers no protection.[9]

Operational Plans: Integrating Safety into Your Workflow

Effective PPE use is a process, not just a set of equipment. The following workflows are designed to ensure safety is built into your experimental procedure.

PPE Selection Workflow

The level of PPE required is dictated by the risk of the specific task being performed. This decision-making process can be visualized as follows:

PPE_Selection_Workflow cluster_0 cluster_1 start Start: Assess Task weighing Weighing Solid Powder? start->weighing solution Preparing Solution? start->solution reaction Running Reaction / Transfer? start->reaction cleanup Spill Cleanup? start->cleanup ppe_base Baseline PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Full Pants, Closed Shoes weighing->ppe_base ppe_hood Work in Fume Hood weighing->ppe_hood Yes solution->ppe_base solution->ppe_hood Yes ppe_face Add Face Shield solution->ppe_face Splash Risk reaction->ppe_base reaction->ppe_hood Yes reaction->ppe_face Splash Risk ppe_double Double Glove reaction->ppe_double High Concentration ppe_resp Full-Face Respirator + Chemical Suit + Heavy Gloves cleanup->ppe_resp Yes

Caption: PPE selection decision tree for handling this compound.

Protocol: Donning and Doffing PPE for Safe Handling

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don your lab coat over your personal clothes. Ensure it is fully buttoned.

  • Respiratory Protection (if required): Perform a seal check on your respirator before entering the work area.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure requires it.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal. If double-gloving, don the inner pair first, then the outer pair.

Doffing (Taking Off) Sequence - The "Contaminated to Clean" Principle:

  • Gloves: Remove the most contaminated item first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved fingers of that hand under the cuff of the remaining glove and peel it off without touching the outside. Dispose of them immediately in a designated hazardous waste container.[14]

  • Face Shield/Goggles: Remove eye and face protection from the back of your head by handling the strap. Avoid touching the front surface.

  • Body Protection: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inwards.

  • Respirator (if used): Remove your respirator last, from the back.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water. [7] This is a critical final step.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Chemical Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[15][16]

  • Liquid Chemical Waste: Solutions containing this compound should be collected in a compatible, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." Never pour quinoline derivatives down the drain.[6][16]

  • Contaminated Materials: All disposable PPE (gloves, etc.), contaminated paper towels, and weighing papers must be placed in a sealed bag or container labeled "Hazardous Waste" and disposed of according to your institution's guidelines.[11]

  • Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for chemical-contaminated sharps.

Adherence to these PPE and handling protocols is paramount for ensuring your safety and the integrity of your research. By understanding the risks and implementing these self-validating procedures, you build a culture of safety that protects you and your colleagues, allowing you to focus on the scientific discoveries that lie ahead.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.